4-Bromo-2-methoxybiphenyl
Description
Properties
IUPAC Name |
4-bromo-2-methoxy-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREIJSSRWLYNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 4-Bromo-2-methoxybiphenyl: A Technical Guide for Advanced Research
For Immediate Release
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of 4-Bromo-2-methoxybiphenyl, a potentially valuable yet lesser-documented substituted biphenyl. This document addresses the ambiguity surrounding its CAS number, provides a detailed theoretical synthetic protocol, and explores its potential applications in medicinal chemistry and materials science, grounded in the established chemistry of related analogs.
Introduction and CAS Number Elucidation
Substituted biphenyls are a cornerstone in modern drug discovery and materials science, prized for their rigid, tunable structures. The specific isomer, this compound, presents as a strategic building block. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methoxy group can influence conformation and metabolic stability.
A thorough search of prominent chemical databases, including PubChem and major commercial suppliers, did not yield a specific, dedicated CAS (Chemical Abstracts Service) number for this compound. This suggests that it is a less common or potentially novel compound. In contrast, related isomers such as 4-Bromo-4'-methoxybiphenyl (CAS 58743-83-2)[1][2] and 2-Bromo-4'-methoxy-1,1'-biphenyl are well-documented[3]. For the purpose of this guide, and in the absence of a confirmed registered CAS number, we will proceed with a detailed exploration of its synthesis and potential utility based on established chemical principles.
Proposed Synthesis via Suzuki-Miyaura Coupling
The most logical and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance. The proposed synthesis of this compound involves the coupling of a readily available aryl bromide with a suitable boronic acid.
Reaction Scheme:
Sources
An In-depth Technical Guide to 4-Bromo-2-methoxybiphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-2-methoxybiphenyl
This compound is a halogenated aromatic compound that serves as a crucial building block in modern organic synthesis. Its unique structural arrangement, featuring a biphenyl core with strategically placed bromo and methoxy substituents, offers a versatile platform for the construction of complex molecular architectures. The differential reactivity of the aryl bromide and the influence of the methoxy group make this compound a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, spectral analysis, and its applications in the field of drug discovery.
Physicochemical Properties of this compound
This compound is a white to off-white solid at room temperature.[1] Its core structure consists of two phenyl rings linked together, with a bromine atom at the 4-position and a methoxy group at the 2-position of one of the rings.
| Property | Value | Source |
| CAS Number | 227305-07-9 | [2] |
| Molecular Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room temperature | [1] |
Synthesis and Reactivity
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.[4]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes a representative synthesis of this compound from 1-bromo-3-methoxybenzene and phenylboronic acid. The choice of a palladium catalyst and a suitable base is critical for activating the boronic acid and facilitating the catalytic cycle.[5][6]
Materials:
-
1-bromo-3-methoxybenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-3-methoxybenzene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the Suzuki-Miyaura reaction.
-
Base: Potassium carbonate is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
Spectral Analysis
The structure of this compound can be confirmed by various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group. The protons on the methoxy-substituted ring will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, leading to distinct chemical shifts and coupling patterns. The protons on the unsubstituted phenyl ring will appear as a multiplet in the aromatic region. The methoxy group will present as a singlet around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the methoxy group will be shielded, while the carbon bonded to the bromine atom will be deshielded.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-O stretching of the methoxy group.
Applications in Drug Development
Biphenyl derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antihypertensive, and antimicrobial effects.[7] this compound, as a functionalized biphenyl, is a valuable intermediate in the synthesis of novel drug candidates.
One notable application is in the preparation of N-hydroxytetrahydropyridylsulfonylacetamides, which have been investigated as matrix metalloproteinase (MMP) inhibitors.[1] MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological conditions, including cancer metastasis and arthritis. The ability to selectively introduce further functionality via the bromine atom makes this compound a key component in creating libraries of potential MMP inhibitors for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity in cross-coupling reactions make it an ideal starting material for the construction of complex biaryl compounds. As research into novel therapeutics continues to expand, the utility of versatile building blocks like this compound is expected to grow, further enabling the discovery and development of new medicines.
References
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PubChem. 4-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. [Link]
-
Palakshamurthy, B. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, E81, 364-367. [Link]
-
Zhao, Y., et al. (2016). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry, 12, 2333-2339. [Link]
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Mao, S.-L., et al. (2014). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]
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ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
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Chemsrc. 2'-bromo-2-methoxy-1,1'-binaphthalenyl | CAS#:721457-69-8. [Link]
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ResearchGate. Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. [Link]
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Tanaka, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 433. [Link]
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ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]
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Dawood, K. M., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]
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ResearchGate. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
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PubChem. 2-bromo-2'-methoxy-1,1'-Biphenyl. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. [Link]
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An In-depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-2-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, renowned for its conformational properties and its presence in numerous biologically active compounds and functional materials. Within this broad class of molecules, substituted biphenyls offer a rich landscape for chemical exploration and the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet important, member of this family: 4-Bromo-2-methoxybiphenyl. While often overshadowed by its more common isomers, this compound presents a unique combination of steric and electronic features that make it a valuable building block in organic synthesis. This document aims to provide a comprehensive technical overview of its molecular structure, synthesis, characterization, and potential applications, serving as a vital resource for researchers engaged in the design and synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
This compound is an aromatic compound with the chemical formula C₁₃H₁₁BrO. Its structure consists of two phenyl rings linked by a single bond, with a bromine atom at the 4-position and a methoxy group at the 2-position of one of the phenyl rings. The presence and positioning of these substituents have a profound impact on the molecule's conformation and reactivity.
The methoxy group at the 2-position introduces significant steric hindrance, influencing the dihedral angle between the two phenyl rings. This steric clash forces the rings out of planarity, a common feature in ortho-substituted biphenyls. This non-planar conformation is a critical determinant of the biological activity of many biphenyl-containing drugs, as it governs how the molecule can interact with protein binding sites.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 4-Bromo-4'-methoxybiphenyl | 4-Bromo-2-methoxyphenol |
| CAS Number | 220349-27-1 | 58743-83-2[1] | 7368-78-7[2] |
| Molecular Formula | C₁₃H₁₁BrO | C₁₃H₁₁BrO[1] | C₇H₇BrO₂[2] |
| Molecular Weight | 263.13 g/mol | 263.13 g/mol [1] | 203.03 g/mol [2] |
| Appearance | (Predicted) White to off-white solid | White solid | - |
| Melting Point | Not available | 143-145 °C[1] | 34-37 °C |
Synthesis and Mechanistic Insights
The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for this purpose, offering high yields and broad functional group tolerance.[3]
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic disconnection for this compound points to a Suzuki-Miyaura coupling between a brominated anisole derivative and a phenylboronic acid, or vice-versa. Two primary routes are envisioned:
-
Route A: Coupling of 2-bromoanisole with 4-bromophenylboronic acid.
-
Route B: Coupling of 1,4-dibromo-2-methoxybenzene with phenylboronic acid.
The choice between these routes depends on the availability and cost of the starting materials, as well as the desired selectivity of the reaction.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[3] The catalytic cycle is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of this compound
The following is a representative, though not definitively validated, protocol for the synthesis of this compound via a Suzuki-Miyaura coupling. This procedure is based on established methods for similar biphenyl syntheses.
Materials and Equipment:
-
1,4-Dibromo-2-methoxybenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Water (deionized)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon (e.g., Darco G-60)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1,4-dibromo-2-methoxybenzene (1.0 equiv), phenylboronic acid (1.05 equiv), and 1-propanol.
-
Degassing: Purge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and a 2 M aqueous solution of sodium carbonate (1.2 equiv).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and add deionized water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and treat with activated carbon to remove residual palladium.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 6.8-7.6 ppm), Methoxy protons (singlet around δ 3.8 ppm). |
| ¹³C NMR | Aromatic carbons (signals in the range of δ 110-160 ppm), Methoxy carbon (signal around δ 56 ppm). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 262/264 (due to bromine isotopes), with characteristic fragmentation patterns. |
| IR Spectroscopy | C-H stretching (aromatic) ~3050 cm⁻¹, C-H stretching (aliphatic) ~2950 cm⁻¹, C=C stretching (aromatic) ~1600, 1500 cm⁻¹, C-O stretching (ether) ~1250 cm⁻¹, C-Br stretching ~600-500 cm⁻¹. |
Applications in Drug Discovery and Materials Science
Biphenyl derivatives are of significant interest in medicinal chemistry due to their ability to adopt a twisted conformation, which can lead to high-affinity interactions with biological targets. The biphenyl scaffold is found in a number of approved drugs, where it often serves as a key pharmacophore. Biphenyl derivatives have shown a wide range of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects.[3][4]
While specific applications of this compound are not extensively documented, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents. The methoxy group, in addition to its steric influence, can also modulate the electronic properties of the aromatic system and participate in hydrogen bonding interactions.
The unique substitution pattern of this compound could be exploited in the design of novel ligands for various receptors and enzymes. For instance, the controlled elaboration of this scaffold could lead to the development of new kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Beyond pharmaceuticals, biphenyls are also important in materials science, finding applications in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The rigid, yet conformationally flexible, nature of the biphenyl unit makes it an attractive component for the construction of materials with tailored optical and electronic properties.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound and its precursors. While a specific safety data sheet for this compound is not widely available, related compounds such as 4-bromo-2-methoxyphenol are known to cause skin and eye irritation, and may cause respiratory irritation.[2]
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
This compound, though not as extensively studied as some of its isomers, represents a valuable and versatile building block for organic synthesis. Its unique structural features, arising from the specific placement of the bromo and methoxy substituents, offer intriguing possibilities for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. The continued exploration of the chemistry of this and related biphenyls will undoubtedly lead to new discoveries and innovations in these fields.
References
-
Palakshamurthy, B. S., Kumar, H. A., Devarajegowda, H. C., Srinivasa, H. T., & Kumar, M. H. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 4), 364–367. [Link]
-
SpectraBase. 4-bromo-2,4,6-trimethoxybiphenyl. [Link]
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PubChem. 4-Bromo-4'-methoxybiphenyl. [Link]
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PubChem. 4-Bromo-2-methoxyphenol. [Link]
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IUCr Journals. Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. [Link]
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Organic Syntheses. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. [Link]
- Google Patents. Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
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Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
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eTheses. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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Beilstein Journals. Supplementary Information. [Link]
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Wiley-VCH. Supporting Information. [Link]
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Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
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Asian Pacific Journal of Cancer Prevention. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. [Link]
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PubChem. 3-Bromo-4-methoxybiphenyl. [Link]
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National Center for Biotechnology Information. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. [Link]
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National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
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- 4. echemi.com [echemi.com]
Introduction: The Strategic Importance of 4-Bromo-2-methoxybiphenyl
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxybiphenyl
This compound is a substituted biaryl compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a biphenyl core with distinct electronic and steric properties imparted by the methoxy and bromo substituents, renders it a valuable intermediate for the synthesis of more complex molecular architectures. The bromine atom, in particular, serves as a versatile synthetic handle for further functionalization, most notably through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a core focus on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction. It is intended for researchers and drug development professionals seeking both a deep mechanistic understanding and practical, field-proven protocols.
Part 1: The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
The palladium-catalyzed cross-coupling of an organoboron species with an organohalide, known as the Suzuki-Miyaura reaction, stands as the preeminent method for constructing aryl-aryl bonds.[1][2] Its discovery was a landmark achievement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction's popularity stems from its mild conditions, high functional group tolerance, the low toxicity of its boron-based reagents, and the commercial availability of a vast array of starting materials.[1][2]
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered on a palladium complex.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process involves three key steps:
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This step oxidizes the palladium center from Pd(0) to a square-planar Pd(II) complex.[1][4] This is often the rate-determining step of the entire cycle.[1]
-
Transmetalation: This is the crucial bond-forming stage where the organic moiety from the organoboron reagent (Ar²-BY₂) is transferred to the palladium(II) complex. This step requires activation by a base, which converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻).[5][6] This activated species then exchanges its aryl group with the halide on the palladium center.[1]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled as the desired biaryl product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[1][4]
Strategic Pathways to this compound
Retrosynthetic analysis reveals two primary and equally viable strategies for assembling the target molecule via Suzuki-Miyaura coupling. The choice between them often depends on the commercial availability, cost, and stability of the starting materials.
-
Pathway A: Coupling of 4-Bromophenylboronic acid with 2-Bromoanisole .
-
Pathway B: Coupling of 2-Methoxyphenylboronic acid with 1,4-Dibromobenzene .
The key consideration for Pathway B is chemoselectivity. The carbon-bromine bond is generally more reactive in oxidative addition than the carbon-iodine bond.[7] In the case of 1,4-dibromobenzene, a statistical mixture of products (mono- and di-coupled) is possible. Careful control of stoichiometry (using a slight excess of the dibromide) can favor the desired mono-arylation product.
Optimizing the Reaction: A Guide to Component Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its core components.
| Component | Common Examples | Function & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ. Pd(PPh₃)₄ is a common air-stable Pd(0) complex.[4] |
| Ligand | Phosphines: PPh₃, PCy₃, SPhos, XPhosNHCs: IPr, IMes | Stabilizes the palladium center, prevents precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines or NHCs) generally accelerate both oxidative addition and reductive elimination, allowing for lower catalyst loadings and the use of less reactive aryl chlorides.[1][5][8] |
| Base | Inorganic: K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Organic: Et₃N | Essential for activating the boronic acid to form the reactive boronate species required for transmetalation. The choice of base can affect reaction rate and must be compatible with any sensitive functional groups on the substrates.[1][3][5] |
| Solvent | Toluene, Dioxane, THF, DMF, often with H₂O | Must solubilize the reactants and catalyst system. Biphasic systems (e.g., Toluene/H₂O) are common, as water can aid in dissolving the inorganic base and facilitate the reaction.[1][3] |
| Boron Reagent | Boronic Acids (Ar-B(OH)₂)Boronate Esters (e.g., pinacol) | Boronic acids are the most common partners. Pinacol esters offer enhanced stability against protodeboronation (a key side reaction where the C-B bond is cleaved by a proton source), which can be advantageous for sluggish couplings or complex substrates.[3] |
Part 2: Experimental Protocol and Workflow
The following is a representative, self-validating protocol for the synthesis of this compound via Pathway A. Researchers should note that optimization of temperature, reaction time, and component ratios may be necessary depending on the purity of reagents and specific laboratory equipment.
Protocol: Synthesis via Pathway A
Reaction: 4-Bromophenylboronic acid + 2-Bromoanisole → this compound
Materials:
-
4-Bromophenylboronic acid (1.0 equiv)
-
2-Bromoanisole (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic [K₃PO₄] (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylboronic acid, Pd(OAc)₂, and PCy₃.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add K₃PO₄, followed by anhydrous toluene and degassed water (typically a 4:1 to 5:1 ratio of toluene to water). Finally, add 2-bromoanisole via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid or oil. Purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or heptane) to yield pure this compound.
Part 3: Alternative Synthetic Strategies
While Suzuki-Miyaura coupling is the dominant methodology, other classic reactions can, in principle, be used to form the central aryl-aryl bond, though they often present significant disadvantages.
-
Ullmann Reaction: This copper-catalyzed coupling of two aryl halides is one of the oldest methods for biaryl synthesis.[9] The classic Ullmann reaction typically requires harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder.[10] While modern protocols have been developed using soluble copper catalysts and ligands, they are generally less versatile and tolerant than their palladium-catalyzed counterparts for this type of transformation.[10]
-
Grignard-Based Cross-Coupling: Reactions like the Kumada coupling utilize a Grignard reagent (Ar-MgBr) and an aryl halide in the presence of a nickel or palladium catalyst.[2][11] A potential route could involve reacting 2-methoxyphenylmagnesium bromide with 1,4-dibromobenzene. However, the high reactivity and strong basicity of Grignard reagents make them incompatible with a wide range of functional groups (e.g., esters, aldehydes, acidic protons) and demand strictly anhydrous conditions to prevent quenching.[12][13]
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the Suzuki-Miyaura cross-coupling reaction. Its operational simplicity, mild conditions, and broad functional group tolerance make it superior to older methods like the Ullmann or Grignard-based couplings for this specific target. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can consistently obtain high yields of the desired product. This guide provides the foundational mechanistic knowledge and a robust, adaptable protocol to empower scientists in their synthesis of this key biaryl intermediate for applications in drug discovery and materials science.
References
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Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Gomberg, M., & Bachmann, W. E. p-BROMOBIPHENYL. Organic Syntheses Procedure. [Link]
-
National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
- Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
Chemical Society Reviews (RSC Publishing). Recent advances in aryl–aryl bond formation by direct arylation. [Link]
- Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- Google Patents.
-
Wikipedia. Ullmann condensation. [Link]
- Google Patents. US5922898A - Process for preparing biaryl compounds.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Chemical Reviews - ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. [Link]
-
ACS Publications. Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. [Link]
-
ResearchGate. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Google Patents.
-
Grignard Reaction. Grignard Synthesis of Triphenylmethanol. [Link]
-
IUCr Journals. Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. [Link]
-
Journal of the American Chemical Society. THE SYNTHESIS OF BIARYL COMPOUNDS BY MEANS OF THE DIAZO REACTION. [Link]
-
ResearchGate. (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-methoxybiphenyl
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2-methoxybiphenyl, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages predictive modeling to generate anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for acquiring this data, in-depth interpretation of the predicted spectra, and a plausible synthetic route via Suzuki-Miyaura cross-coupling. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are supported by authoritative references to ensure scientific integrity.
Introduction: The Structural Significance of this compound
Substituted biphenyls are a class of organic compounds that feature prominently in medicinal chemistry and materials science.[1] The unique structural motif of two phenyl rings connected by a single bond allows for a three-dimensional arrangement that can facilitate interactions with biological targets. The introduction of various substituents onto the biphenyl scaffold enables the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
This compound possesses a unique combination of functional groups that make it an attractive building block in organic synthesis. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of further molecular complexity.[2][3] The methoxy group, a common feature in many biologically active molecules, can influence conformation and binding affinity. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in any synthetic endeavor.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data has been generated using validated predictive algorithms.[4][5] These predictions serve as a reliable guide for researchers seeking to identify this compound.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[6] The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. Predictions were performed using online spectroscopic tools.[4][7]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.55 | d | 1H | H-6 |
| ~7.45 | m | 2H | H-2', H-6' |
| ~7.35 | m | 3H | H-3', H-4', H-5' |
| ~7.20 | dd | 1H | H-5 |
| ~7.05 | d | 1H | H-3 |
| ~3.85 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C-2 |
| ~140.0 | C-1' |
| ~135.0 | C-1 |
| ~132.0 | C-4 |
| ~131.0 | C-6 |
| ~129.5 | C-2', C-6' |
| ~128.5 | C-3', C-5' |
| ~127.0 | C-4' |
| ~122.0 | C-5 |
| ~112.0 | C-3 |
| ~56.0 | -OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.[5][8]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium | -CH₃ Stretch (methoxy) |
| 1600, 1480 | Strong | Aromatic C=C Bending |
| 1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| 1050 | Strong | Aryl-O-CH₃ Symmetric Stretch |
| 830-750 | Strong | C-H Out-of-plane Bending |
| 600-500 | Medium | C-Br Stretch |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₁BrO), the expected molecular ion peaks and major fragments are outlined below.
Table 4: Predicted m/z Peaks for this compound in EI-MS
| m/z | Ion | Notes |
| 262/264 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio). |
| 247/249 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 183 | [M-Br]⁺ | Loss of a bromine radical. |
| 155 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the acquisition of spectroscopic data for a sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (~5-10 mg for ¹H, ~20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Sample Preparation: a. Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial. b. Ensure the sample is fully dissolved; use a vortex mixer if necessary. c. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity. For a detailed guide on shimming, refer to standard NMR operating procedures.[9]
-
¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). b. Use a standard pulse sequence (e.g., 'zg30'). c. Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.[10]
-
¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm). c. Use a proton-decoupled pulse sequence (e.g., 'zgpg30'). d. A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more). e. A shorter relaxation delay (e.g., 2 seconds) is often sufficient for qualitative spectra.[11]
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound. The KBr pellet method is described here for a solid sample.[2]
Materials:
-
This compound sample (~1-2 mg)
-
Spectroscopic grade potassium bromide (KBr), dried (~100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Protocol:
-
Sample Preparation: a. Grind a small amount of KBr in the agate mortar to a fine powder. b. Add the this compound sample to the mortar. c. Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[12]
-
Pellet Formation: a. Transfer a portion of the mixture to the pellet press die. b. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Spectral Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound using Electron Ionization (EI).[13]
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol or dichloromethane)
-
GC-MS or direct insertion probe MS instrument
Protocol:
-
Sample Introduction: a. For GC-MS, dissolve a small amount of the sample in a suitable solvent and inject it into the gas chromatograph. The GC will separate the components of the sample before they enter the mass spectrometer. b. For a direct insertion probe, place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.
-
Ionization: a. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14] b. This causes the ejection of an electron from the molecule, forming a radical cation (molecular ion).
-
Mass Analysis: a. The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). b. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: a. The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Interpretation of Spectroscopic Data
¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic and methoxy protons.
-
Aromatic Region (6.5-8.0 ppm): The protons on the two phenyl rings will resonate in this region.[15] The protons on the brominated ring (H-3, H-5, and H-6) will show a complex splitting pattern due to ortho and meta coupling. The protons on the unsubstituted phenyl ring will likely appear as a multiplet.
-
Methoxy Group (~3.85 ppm): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
-
Aromatic Carbons (110-160 ppm): The 12 aromatic carbons will resonate in this range. The carbon attached to the methoxy group (C-2) will be significantly deshielded and appear at a high chemical shift (~156 ppm).[16] The carbon attached to the bromine atom (C-4) will also be influenced by the halogen's electronegativity and anisotropic effects.[1]
-
Methoxy Carbon (~56 ppm): The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum.
IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups.
-
Aromatic C-H Stretch: A group of peaks between 3100 and 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks between 2960 and 2850 cm⁻¹ corresponding to the methoxy group.
-
Aromatic C=C Bending: Strong absorptions around 1600 and 1480 cm⁻¹.
-
C-O Stretch: A strong, characteristic band for the aryl-O-CH₃ asymmetric stretch around 1250 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrum
The mass spectrum will confirm the molecular weight and provide structural information through fragmentation.[17]
-
Molecular Ion Peak: The presence of a pair of peaks at m/z 262 and 264 with approximately equal intensity is a definitive indicator of a molecule containing one bromine atom.
-
Fragmentation Pattern: The fragmentation will likely involve the loss of the methyl group from the methoxy ether, and the loss of the bromine atom, leading to the characteristic fragments listed in Table 4.[18][19]
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A highly efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[20] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.
Experimental Protocol for Synthesis
Objective: To synthesize this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Bromo-4-iodo-2-methoxybenzene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Standard glassware for inert atmosphere reactions
Protocol:
-
To a round-bottom flask, add 1-bromo-4-iodo-2-methoxybenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed protocols for data acquisition and the in-depth interpretation of the expected spectra offer a valuable resource for researchers working with this compound. The inclusion of a robust synthetic protocol further enhances the utility of this guide. By combining predictive data with established experimental and interpretive methodologies, this document serves as a practical and scientifically sound reference for the identification and characterization of this compound.
References
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An In-depth Technical Guide to the NMR Analysis of 4-Bromo-2-methoxybiphenyl
This guide provides a comprehensive technical analysis of 4-Bromo-2-methoxybiphenyl using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of one-dimensional and two-dimensional NMR techniques for the complete structural elucidation of this substituted biphenyl.
Introduction: The Structural Significance of this compound
This compound belongs to the class of substituted biphenyls, a scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of the bromo and methoxy substituents on the biphenyl core dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural assignment of such molecules in solution. This guide will walk through a detailed NMR analysis, from sample preparation to the interpretation of advanced 2D NMR experiments.
Foundational Principles of NMR Analysis for this compound
A thorough NMR analysis of this compound involves a suite of experiments, each providing unique and complementary structural information.
-
¹H NMR (Proton NMR): This is the starting point of the analysis, providing information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Electron-withdrawing groups, like bromine, tend to deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups, such as the methoxy group, shield adjacent protons, causing an upfield shift (to lower ppm values).
-
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are sensitive to their electronic environment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are not observed in DEPT spectra.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms within a molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in an HSQC spectrum represents a carbon atom and the proton(s) attached to it.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) proton-carbon couplings. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of their through-bond connectivity. This is particularly useful for determining the stereochemistry and conformation of molecules.
-
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
A well-prepared NMR sample is the cornerstone of a successful experiment. The sample should be a homogeneous solution, free from any particulate matter that could disrupt the magnetic field homogeneity.[1]
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR and 2D experiments into a clean, dry vial.[2]
-
Choosing a Deuterated Solvent: Select a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[3] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated acetone (acetone-d₆).[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1] Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube. If necessary, filter the solution through a small plug of cotton wool in the pipette.[5]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, the residual solvent peak can be used as a reliable secondary reference.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectrometer Setup and Data Acquisition
The following is a general guide for setting up standard NMR experiments on a modern spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220-250 ppm.
-
Number of Scans: 256-1024 scans are often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
DEPT-135 Acquisition:
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
Parameters are generally similar to the ¹³C experiment, but with a shorter relaxation delay.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
These experiments require specific pulse programs and parameter sets. It is advisable to use the instrument manufacturer's standard parameter sets as a starting point and optimize as needed.
-
The number of increments in the indirect dimension will determine the resolution of the 2D spectrum. A higher number of increments will provide better resolution but will also increase the experiment time.
-
Spectral Analysis and Interpretation of this compound
The following is a detailed prediction and interpretation of the NMR spectra of this compound based on the analysis of structurally related compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for eight aromatic protons and three methoxy protons. The chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.95 | d | ~2.0 |
| H-5 | ~7.25 | dd | ~8.5, 2.0 |
| H-6 | ~7.35 | d | ~8.5 |
| H-2' | ~7.55 | d | ~7.5 |
| H-3' | ~7.40 | t | ~7.5 |
| H-4' | ~7.30 | t | ~7.5 |
| H-5' | ~7.40 | t | ~7.5 |
| H-6' | ~7.55 | d | ~7.5 |
| OCH₃ | ~3.85 | s | - |
Justification for Predictions:
-
Ring A (Substituted Ring): The chemical shifts for the protons on the substituted ring are predicted based on the data for 4-bromo-2-methoxyphenol. The methoxy group at C-2 is strongly electron-donating, causing an upfield shift for the ortho proton (H-3) and the para proton (H-5). The bromine at C-4 is electron-withdrawing via induction but weakly electron-donating through resonance, leading to a more complex effect. H-3 is expected to be a doublet due to meta-coupling with H-5. H-5 will be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3. H-6 will be a doublet due to ortho-coupling with H-5.
-
Ring B (Unsubstituted Ring): The protons on the unsubstituted ring will resemble those of a monosubstituted benzene. The chemical shifts are predicted based on data for 4-methoxybiphenyl. The ortho-protons (H-2' and H-6') will be the most downfield due to the anisotropic effect of the adjacent ring. The meta- (H-3' and H-5') and para- (H-4') protons will appear in the typical aromatic region.
-
Methoxy Group: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 12 distinct signals for the aromatic carbons and one for the methoxy carbon.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | ~135 | Quaternary |
| C-2 | ~157 | Quaternary |
| C-3 | ~112 | CH |
| C-4 | ~118 | Quaternary |
| C-5 | ~125 | CH |
| C-6 | ~132 | CH |
| C-1' | ~138 | Quaternary |
| C-2' | ~129 | CH |
| C-3' | ~128 | CH |
| C-4' | ~127 | CH |
| C-5' | ~128 | CH |
| C-6' | ~129 | CH |
| OCH₃ | ~56 | CH₃ |
Justification for Predictions:
-
Ring A (Substituted Ring): The chemical shifts are predicted based on the data for 4-bromo-2-methoxyphenol. The carbon bearing the methoxy group (C-2) will be the most downfield due to the strong deshielding effect of the oxygen atom. The carbon attached to the bromine (C-4) will also be significantly shifted. The quaternary carbons (C-1, C-2, and C-4) will be identified by their absence in the DEPT-135 spectrum.
-
Ring B (Unsubstituted Ring): The chemical shifts for the unsubstituted ring will be similar to those in biphenyl and 4-methoxybiphenyl.
-
Methoxy Carbon: The methoxy carbon will appear as a strong signal around 56 ppm and will be a positive peak in the DEPT-135 spectrum.
2D NMR Analysis: Connecting the Pieces
The COSY spectrum will be instrumental in confirming the proton-proton connectivities within each aromatic ring.
-
Ring A: A cross-peak between H-5 and H-6 will confirm their ortho relationship. A weaker cross-peak between H-3 and H-5 will confirm their meta-coupling.
-
Ring B: A chain of correlations will be observed from H-2' to H-3', H-3' to H-4', H-4' to H-5', and H-5' to H-6', confirming the connectivity of this spin system.
The HSQC spectrum will unambiguously assign the protons to their directly attached carbons.
This experiment will provide nine cross-peaks, one for each protonated carbon, allowing for the direct correlation of the proton and carbon chemical shifts listed in Tables 1 and 2.
The HMBC spectrum is the key to assembling the entire molecular structure by revealing long-range proton-carbon correlations.
-
Connecting the Rings: The most crucial HMBC correlations will be from the ortho-protons of the unsubstituted ring (H-2' and H-6') to the quaternary carbon C-1 of the substituted ring, and from H-6 of the substituted ring to the quaternary carbon C-1' of the unsubstituted ring. These correlations definitively establish the biphenyl linkage.
-
Assigning Quaternary Carbons: The protons on the substituted ring will show correlations to the quaternary carbons. For example, H-3, H-5, and H-6 will all likely show correlations to C-1 and C-4.
-
Positioning the Methoxy Group: The methoxy protons will show a strong correlation to C-2, confirming the position of this substituent.
Conclusion
The comprehensive NMR analysis outlined in this guide provides a robust framework for the complete structural elucidation of this compound. By systematically applying a suite of 1D and 2D NMR experiments, from the fundamental ¹H and ¹³C spectra to the more intricate COSY, HSQC, and HMBC correlations, researchers can confidently determine the precise atomic connectivity and substitution pattern of this molecule. The principles and methodologies described herein are broadly applicable to the structural analysis of a wide range of substituted aromatic compounds, making this guide a valuable resource for scientists in organic chemistry, medicinal chemistry, and related fields.
References
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Zhao, Y., Li, Z., Yang, C., Lin, R., & Xia, W. (2017). Supporting Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Supporting Information: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.
- Hiyama, T., et al. (n.d.). Supporting Information: Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH.
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Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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ResearchGate. (n.d.). Supplementary Materials 1. Characterization of Palladium(II) Complex. Retrieved from [Link]
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Introduction: Unveiling a Versatile Synthetic Intermediate
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-methoxybiphenyl
This compound is a biaryl compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a bromine atom and a methoxy group on one of the phenyl rings, provides a unique combination of electronic and steric properties. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the ortho-methoxy group exerts a profound influence on the molecule's conformation and the reactivity of the adjacent C-Br bond. This guide offers a comprehensive exploration of the reactivity profile of this compound, providing field-proven insights and detailed protocols for its application in complex organic synthesis.
The core of this molecule's utility lies in the strategic placement of its functional groups. The C-Br bond is a prime site for palladium-catalyzed transformations, enabling the construction of more complex molecular architectures. Concurrently, the methoxy group, a strong electron-donating group, modulates the electronic density of the aromatic ring and introduces significant steric hindrance. This steric bulk can influence the dihedral angle between the two phenyl rings and affect the approach of catalysts and reagents, a critical consideration in reaction design.[1][2]
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biaryl Synthesis
The C(sp²)-Br bond in this compound is readily activated by palladium catalysts, making it an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions. The choice of ligand, base, and solvent is critical for achieving high yields, particularly given the steric hindrance from the ortho-methoxy group.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of a powerful method for creating biaryl structures.[3][4] For a substrate like this compound, the reaction involves coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. The electron-donating methoxy group can make oxidative addition slightly more challenging compared to electron-deficient aryl bromides, but the reaction proceeds efficiently with appropriate catalyst systems.[5]
Causality in Experimental Design: The selection of a bulky, electron-rich phosphine ligand is often crucial. Ligands like SPhos, XPhos, or 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) are effective because they promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step, overcoming the steric hindrance of the ortho-methoxy group.[2] The choice of base (e.g., K₂CO₃, K₃PO₄) is critical for the transmetalation step, where the boronic acid derivative transfers its organic group to the palladium center.[6]
Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [5] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 85-95 | [6] |
| (4-(trifluoromethyl)phenyl)boronic acid | Pd₂(dba)₃ (1.5) | DPDB | K₂CO₃ | Toluene | 80 | 91 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand under a positive flow of inert gas.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O 10:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 2-12 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle for biaryl synthesis.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a pathway to vinylated biphenyls by coupling this compound with an alkene.[7] This reaction is tolerant of many functional groups and is a reliable method for carbon chain extension.[8][9]
Causality in Experimental Design: The reaction typically employs a palladium(II) source like Pd(OAc)₂ and a phosphine ligand, although ligand-free systems using supported palladium nanoparticles have also been developed.[10][11] A key consideration is the regioselectivity of the alkene addition, which is governed by both electronic and steric factors. For styrene, substitution typically occurs at the less substituted vinylic position.
Experimental Protocol: Heck Reaction
-
Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), Pd(OAc)₂ (2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Reagent Addition: Add a base (e.g., Et₃N, 2.0 equiv.) and a polar aprotic solvent like DMF or NMP.
-
Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours.
-
Work-up: Cool the reaction, filter off any solids, and dilute the filtrate with water and ethyl acetate. Separate the layers, wash the organic phase with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue via column chromatography.
Visualization: Heck Reaction Workflow
Caption: General workflow for a Heck coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne.[12][13] This reaction uniquely requires a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[14]
Causality in Experimental Design: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, similar to other cross-coupling reactions. The copper(I) salt (e.g., CuI) is crucial for activating the alkyne. It reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols exist but often require stronger bases or different ligands.[15]
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add an amine solvent (e.g., triethylamine) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualization: Key Intermediates in Sonogashira Coupling
Caption: Interaction of Pd and Cu cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides, a transformation of immense importance in pharmaceuticals.[16][17] The reaction couples this compound with a primary or secondary amine.[18]
Causality in Experimental Design: This reaction is highly sensitive to the choice of ligand and base. The ortho-methoxy group introduces significant steric hindrance, which can impede the reaction.[16] Therefore, sterically demanding and electron-rich ligands (e.g., XPhos, Josiphos-type ligands) are essential. These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the palladium center. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and form the active palladium-amido complex.[19]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Nucleophile Addition: Add the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the flask and heat to 80-110 °C for 4-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and carefully quench with water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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- 19. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxybiphenyl in Organic Solvents
Foreword: Navigating the Data Gap in Early-Stage Compound Characterization
In the landscape of chemical research and pharmaceutical development, the physicochemical properties of novel or sparsely documented compounds are foundational pillars upon which successful experimental design is built. 4-Bromo-2-methoxybiphenyl is one such molecule—a substituted aromatic compound with clear potential as a synthetic intermediate. However, a significant challenge for researchers is the conspicuous absence of comprehensive, publicly available data on its solubility in common organic solvents. This guide is architected not as a simple repository of data, but as a methodological framework. It is designed for the practicing researcher and drug development professional, providing the scientific rationale to predict solubility behavior and the technical protocols to determine it with precision. We will dissect the molecular structure, apply established principles of solubility, and detail a robust experimental workflow, thereby transforming a data gap into an opportunity for rigorous scientific characterization.
Physicochemical Profile and Theoretical Solubility Assessment
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" serves as our primary guide.
Molecular Structure Analysis:
This compound possesses a distinct combination of functional groups that influence its polarity and capacity for intermolecular interactions:
-
Biphenyl Core: This large, non-polar aromatic system is the dominant feature of the molecule. It primarily engages in non-polar van der Waals interactions (specifically, London dispersion forces) and potential π-π stacking. This core structure inherently favors solubility in non-polar or moderately polar solvents.
-
Methoxy Group (-OCH₃): The ether linkage introduces a degree of polarity due to the electronegative oxygen atom, creating a dipole moment. The oxygen can also act as a hydrogen bond acceptor, allowing for weak interactions with protic solvents.
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment. It is a weak polar substituent and increases the molecular weight, which can slightly decrease solubility compared to its non-brominated analog.
Collectively, the molecule can be described as predominantly non-polar and hydrophobic, but with weak polar characteristics. It lacks strong hydrogen bond donating capabilities, which will limit its solubility in highly polar, protic solvents like water.
Predicted Solubility Profile:
Based on this structural analysis, we can forecast the solubility of this compound across a spectrum of common organic solvents. This qualitative assessment is crucial for selecting appropriate solvents for synthesis, purification, and analytical characterization.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | High | The non-polar biphenyl core will interact favorably with the non-polar solvent molecules through strong van der Waals forces. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | High to Moderate | These solvents can effectively solvate both the non-polar biphenyl backbone and the weakly polar ether and bromo functionalities. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to Low | While capable of dipole-dipole interactions, the strong polarity of these solvents may not be ideal for the large non-polar region of the solute. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | These highly polar solvents are often considered "universal" for many organic compounds and should effectively solvate this compound. |
| Polar Protic | Methanol, Ethanol | Low | The energy required to disrupt the strong hydrogen bonding network of the alcohol solvent is not sufficiently compensated by the weak interactions with the solute. |
| Aqueous | Water | Very Low / Insoluble | The large hydrophobic biphenyl structure and lack of strong hydrogen bonding groups make it energetically unfavorable to dissolve in water. |
This predictive table serves as an essential starting point for any experimental work. For more advanced, quantitative predictions, Quantitative Structure-Property Relationship (QSPR) models can be employed. These computational models use molecular descriptors to correlate chemical structure with physical properties like solubility, but require specialized software and extensive datasets for accurate predictions.
Caption: Predicted solubility based on intermolecular forces.
Gold Standard Protocol: Experimental Determination of Equilibrium Solubility
Theoretical predictions require empirical validation. The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility. It is a robust and reliable technique that ensures the solvent is fully saturated with the compound, providing a true measure of its solubility under specific conditions.
Principle of the Method:
An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.
Detailed Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of crystalline this compound into a series of inert glass vials with PTFE-lined caps. "Excess" means that a visible amount of solid should remain at the end of the experiment.
-
Add a precise volume of the chosen organic solvent to each vial. Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C for room temperature solubility).
-
Agitate the suspensions for a predetermined period. A typical duration is 24 to 48 hours. For highly crystalline or poorly soluble compounds, 72 hours may be necessary to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy, to determine the concentration of this compound.
-
Analytical Quantification Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity.
-
Procedure: Develop an isocratic HPLC method with a suitable reversed-phase column (e.g., C18). The mobile phase should be chosen to provide good peak shape and a reasonable retention time. Detection is typically performed using a UV detector at the wavelength of maximum absorbance (λmax) of the compound.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Calculation: Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve, remembering to account for the dilution factor.
-
-
UV-Visible Spectroscopy: A simpler, faster alternative if the compound has a suitable chromophore and no interfering species are present.
-
Procedure: Determine the λmax of this compound in the solvent of interest.
-
Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax to create a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).
-
Calculation: Measure the absorbance of the diluted, filtered samples and calculate their concentration from the calibration curve, accounting for the dilution.
-
An In-depth Technical Guide to 4-Bromo-2-methoxybiphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxybiphenyl is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique structural features, comprising a biphenyl core with a bromine atom and a methoxy group strategically positioned on one of the phenyl rings, make it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug development.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 227305-07-9 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁BrO | [2] |
| Molecular Weight | 263.13 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | Store at room temperature | [2] |
Further detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature, highlighting the specialized nature of this compound.
Synthesis of this compound
The primary synthetic route to this compound involves a cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent and efficient method. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Suzuki-Miyaura Coupling: A Step-by-Step Protocol
The synthesis of this compound can be achieved by the coupling of 1-bromo-2-methoxybenzene with phenylboronic acid, or more strategically, by coupling 4-bromo-2-methoxyphenylboronic acid with an aryl halide. A general, adaptable protocol for a Suzuki-Miyaura reaction is presented below. The causality behind the choice of reagents and conditions is crucial for a successful and high-yielding synthesis.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: A generalized workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 4-bromo-2-methoxyphenylboronic acid (1.0 equivalent), an aryl halide (e.g., bromobenzene, 1.1 equivalents), and a suitable base (e.g., potassium carbonate, 2.0 equivalents).
-
Expert Insight: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water. Purge the solution with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 equivalents).
-
Expert Insight: The choice of solvent and its degassing are crucial for reaction efficiency. The solvent system must be able to dissolve both the organic and inorganic reagents to a sufficient extent. The catalyst loading is optimized to be low to minimize cost and residual metal in the product, yet high enough for an efficient reaction rate.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.
-
Self-Validating System: The distinct separation of aqueous and organic layers and the selective partitioning of the product into the organic phase provide a preliminary validation of a successful work-up.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Authoritative Grounding: The principles of Suzuki-Miyaura coupling are well-established and detailed in numerous organic chemistry textbooks and high-impact publications.[4]
-
Spectroscopic Characterization
While a specific, publicly available, fully characterized spectrum for this compound (CAS 227305-07-9) is not readily found, a commercial supplier provides access to NMR, HPLC, and LC-MS data for this compound.[1] For the purpose of this guide, a representative visualization of a typical Suzuki coupling reaction monitoring is provided.
Diagram of Reaction Monitoring and Product Confirmation:
Sources
discovery and history of 4-Bromo-2-methoxybiphenyl
An In-Depth Technical Guide to 4-Bromo-2-methoxybiphenyl: From Discovery to Modern Synthesis and Application
Abstract
This compound stands as a significant, albeit specialized, intermediate in the landscape of organic synthesis. Its utility is intrinsically linked to the broader development of biaryl compounds, a structural motif of immense importance in pharmaceuticals, materials science, and agrochemicals. This guide provides a comprehensive overview of the discovery, historical synthetic context, and modern methodologies for the preparation of this compound and related structures. We will explore the evolution from classical, high-temperature coupling reactions to the more refined and efficient palladium-catalyzed cross-coupling methods. Furthermore, this document will delve into the critical role of the substituted biphenyl scaffold, exemplified by this molecule, in the development of major drug classes, particularly Angiotensin II receptor blockers (ARBs).
Introduction: The Emergence of a Key Structural Motif
The biphenyl unit is a privileged scaffold in medicinal chemistry. Its rigid, yet conformationally flexible nature allows it to present appended functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. This compound is a functionalized building block designed for the strategic construction of these complex architectures. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methoxy group modulates the electronic properties and solubility of the molecule and its derivatives.
The history of this compound is not one of a singular, celebrated discovery, but rather a reflection of the advancement of synthetic organic chemistry itself. Its value emerged with the development of powerful reactions capable of forging carbon-carbon bonds between aromatic rings.
Historical Perspective: The Ullmann Condensation
Prior to the advent of modern catalysis, the synthesis of biaryl compounds was often a brute-force endeavor. The primary method available was the Ullmann reaction, first reported by Fritz Ullmann in the early 20th century. This reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetric biaryl.
The "classic" Ullmann reaction typically requires high temperatures (often exceeding 200°C), stoichiometric amounts of copper powder, and polar, high-boiling solvents.[1][2] The mechanism involves the formation of an organocopper intermediate, which then undergoes further reaction to yield the biphenyl product.[1][3]
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper's ability to undergo oxidative addition with aryl halides, forming a key organocopper intermediate, is central to the reaction.[1]
-
High Temperatures: Significant energy input is required to overcome the activation barrier for the oxidative addition and subsequent reductive elimination steps.
-
Aprotic Polar Solvents: Solvents like DMF or nitrobenzene were necessary to dissolve the reactants and facilitate the reaction at high temperatures.
While foundational, the Ullmann condensation suffers from significant drawbacks, including harsh reaction conditions, limited substrate scope (often requiring electron-withdrawing groups on the aryl halide), and the generation of stoichiometric copper waste, limiting its application in complex, multi-step syntheses.
The Paradigm Shift: Palladium-Catalyzed Cross-Coupling
The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized the synthesis of biaryl compounds. This methodology offers milder reaction conditions, broader functional group tolerance, higher yields, and catalytic turnover, making it a cornerstone of modern organic synthesis.[4][5]
The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For a molecule like this compound, the bromine atom makes it an ideal substrate for this transformation.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling
This protocol details the synthesis of the parent compound, 4-methoxybiphenyl, from 4-bromoanisole, which serves as a validated and representative procedure for the coupling of bromo-methoxy-aryl systems.[4][6]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask, add 4-bromoanisole (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂) (1-3 mol%), and a suitable phosphine ligand if required.
-
Solvent Addition: Add a degassed solvent mixture, such as ethanol/water or toluene.[6]
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon). This process should be repeated three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 50-100 °C) and stir for the required time (1-12 hours).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4-methoxybiphenyl.
Trustworthiness and Validation: This protocol is self-validating. The progress can be monitored by TLC, showing the consumption of starting material and the appearance of the product spot. The final product's purity can be confirmed by HPLC, and its identity verified by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Development: The Sartan Case Study
The true value of intermediates like this compound is realized in their application. The biphenyl tetrazole moiety is a critical pharmacophore in a major class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans".[7]
ARBs function by blocking the AT1 receptor, preventing the hormone Angiotensin II from binding and exerting its potent vasoconstrictive effects. This leads to vasodilation and a reduction in blood pressure.[7][8] The discovery of Losartan, the first of this class, was a landmark in rational drug design.[8]
The synthesis of many sartans relies on a crucial Suzuki-Miyaura coupling step to create the central biphenyl core.[7] While specific routes vary, a common strategy involves coupling a functionalized phenylboronic acid with a substituted aryl halide. For instance, the synthesis of key sartan precursors often starts from 4-bromobenzonitrile, which is then elaborated and coupled to form the required biphenyl structure.[7] this compound represents a strategically functionalized version of this type of building block.
Visualizing the Role of the Biphenyl Scaffold
The diagram below illustrates the general structure of a sartan and highlights the importance of the biphenyl core in positioning the key acidic (tetrazole or carboxylic acid) and lipophilic groups for effective receptor binding.
Caption: General pharmacophore of Angiotensin II Receptor Blockers (Sartans).
Physicochemical and Spectroscopic Data
Precise characterization is essential for any chemical intermediate. The following table summarizes key properties for a representative isomer, 4-Bromo-4'-methoxybiphenyl, which provides a useful reference point.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₁BrO | [9][10] |
| Molecular Weight | 263.13 g/mol | [9][10] |
| CAS Number | 58743-83-2 | [9][10][11] |
| Appearance | White to off-white powder | [12] |
| Melting Point | 143-145 °C | [11] |
| IUPAC Name | 1-bromo-4-(4-methoxyphenyl)benzene | [9] |
Spectroscopic data is critical for identity confirmation. For 4-Bromo-4'-methoxybiphenyl, characteristic peaks would be observed in:
-
¹H NMR: Signals in the aromatic region (approx. 6.9-7.6 ppm) corresponding to the protons on both phenyl rings, and a singlet around 3.8 ppm for the methoxy group protons.
-
¹³C NMR: Resonances for the 12 aromatic carbons and the single methoxy carbon.
-
Mass Spectrometry (GC-MS): A characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the isotopic signature of a bromine-containing compound.[9]
Conclusion
The story of this compound is a microcosm of the progress in modern organic chemistry. It has evolved from a compound accessible only through harsh, classical methods like the Ullmann reaction to a readily available building block thanks to the efficiency and elegance of palladium-catalyzed reactions like the Suzuki-Miyaura coupling. Its significance lies not in isolation, but as a key intermediate for constructing the vital biaryl scaffolds found in a multitude of high-value molecules, most notably the life-saving class of sartan antihypertensive drugs. The continued refinement of cross-coupling technologies ensures that versatile intermediates like this compound will remain indispensable tools for researchers, scientists, and drug development professionals.
References
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2025). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 364–367. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
PubChem. (n.d.). 4-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
IUCr Journals. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Rational Design and Synthesis of AT1R Antagonists. PubMed Central. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved January 13, 2026, from [Link]
-
ACS Publications. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. Retrieved January 13, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Retrieved January 13, 2026, from [Link]
-
ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved January 13, 2026, from [Link]
-
Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved January 13, 2026, from [Link]
-
University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... PubMed Central. Retrieved January 13, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved January 13, 2026, from [Link]
-
ScienceDirect. (2022). Discovery of a new generation of angiotensin receptor blocking drugs. Computational and Structural Biotechnology Journal, 20, 2091–2111. [Link]
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Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 4-Bromo-2-methoxybiphenyl
Abstract
This comprehensive application note provides a detailed protocol and theoretical background for the successful Suzuki-Miyaura cross-coupling of 4-Bromo-2-methoxybiphenyl with various arylboronic acids. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the mechanistic intricacies of the catalytic cycle, offer a step-by-step experimental procedure, and provide insights into optimizing reaction conditions and troubleshooting common issues. The content is structured to deliver not just a protocol, but a deeper understanding of the underlying chemical principles, ensuring reliable and reproducible results.
Introduction: The Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted biaryl scaffolds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers significant advantages, including mild reaction conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.[3][4] These features have made the Suzuki-Miyaura coupling an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]
The target substrate, this compound, presents a sterically hindered and electronically distinct aryl bromide. The presence of the ortho-methoxy group can influence the electronic properties and steric environment of the reaction center, necessitating careful optimization of the catalytic system. This guide will address these specific challenges and provide a robust protocol for its successful coupling.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species.[3] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[6][9] For aryl bromides like our substrate, this step is generally efficient with appropriate catalyst systems.
2.2. Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. A crucial player in this phase is the base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the ligand exchange on the palladium center.[1][10][11][12] The choice of base can significantly impact the reaction rate and yield.[12]
2.3. Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8] Bulky electron-rich ligands on the palladium center often promote this step.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization may be required for particularly challenging substrates.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | Use 1.2-1.5 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common and effective palladium precursor. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercially Available | A bulky, electron-rich ligand suitable for this transformation. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | A strong base effective in many Suzuki couplings. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Ensure it is peroxide-free. |
| Water | Degassed, Deionized | In-house | |
| Inert Gas | High Purity Nitrogen or Argon | For maintaining an inert atmosphere. |
3.2. Reaction Setup and Procedure
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- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Ullmann Condensation with 4-Bromo-2-methoxybiphenyl
A Senior Application Scientist's Guide to C-N Bond Formation
Foreword: Modernizing a Centenarian Reaction
First reported by Fritz Ullmann and Irma Goldberg in the early 20th century, the copper-catalyzed cross-coupling of aryl halides with nucleophiles remains a cornerstone of synthetic chemistry.[1] Historically, the "Ullmann condensation" was often a reaction of last resort, plagued by harsh conditions such as stoichiometric copper loadings and temperatures exceeding 200°C.[2][3] These limitations restricted its applicability, particularly for complex molecules sensitive to heat.
The last two decades, however, have witnessed a renaissance of the Ullmann reaction.[4] This resurgence is primarily driven by the introduction of chelating ligands that stabilize the copper catalyst, facilitating the catalytic cycle under significantly milder conditions.[1][5] Ligands such as amino acids, diamines, and oxalic diamides have transformed the reaction into a highly reliable and versatile tool for constructing C-N, C-O, and C-S bonds.[4][5]
This guide provides an in-depth protocol and technical analysis for the Ullmann N-arylation of carbazole using 4-Bromo-2-methoxybiphenyl. This specific transformation is relevant for the synthesis of complex N-aryl carbazole scaffolds, which are prevalent in materials science and medicinal chemistry. We will delve into the mechanistic underpinnings, provide a field-tested step-by-step protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: The Role of Copper and Ligands
The precise mechanism of the Ullmann condensation is complex, but a generally accepted catalytic cycle involves a Cu(I)/Cu(III) pathway, particularly in the presence of accelerating ligands.[6] Understanding this cycle is critical for rational experimental design.
-
Formation of the Active Catalyst: The reaction typically starts with a Cu(I) salt (e.g., CuI). In the presence of a base and the amine nucleophile, a copper(I)-amidate complex is formed. The bidentate ligand (e.g., a diamine) coordinates to the copper center, stabilizing it and increasing its solubility and reactivity.[7]
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Cu(I) center. This is often the rate-determining step and results in a transient, high-valent Cu(III) intermediate.[7] The electron-donating methoxy group and the steric bulk of the biphenyl moiety on our substrate can influence the kinetics of this step.
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N bond and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.
Below is a conceptual diagram of the ligand-accelerated catalytic cycle.
Caption: Conceptual representation of the ligand-accelerated Ullmann cycle.
Protocol: N-Arylation of Carbazole with this compound
This protocol details a reliable method for the synthesis of 9-(2-methoxy-[1,1'-biphenyl]-4-yl)-9H-carbazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Vendor | The key electrophile. |
| Carbazole | ≥98% | Standard Vendor | The key nucleophile. |
| Copper(I) Iodide (CuI) | 99.99% | Standard Vendor | Catalyst. Store under inert gas. |
| N,N'-Dimethylethylenediamine (DMEDA) | ≥99% | Standard Vendor | Ligand. Handle in a fume hood. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Standard Vendor | Base. Must be finely ground and dry. |
| Toluene | Anhydrous | Standard Vendor | Solvent. Use from a solvent purification system. |
| Ethyl Acetate | ACS Grade | Standard Vendor | For work-up and chromatography. |
| Hexanes | ACS Grade | Standard Vendor | For work-up and chromatography. |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |
| Oven-dried Schlenk flask | - | - | For maintaining an inert atmosphere. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas line (Argon or N₂) | - | - | - |
Reagent Stoichiometry and Quantities
This table is based on a 1.0 mmol scale reaction.
| Compound | Formula | MW ( g/mol ) | mmol | Equivalents | Amount |
| This compound | C₁₃H₁₁BrO | 263.13 | 1.0 | 1.0 | 263 mg |
| Carbazole | C₁₂H₉N | 167.21 | 1.2 | 1.2 | 201 mg |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 | 0.1 | 19 mg |
| DMEDA | C₄H₁₂N₂ | 88.15 | 0.2 | 0.2 | 17.6 mg (22 µL) |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 2.0 | 425 mg |
| Toluene | C₇H₈ | 92.14 | - | - | 5.0 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Ullmann condensation.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is crucial as the Cu(I) catalyst can be sensitive to oxidation.
-
Addition of Solids: To the flask, add this compound (263 mg, 1.0 mmol), carbazole (201 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), and finely ground potassium phosphate (425 mg, 2.0 mmol). Briefly evacuate and backfill the flask with inert gas three times.
-
Scientist's Note: Using a slight excess of the nucleophile (carbazole) ensures complete consumption of the limiting aryl bromide. Anhydrous, finely powdered K₃PO₄ provides a high surface area for efficient deprotonation.
-
-
Addition of Solvent and Ligand: Add anhydrous toluene (5.0 mL) via syringe. Follow with the addition of N,N'-dimethylethylenediamine (DMEDA) (22 µL, 0.2 mmol) via microsyringe.
-
Scientist's Note: DMEDA is an excellent, inexpensive ligand that effectively chelates the copper, accelerating the reaction and allowing for lower catalyst loading and temperature compared to classical conditions.[6]
-
-
Reaction: Submerge the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 24 hours. The reaction mixture will typically turn from a pale suspension to a darker, heterogeneous mixture. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up: After 24 hours, cool the reaction to room temperature. Remove the toluene under reduced pressure. To the residue, add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Scientist's Note: The aqueous wash removes the inorganic base (K₃PO₄) and any remaining copper salts.
-
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes), is usually effective for separating the product from starting materials and byproducts.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized CuI).2. Wet solvent or reagents.3. Insufficiently strong base or poor quality base.4. Reaction temperature too low. | 1. Use fresh, high-purity CuI; consider adding a small amount of copper powder as a reductant.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Use freshly opened, finely ground K₃PO₄ or switch to a stronger base like Cs₂CO₃.[8]4. Increase temperature to 120-130 °C. |
| Formation of Homocoupled Biphenyl Byproduct | 1. Reaction temperature is too high.2. Ligand-to-copper ratio is not optimal. | 1. Lower the reaction temperature in 10 °C increments.2. Ensure the correct stoichiometry of the ligand is used. |
| Decomposition of Starting Material | 1. Reaction run for too long or at too high a temperature.2. Functional group incompatibility. | 1. Monitor the reaction by TLC/LC-MS and stop it upon completion.2. The current substrate is robust, but for others, a milder ligand/base system may be needed. |
| Difficult Purification | 1. Product and starting material have similar polarity. | 1. Ensure the reaction goes to completion to consume the limiting reagent.2. Try a different solvent system for chromatography (e.g., dichloromethane/hexanes). |
Safety and Handling
-
This compound: Handle with care. Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Copper(I) Iodide: Can cause skin and eye irritation. Avoid creating dust.
-
DMEDA: Corrosive and flammable. Handle only in a well-ventilated fume hood. Wear appropriate gloves and eye protection.
-
Toluene: Flammable liquid and vapor. Known reproductive toxicant. Use in a fume hood and away from ignition sources.
-
Potassium Phosphate: Can cause irritation upon contact. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11] All experimental work should be conducted in a properly functioning chemical fume hood.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Hossain, A., & Islam, R. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- Zhang, H., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.
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Sdfine. (n.d.). 4-methoxyphenacyl bromide Safety Data Sheet. Retrieved from [Link]
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Application Notes & Protocols: Cross-Coupling Reactions Using 4-Bromo-2-methoxybiphenyl
Introduction: The Strategic Value of 4-Bromo-2-methoxybiphenyl in Complex Synthesis
In the landscape of modern synthetic chemistry, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is paramount for the assembly of complex molecular architectures. This compound stands out as a particularly valuable building block. Its structure, featuring a biphenyl core, is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and materials science applications. The bromine atom provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, while the ortho-methoxy group introduces both steric hindrance and electronic modification. This electron-donating group can significantly influence the reactivity of the C-Br bond, presenting unique challenges and opportunities for the synthetic chemist.
This guide provides an in-depth exploration of the primary cross-coupling methodologies applied to this compound. We will move beyond mere procedural lists to dissect the causality behind experimental design, offering field-proven insights into catalyst selection, ligand choice, and reaction optimization for this sterically hindered, electron-rich substrate. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.
I. The Suzuki-Miyaura Coupling: Crafting Polysubstituted Biphenyls
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for the formation of biaryl linkages.[1] Its power lies in the use of generally stable and low-toxicity organoboron reagents.[2] For a substrate like this compound, the key challenge is to overcome the steric hindrance imposed by the ortho-methoxy group, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]
Mechanistic Considerations for a Hindered Substrate
The catalytic cycle of the Suzuki reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : A Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The electron-donating methoxy group increases electron density on the aromatic ring, which can slow this rate-limiting step. Consequently, the choice of a highly active catalyst system is critical. Bulky, electron-rich phosphine ligands are essential as they promote the formation of a monoligated, highly reactive L1Pd(0) species, which is more effective at oxidative addition with hindered substrates.[3]
-
Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex.[2]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the new C-C bond. This step is often accelerated by bulky ligands.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Optimized Protocol: Synthesis of 2-Methoxy-4'-nitro-1,1'-biphenyl
This protocol is adapted from established procedures for the synthesis of substituted biphenyls, demonstrating a practical application for a substrate structurally analogous to our topic of interest.[4]
Reaction Scheme: (4-Nitrophenyl)boronic acid + this compound → 2-Methoxy-4'-nitro-1,1'-biphenyl
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 265.13 | 1.0 | 1.0 |
| (4-Nitrophenyl)boronic acid | 166.94 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₃PO₄ (Potassium phosphate) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | 88.11 | 5 mL | - |
| Water | 18.02 | 1 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (265 mg, 1.0 mmol), (4-nitrophenyl)boronic acid (200 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition : Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).
-
Solvent Addition : Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction : Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-methoxy-4'-nitro-1,1'-biphenyl.[4]
II. The Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the arylation of alkenes.[5][6] For an electron-rich and sterically encumbered substrate like this compound, successful coupling requires overcoming the slow oxidative addition and managing the regioselectivity of the alkene insertion.
Causality in Experimental Design
The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene into the Pd-aryl bond, followed by β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by a base.[6]
-
Catalyst/Ligand System : The slow oxidative addition step necessitates a highly active catalyst. Systems employing bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) are often uniquely effective for electron-rich aryl bromides and chlorides.[7] These ligands promote the formation of the active catalyst and accelerate the rate-limiting step.
-
Base Selection : A non-coordinating, moderately strong base is required to regenerate the Pd(0) catalyst without interfering with the intermediates. Organic bases like triethylamine (Et₃N) or inorganic bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are commonly used.[8]
-
Solvent : High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used to ensure solubility and allow for higher reaction temperatures, which are often necessary for less reactive aryl bromides.[9]
Figure 2: General Experimental Workflow for the Heck Reaction.
General Protocol: Arylation of Styrene
Reaction Scheme: Styrene + this compound → (E)-2-methoxy-4-styrylbiphenyl
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 265.13 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.5 | 1.5 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 |
| P(o-tolyl)₃ (Tri(o-tolyl)phosphine) | 304.37 | 0.04 | 0.04 |
| Et₃N (Triethylamine) | 101.19 | 2.0 | 2.0 |
| Anhydrous DMF | 73.09 | 5 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation : Charge a sealable reaction tube with this compound (265 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and Tri(o-tolyl)phosphine (12 mg, 0.04 mmol).
-
Inert Atmosphere : Seal the tube and purge with argon or nitrogen.
-
Reagent Addition : Add anhydrous N,N-Dimethylformamide (DMF, 5 mL), styrene (173 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol) via syringe.
-
Reaction : Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir for 16-24 hours.
-
Work-up : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction : Wash the filtrate with water (3 x 20 mL) to remove DMF and the amine salt.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to afford the product.
III. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a direct and efficient route to couple terminal alkynes with aryl halides, creating arylalkyne structures.[10] This reaction is exceptionally valuable for installing a versatile functional handle that can undergo further transformations. The reaction typically employs a dual-catalyst system of palladium and copper(I).[10]
Key Parameters for Success
-
Catalyst System : The classic system uses a Pd(0) source, like Pd(PPh₃)₄, and a copper(I) salt, typically CuI. The palladium complex facilitates the oxidative addition and reductive elimination, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[5]
-
Base : An amine base, such as triethylamine or diisopropylamine, is crucial. It serves both to scavenge the HBr byproduct and to facilitate the formation of the copper acetylide.[5]
-
Solvent : Anhydrous solvents like THF or DMF are standard. The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.
General Protocol: Coupling with Phenylacetylene
Reaction Scheme: Phenylacetylene + this compound → 2-Methoxy-4-(phenylethynyl)biphenyl
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 265.13 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| CuI (Copper(I) iodide) | 190.45 | 0.06 | 0.06 |
| Et₃N (Triethylamine) | 101.19 | 3.0 | 3.0 |
| Anhydrous THF | 72.11 | 10 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation : To a dry Schlenk flask under an argon atmosphere, add this compound (265 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).
-
Solvent and Reagent Addition : Add anhydrous, degassed tetrahydrofuran (THF, 10 mL), followed by triethylamine (418 µL, 3.0 mmol) and phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Reaction : Stir the mixture at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.
-
Monitoring : Monitor the reaction by TLC. The formation of an ammonium salt precipitate (Et₃N·HBr) is typically observed.
-
Work-up : Once the starting material is consumed, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the desired arylalkyne.
IV. The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation where traditional methods like nucleophilic aromatic substitution fail.[11][12] Coupling an amine with the electron-rich, sterically hindered this compound requires a carefully selected catalyst system to facilitate the challenging C-N reductive elimination.
Navigating the Challenges of a Hindered Substrate
The mechanism proceeds via a Pd(0)/Pd(II) cycle similar to other cross-couplings.[13] The key challenges are promoting the oxidative addition and ensuring the final C-N bond-forming reductive elimination is favored over side reactions like β-hydride elimination.
-
Ligand Choice : This is the most critical parameter. For hindered substrates, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos) are state-of-the-art. These ligands stabilize the catalytically active species and promote the difficult reductive elimination step.[14]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation, though others like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[13]
-
Palladium Source : Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used. Pd(II) sources require in situ reduction, which is often accomplished by the phosphine ligand. Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can offer greater reproducibility and activity.
Figure 3: Key Components for a Successful Buchwald-Hartwig Amination.
General Protocol: Coupling with Morpholine
Reaction Scheme: Morpholine + this compound → 4-(2-Methoxybiphenyl-4-yl)morpholine
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 265.13 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.65 | 0.04 | 0.04 |
| NaOtBu (Sodium tert-butoxide) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | 92.14 | 5 mL | - |
Step-by-Step Procedure:
-
Glovebox Setup : Due to the air-sensitivity of the reagents, this reaction is best set up in a nitrogen-filled glovebox.
-
Vessel Preparation : To a screw-cap vial, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition : Add this compound (265 mg, 1.0 mmol), followed by anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol).
-
Reaction : Seal the vial tightly, remove from the glovebox, and place in a preheated heating block or oil bath at 100 °C. Stir for 12-24 hours.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a plug of silica gel, eluting with more ethyl acetate to remove inorganic salts and the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) or crystallization to obtain the pure arylamine product.
Conclusion
This compound is a versatile and powerful substrate for palladium-catalyzed cross-coupling reactions. While its electron-rich nature and steric hindrance present challenges, these can be readily overcome through the rational selection of modern catalyst systems. The use of bulky, electron-rich phosphine ligands is a common theme for achieving high efficiency in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this substrate. By understanding the mechanistic nuances and the specific roles of each reagent, researchers can confidently employ this compound to construct complex, highly functionalized molecules that are central to drug discovery and materials science.
References
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. Available at: [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]
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Baltus, C. B. (2011). Suzuki-Miyaura mediated biphenyl synthesis: a spotlight on the boronate coupling partner. (Doctoral dissertation). Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. Available at: [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2347–2360. Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Available at: [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Khan, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(19), 3532. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Available at: [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. Available at: [Link]
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Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644–4680. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Biaryl Compounds from 4-Bromo-2-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. This comprehensive guide provides detailed application notes and robust protocols for the synthesis of diverse biaryl compounds utilizing 4-Bromo-2-methoxybiphenyl as a key starting material. Recognizing the synthetic challenges posed by this sterically hindered and electron-rich substrate, this document offers a comparative analysis of three powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Negishi reactions. By delving into the mechanistic nuances and practical considerations of each method, this guide empowers researchers to make informed decisions for their specific synthetic targets. Detailed, step-by-step protocols, troubleshooting advice, and characterization guidelines are provided to ensure reproducible and high-yielding transformations.
Introduction: The Significance of Biaryls and the Challenge of this compound
Biaryl moieties are privileged structures found in a vast array of pharmaceuticals, natural products, and advanced materials. Their unique conformational properties and ability to engage in critical binding interactions make them highly sought-after motifs in drug discovery. The starting material, this compound, presents a common yet challenging substrate for biaryl synthesis. The presence of the methoxy group at the ortho position introduces significant steric hindrance around the reactive C-Br bond, which can impede the oxidative addition step in the catalytic cycle of many cross-coupling reactions. Furthermore, the electron-donating nature of the methoxy group can decrease the reactivity of the aryl bromide. This guide provides the necessary insights and practical protocols to overcome these challenges and successfully employ this compound as a versatile building block.
Method Selection: A Comparative Overview of Suzuki, Stille, and Negishi Couplings
The choice of cross-coupling methodology is critical for the successful synthesis of biaryls from sterically hindered substrates. Below is a comparative overview to guide your selection.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organostannanes (organotin compounds) | Organozinc reagents |
| Advantages | Boronic acids are generally stable, commercially available, and have low toxicity. The reaction conditions are often mild. | Organostannanes are stable to air and moisture and tolerate a wide range of functional groups.[1] | Organozinc reagents are highly reactive, leading to faster reaction times and milder conditions. They exhibit high functional group tolerance.[2] |
| Disadvantages | Requires a base for activation of the boronic acid, which can affect base-sensitive functional groups.[3] | The primary drawback is the high toxicity of organotin compounds and byproducts, which can be difficult to remove completely.[4] | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques for their preparation and handling. |
| Suitability for this compound | Highly suitable, especially with the use of specialized ligands for hindered substrates. The methoxy group is well-tolerated. | A viable option, particularly when functional group tolerance is paramount. Careful purification is essential to remove tin residues. | Excellent choice for rapid coupling under mild conditions, especially if the desired coupling partner is available as or readily converted to an organozinc reagent. |
Catalytic Systems: The Key to Overcoming Steric Hindrance
For all three methodologies, the choice of the palladium catalyst and, crucially, the phosphine ligand is paramount for achieving high yields with a sterically hindered substrate like this compound. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and can stabilize the catalytically active palladium(0) species.
Recommended Ligands for Coupling with this compound:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are highly effective for coupling sterically demanding substrates.[5]
-
Bulky trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also excellent choices.
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide is typically 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low yield: Increase the catalyst loading or try a different ligand (e.g., XPhos or RuPhos). Ensure the base is finely powdered and anhydrous.
-
Homocoupling of the boronic acid: Use a slight excess of the aryl bromide or add the boronic acid portion-wise.
-
Protodeborylation of the boronic acid: Ensure the reaction is thoroughly degassed and run under a positive pressure of inert gas.
Protocol 2: Stille Coupling of this compound with an Organostannane
This protocol is a general guideline and may need optimization depending on the specific organostannane used.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃) (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-8 mol%)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
To a dry Schlenk flask, add this compound and the organostannane.
-
Add Pd₂(dba)₃ and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous and degassed toluene or DMF via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of P(o-tol)₃ as a ligand is often effective for Stille couplings as it is less prone to side reactions compared to triphenylphosphine.
-
The KF wash is crucial for the removal of toxic tin byproducts.
Protocol 3: Negishi Coupling of this compound with an Organozinc Reagent
This protocol assumes the prior preparation or commercial availability of the organozinc reagent.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Aryl-ZnCl) (1.2-1.5 equiv) in THF
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous and degassed THF
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and stir to form the catalyst solution.
-
Add this compound to the catalyst solution.
-
Slowly add the organozinc reagent solution via syringe at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram for Biaryl Synthesis:
Caption: General workflow for biaryl synthesis from this compound.
Purification and Characterization
Purification:
-
Flash column chromatography on silica gel is the most common method for purifying biaryl compounds. A gradient elution system, typically with hexanes and ethyl acetate, is effective.
-
Recrystallization can be employed for solid products to achieve high purity.
-
Preparative TLC or HPLC may be necessary for the separation of closely related impurities.
Characterization:
The synthesized biaryl compounds should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show characteristic signals for the substituted biphenyl system. The presence of the methoxy group will typically appear as a singlet around 3.8 ppm.
-
¹³C NMR: The number of signals in the aromatic region will confirm the formation of the biaryl product. The carbon attached to the methoxy group will have a characteristic downfield shift.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point (for solids): To assess the purity of the compound.
Conclusion
The synthesis of biaryl compounds from this compound is a readily achievable transformation with the appropriate choice of cross-coupling methodology and optimized reaction conditions. This guide provides a solid foundation for researchers to successfully navigate the challenges associated with this sterically hindered substrate. The Suzuki-Miyaura, Stille, and Negishi couplings each offer distinct advantages, and the detailed protocols herein serve as a practical starting point for the synthesis of a wide range of valuable biaryl compounds. Careful attention to the selection of ligands, reaction setup, and purification techniques will ensure the efficient and reproducible synthesis of these important molecular scaffolds.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
-
Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for Carbon−Carbon Bond Formation. Accounts of Chemical Research, 1982 , 15 (11), 340–348. [Link]
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligands and Factors that Affect the Catalyst's Performance. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]
-
Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organozinc Reagents in Organic Synthesis. Organic Reactions, 2001 , 58, 417-744. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Stanforth, S. P. Catalytic Cross-Coupling Reactions in Biaryl Synthesis. Tetrahedron, 1998 , 54 (3-4), 263-303. [Link]
-
Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides. Angewandte Chemie International Edition, 2005 , 44 (5), 674-688. [Link]
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The Strategic Utility of 4-Bromo-2-methoxybiphenyl in Modern Medicinal Chemistry
Introduction: The Privileged Biphenyl Scaffold and the Role of Strategic Functionalization
In the landscape of drug discovery, the biphenyl moiety stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds across diverse therapeutic areas.[1][2] Its prevalence stems from its rigid yet conformationally adaptable nature, allowing for precise spatial orientation of functional groups to interact with biological targets. However, the true potential of the biphenyl core is unlocked through strategic functionalization. The introduction of specific substituents, such as bromine and methoxy groups, as seen in 4-Bromo-2-methoxybiphenyl, provides medicinal chemists with critical tools to fine-tune a molecule's steric, electronic, and pharmacokinetic properties.
This technical guide delves into the multifaceted applications of this compound as a key building block in medicinal chemistry. We will explore its role in the synthesis of targeted therapies, provide detailed, field-proven protocols for its utilization in pivotal synthetic reactions, and illuminate the mechanistic underpinnings of the bioactive molecules it helps create.
Core Applications in Drug Discovery
The strategic placement of the bromo and methoxy groups on the biphenyl scaffold makes this compound a highly versatile intermediate for the synthesis of complex molecules. The bromine atom serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group, through its electron-donating and steric effects, can influence reaction outcomes and modulate the biological activity of the final compound.
Synthesis of Anti-inflammatory and Analgesic Agents
The biphenyl scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel biphenyl derivatives with potential anti-inflammatory and analgesic properties often utilizes brominated precursors.[3][4][5] The ability to introduce diverse functionalities at the 4-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) to optimize potency and reduce off-target effects.
Development of Novel Anticancer Therapeutics
Derivatives of biphenyls have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key signaling pathways.[1][2][6] The synthesis of certain cytotoxic compounds has been achieved using substituted biphenyl precursors, where the strategic placement of groups like methoxy and bromine can enhance activity against cancer cell lines such as the human breast adenocarcinoma MCF7.[6]
Diarylsulphonamides containing a biphenyl-like scaffold have been identified as potent tubulin inhibitors, binding to the colchicine site and disrupting microtubule dynamics, a validated target in cancer chemotherapy.[6] The synthesis of these compounds often involves the coupling of a substituted aniline with a benzenesulfonyl chloride. This compound can serve as a precursor to the aniline fragment, allowing for the introduction of further diversity.
Advanced Intermediates for Serotonin Receptor Modulators
The serotonin (5-HT) system is a critical target for the treatment of numerous neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[7] Specific subtypes of 5-HT receptors, such as the 5-HT2A receptor, are of particular interest. The development of selective ligands for these receptors is a key objective in neuropharmacology.
A notable application is in the synthesis of radiolabeled agonists for positron emission tomography (PET) imaging, such as derivatives of CIMBI-36.[7] While the direct precursor in this specific example is 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine, the underlying principle of utilizing a brominated methoxy-substituted phenyl ring as a handle for further chemical elaboration is directly applicable to derivatives of this compound. These PET ligands are crucial tools for studying receptor density and occupancy in the brain, aiding in the development of new therapeutics.[7]
Building Blocks for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[8][9][10] Many PARP inhibitors feature a complex heterocyclic core, often constructed through multi-step synthetic sequences where substituted biphenyls can serve as key intermediates. The synthesis of these inhibitors often relies on palladium-catalyzed cross-coupling reactions to construct the core scaffolds.[11]
Key Synthetic Transformations and Protocols
The utility of this compound in medicinal chemistry is largely dependent on its reactivity in robust and versatile cross-coupling reactions. The following sections provide detailed protocols for two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[12][13][14] This reaction is particularly valuable for the synthesis of biaryl and substituted aryl compounds.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Objective: To synthesize 2-methoxy-1,1':4',1''-terphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired terphenyl product.
| Parameter | Condition/Reagent | Rationale |
| Palladium Source | Pd(OAc)₂ with PPh₃ | Forms the active Pd(0) catalyst in situ. Other catalysts like Pd(PPh₃)₄ can also be used.[15] |
| Base | K₂CO₃ | Essential for the transmetalation step of the catalytic cycle.[14] |
| Solvent System | Dioxane/Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, as many drugs are arylamines.[16][17][18][19]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Objective: To synthesize 4-(2-methoxy-[1,1'-biphenyl]-4-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox, add anhydrous toluene (to achieve a concentration of ~0.2 M), followed by morpholine (1.2 equiv) via syringe.
-
Inert Atmosphere: Seal the vial and heat to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition/Reagent | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active and versatile catalyst system for C-N bond formation, effective for a wide range of substrates.[16][19] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
Biological Activity of Derived Compounds
The true measure of this compound's utility is in the biological activity of the compounds it helps to create. The following table summarizes the reported activities of molecules synthesized from similar brominated biphenyl or phenyl precursors.
| Compound Class | Biological Target/Activity | Reported IC₅₀/EC₅₀ Values | Reference |
| Diarylsulphonamides | Tubulin Polymerization Inhibition | Sub-micromolar cytotoxicity against various cancer cell lines | [6] |
| CIMBI-36 Analogues | 5-HT2A Serotonin Receptor Agonist | Kᵢ = 1.01 nM (for 5-HT2A) | [7] |
| Biphenyl Carboxylates | Anticancer | Activity against various cancer cell lines | [1][2] |
| Bromophenol Derivatives | Antioxidant, Anticancer | Varied activities depending on the specific derivative | [20] |
Conclusion
This compound is a quintessential example of a strategic building block in medicinal chemistry. Its pre-installed functional handles—a reactive bromine atom and a modulating methoxy group—on a privileged biphenyl scaffold provide a robust platform for the synthesis of diverse and complex bioactive molecules. The ability to readily engage in powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the systematic exploration of chemical space, a critical activity in modern drug discovery. The successful application of this and related intermediates in the development of compounds targeting cancer, inflammation, and neurological disorders underscores its continued importance for researchers, scientists, and drug development professionals.
References
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- National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In MICAD.
- García-García, E., et al. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Palakshamurthy, B. S., et al. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxyphenol. PubChem.
- Wang, L., et al. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules.
- ACS Publications. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air.
- (n.d.). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones.
- Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.
- Benchchem. (n.d.). Application Notes: 2-Bromo-4-methoxyphenol as a Versatile Intermediate in the Synthesis of Bioactive Natural Products.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Palakshamurthy, B. S., et al. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. IUCr Journals.
- ResearchGate. (2025). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Asian Pacific Journal of Cancer Prevention. (2024). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant.
- IUCr. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- MDPI. (n.d.). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
- Barcelona Biomedical Research Park (PRBB). (2020). Designing PARP-specific inhibitors would enhance their effectiveness against cancer.
- Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold.
- Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs.
- National Institutes of Health. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
- National Institutes of Health. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging.
- (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Takaya, M., et al. (1979). A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of Medicinal Chemistry, 22(1), 53-8.
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Application Notes & Protocols: Leveraging 4-Bromo-2-methoxybiphenyl for Advanced OLED Material Synthesis
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of 4-Bromo-2-methoxybiphenyl as a pivotal precursor in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). The inherent structural and electronic properties of this building block—a rigid biphenyl core for thermal stability, a strategically placed methoxy group to modulate electronic properties and solubility, and a versatile bromine atom for synthetic elaboration—make it an exceptionally valuable starting material. We present detailed, field-proven protocols for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of advanced blue-emitting materials and hole-transport layer (HTL) precursors. The causality behind experimental choices, self-validating protocol design, and in-depth characterization methodologies are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Biphenyl Scaffolds in OLEDs
The biphenyl moiety is a cornerstone in the molecular architecture of many high-performance OLED materials.[1] Its rigid, planar structure provides excellent thermal and morphological stability, which is critical for the longevity and reliability of OLED devices.[2] Furthermore, the biphenyl core serves as an effective π-conjugated system that can be systematically extended to fine-tune the electronic and photophysical properties of the resulting molecule.[3][4]
This compound emerges as a particularly strategic starting material. The bromine atom at the 4-position serves as a versatile synthetic handle, readily participating in a range of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of various functional groups to engineer materials for different layers within the OLED stack, including the emissive layer (EML) and hole transport layer (HTL).[1] The methoxy group at the 2-position, while seemingly simple, plays a crucial role. Its electron-donating nature can influence the HOMO/LUMO energy levels of the final compound, and its presence can disrupt intermolecular packing, thereby improving the solubility and amorphous film-forming properties of the material—a key requirement for solution-processed and vacuum-deposited OLEDs.[2]
This guide will focus on the two most powerful synthetic transformations involving this compound: the Suzuki-Miyaura coupling for C-C bond formation to build emissive materials, and the Buchwald-Hartwig amination for C-N bond formation, a critical step in synthesizing hole-transport materials.
Core Synthetic Strategies: Cross-Coupling Pathways
Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of complex organic electronic materials due to their high efficiency, functional group tolerance, and the ability to form essential C-C and C-N bonds.[1] The primary synthetic routes employing this compound are depicted below.
Application Protocol I: Synthesis of a Blue Fluorescent Emitter via Suzuki-Miyaura Coupling
Scientific Rationale
Achieving deep blue emission with high efficiency and stability remains a significant challenge in OLED technology.[5][6] A common and effective strategy involves extending the π-conjugation of a rigid core to widen the HOMO-LUMO gap, thereby blue-shifting the emission wavelength.[7] The Suzuki-Miyaura coupling is the premier method for this transformation, allowing the C-C bond formation between an aryl halide and an organoboron compound under mild conditions.[8][9] In this protocol, we couple this compound with an arylboronic acid to create a larger, π-conjugated system designed for blue fluorescence. The choice of a fluorenyl boronic acid derivative is strategic; the fluorene unit is known for its high photoluminescence quantum yield and excellent thermal stability.
Experimental Protocol: Synthesis of 2-Methoxy-4-(9,9-dimethyl-9H-fluoren-2-yl)biphenyl
Materials:
-
This compound (1.0 eq)
-
(9,9-dimethyl-9H-fluoren-2-yl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (Anhydrous)
-
Ethanol (200 Proof)
-
Deionized Water
Procedure:
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen/argon inlet. Purge the entire system with the inert gas for at least 15 minutes to ensure anaerobic conditions.
-
Reagent Addition: To the flask, add this compound, (9,9-dimethyl-9H-fluoren-2-yl)boronic acid, and potassium carbonate.
-
Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the starting bromide).
-
Degassing: Bubble inert gas through the stirred solution for 20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask. The mixture will typically turn a deeper yellow or orange color.
-
Reaction: Heat the reaction mixture to 85 °C under a positive pressure of inert gas and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a white or off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or a toluene/hexane mixture.
Characterization & Expected Results
The synthesized material should be characterized to confirm its identity, purity, and photophysical properties.
| Parameter | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR | Peaks corresponding to the combined biphenyl and fluorenyl structure. |
| Purity/Mass | Mass Spectrometry (MS), HPLC | Correct molecular ion peak and high purity (>99.5% for device use). |
| Absorption | UV-Vis Spectroscopy (in solution) | Absorption maxima (λ_abs) in the UV region, indicative of the π-conjugated system. |
| Emission | Photoluminescence (PL) Spectroscopy | Strong emission peak (λ_em) in the blue region of the spectrum (typically 440-470 nm).[7] |
| Thermal Stability | TGA/DSC | High decomposition temperature (Td > 350 °C) and glass transition temperature (Tg). |
Application Protocol II: Synthesis of a Hole Transport Material (HTM) Precursor via Buchwald-Hartwig Amination
Scientific Rationale
Hole transport materials are critical for efficiently injecting holes from the anode and transporting them to the emissive layer.[10] Triarylamine derivatives are the most widely used class of HTMs due to their excellent hole mobility and morphological stability.[1][2] The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction that enables the synthesis of these materials with high yields and broad substrate scope.[11][12] This protocol details the coupling of this compound with carbazole, a common building block for high-performance HTMs, including the well-known host material 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).[1]
Experimental Protocol: Synthesis of 9-(2'-methoxy-[1,1'-biphenyl]-4-yl)-9H-carbazole
Materials:
-
This compound (1.0 eq)
-
Carbazole (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Glovebox Setup: This reaction is highly sensitive to air and moisture. All manipulations of solids (catalyst, ligand, base) should be performed in an inert atmosphere glovebox.
-
Reagent Addition: In the glovebox, add this compound, carbazole, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a Schlenk flask or a vial suitable for high-temperature reactions.
-
Solvent Addition: Add anhydrous toluene to the flask. Seal the flask tightly with a septum or screw cap.
-
Reaction: Remove the flask from the glovebox and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours. The reaction mixture will typically become dark and heterogeneous.
-
Quenching and Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with dichloromethane (DCM) and water. Separate the organic layer, and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/DCM solvent system. Recrystallization or sublimation may be necessary to achieve the high purity required for OLED device fabrication.
Characterization & Expected Results
Characterization focuses on structural verification and the electronic properties crucial for a hole transport material.
| Parameter | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Confirmation of the C-N bond formation and the overall molecular structure. |
| Purity/Mass | Mass Spectrometry (MS), HPLC | Correct molecular ion peak and high purity (>99.8% for device use). |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Reversible oxidation wave, allowing for the determination of the HOMO energy level. |
| Thermal Stability | TGA/DSC | High decomposition (Td) and glass transition (Tg) temperatures, ensuring device stability. |
Conclusion
This compound is an indispensable and versatile precursor in the synthesis of a wide array of high-performance OLED materials. Its utility in forming robust C-C and C-N bonds through well-established palladium-catalyzed cross-coupling reactions allows for the systematic design and synthesis of materials for emissive and hole transport layers.[1] The protocols and data presented herein demonstrate the broad applicability of this compound in advancing OLED technology, enabling the development of more efficient and stable display and lighting applications.
References
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Lin, C-L., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 12(44). Available from: [Link]
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Saleem, M., et al. (2023). Characteristics Study of OLED Materials. SSRG International Journal of Material Science and Engineering. Available from: [Link]
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Lin, C-L., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 12(44), 49989–49997. Available from: [Link]
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Al-Jbouri, E. A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 29(11), 2603. Available from: [Link]
-
Gande, S., et al. (2022). Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs. ChemistrySelect, 7(25). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol. Available from: [Link].
-
Saeed, A., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083–1087. Available from: [Link]
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Stepanovs, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(18), 12514–12526. Available from: [Link]
-
Lewis, A. M., et al. (2005). Structure and infrared (IR) assignments for the OLED material: N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4″-diamine (NPB). Physical Chemistry Chemical Physics, 7(18), 3340-3345. Available from: [Link]
-
Weichold, O., et al. (2012). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions, 41(34), 10452-10461. Available from: [Link]
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Baranauskas, D., et al. (2023). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. Materials, 16(20), 6750. Available from: [Link]
-
Abrosecchia, M., et al. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for efficient perovskite solar cells. Energy Advances, 1(6), 398-401. Available from: [Link]
-
Chen, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(20), 14321-14326. Available from: [Link]
-
Azaid, A., et al. (2022). The photophysical properties and electronic structures of ((2E, 2'E)-1, 1'-[chalcogen bis (4, 1-phenylene)] bis [3-(4-chlorophenyl) prop-2-en-1-one] derivatives as hole-transporting materials for organic light-emitting diodes (OLEDs). Moroccan Journal of Chemistry, 10(4). Available from: [Link]
-
Chen, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(20), 14321-14326. Available from: [Link]
-
Park, J., et al. (2017). Efficient blue organic light emitting diodes based on 14,14-dimethyl-14H-indeno[1,2-b]triphenylene derivatives. Journal of Visualization. Available from: [Link]
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Liu, Y., et al. (2023). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology, 75, 126-133. Available from: [Link]
-
Nakajima, K., et al. (2016). Total synthesis of (−)-aplaminal by Buchwald–Hartwig cross-coupling of an aminal. New Journal of Chemistry, 40(7), 5777-5781. Available from: [Link]
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Weichold, O., et al. (2012). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton Transactions, 41(34). Available from: [Link]
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Adachi, C. (2014). Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. Journal of Synthetic Organic Chemistry, Japan, 72(9), 1032-1033. Available from: [Link]
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Application Notes and Protocols for Catalytic Cross-Coupling Reactions of 4-Bromo-2-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-2-methoxybiphenyl in Complex Molecule Synthesis
This compound is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science. Its structure, featuring a sterically hindered ortho-methoxy group adjacent to a reactive bromine atom on a biphenyl scaffold, presents both unique challenges and opportunities in catalytic cross-coupling reactions. This guide provides an in-depth exploration of the reaction mechanisms and practical protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving this substrate. We will delve into the causality behind experimental choices, emphasizing how to overcome the steric and electronic hurdles posed by its unique substitution pattern to achieve high-yield and selective transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds with Steric Hindrance
The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures.[1] When applied to this compound, the ortho-methoxy group significantly influences the reaction's progress, primarily by introducing steric hindrance around the palladium center. This necessitates careful selection of ligands and reaction conditions to facilitate efficient coupling.
Mechanistic Considerations: Overcoming Steric and Electronic Effects
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The 2-methoxy group on the biphenyl substrate primarily impacts the oxidative addition and reductive elimination steps.
-
Oxidative Addition: The electron-donating nature of the methoxy group can slightly deactivate the aryl bromide towards oxidative addition. However, the more significant challenge is the steric bulk of the methoxy group and the adjacent phenyl ring, which can hinder the approach of the palladium(0) catalyst. To overcome this, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated, highly reactive palladium species that can more readily access the sterically encumbered C-Br bond.[4][5]
-
Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid (or ester) to the palladium center, is less directly affected by the substrate's methoxy group. However, the choice of base is critical for the formation of the reactive boronate species.[6]
-
Reductive Elimination: The final step, reductive elimination, forms the new C-C bond and regenerates the palladium(0) catalyst. The steric congestion around the palladium center in the diarylpalladium(II) intermediate can accelerate this step, leading to efficient product formation.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with a generic arylboronic acid and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene/Water (4:1 to 10:1 mixture) or 1,4-Dioxane/Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add the degassed solvent mixture to the flask. To degas, bubble an inert gas through the solvent for 15-20 minutes prior to addition.[1]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the boronic acid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) | Bulky ligands are crucial for coupling sterically hindered substrates.[4] |
| Base | K₂CO₃ or K₃PO₄ | A moderately strong base is required to activate the boronic acid for transmetalation.[1] |
| Solvent | Toluene/Water or Dioxane/Water | A biphasic solvent system is often effective for Suzuki couplings.[1] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation energy for sterically hindered substrates. |
Heck Reaction: Vinylation of a Sterically Shielded Aryl Bromide
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[7] For this compound, the steric hindrance from the ortho-methoxy group presents a significant challenge to the coordination of the alkene and subsequent migratory insertion.
Mechanistic Insights: Navigating Steric Crowding
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, alkene coordination and insertion, and β-hydride elimination.[8]
-
Oxidative Addition: Similar to the Suzuki coupling, a highly active, monoligated palladium(0) species is beneficial for the oxidative addition to the sterically hindered C-Br bond.
-
Alkene Coordination and Migratory Insertion: This is often the rate-determining step for sterically hindered substrates. The bulky environment around the palladium center can disfavor the coordination of the alkene. The use of higher temperatures and specific ligand systems can help overcome this barrier. The regioselectivity of the insertion is also influenced by both steric and electronic factors.
-
β-Hydride Elimination: This step forms the final product and a palladium-hydride species. The base then regenerates the active palladium(0) catalyst.
Figure 2. Catalytic cycle of the Heck reaction with this compound.
Protocol for the Heck Reaction
This protocol provides a general procedure for the Heck coupling of this compound with an alkene like styrene or an acrylate.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a similar bulky phosphine ligand (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the phosphine ligand.
-
Reagent Addition: Add the degassed solvent, the alkene, and the base via syringe.
-
Reaction Conditions: Heat the mixture to 100-140 °C under an inert atmosphere. The higher temperature is often required for sterically hindered substrates.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with a bulky, electron-rich phosphine ligand | Facilitates oxidative addition and helps to stabilize the active catalytic species. |
| Base | Organic base (e.g., Et₃N, DIPEA) | A non-nucleophilic organic base is used to regenerate the Pd(0) catalyst. |
| Solvent | Polar aprotic solvent (e.g., DMF, MeCN) | These solvents are effective in solubilizing the reactants and the catalyst. |
| Temperature | 100-140 °C | Elevated temperatures are generally required to promote the reaction with less reactive aryl bromides and overcome steric barriers. |
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Scaffolds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines which are prevalent in pharmaceuticals.[9] The reaction of this compound with amines is subject to the same steric considerations as the Suzuki and Heck reactions. A key application of this reaction on a related substrate is the synthesis of carbazole scaffolds through intramolecular C-N bond formation.[10]
Mechanistic Overview: The Role of Ligands and Base
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12]
-
Oxidative Addition: The initial step is the oxidative addition of the aryl bromide to a Pd(0) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a strong base to form a palladium-amido complex. The choice of a strong, non-nucleophilic base is critical.
-
Reductive Elimination: The final step is the reductive elimination of the arylamine product, which regenerates the Pd(0) catalyst. For sterically hindered substrates, bulky biarylphosphine ligands are essential to promote this step and prevent side reactions.[13]
Figure 3. The Buchwald-Hartwig amination catalytic cycle for this compound.
Protocol for Buchwald-Hartwig Amination
This is a general protocol for the amination of this compound and will likely require optimization based on the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or a similar bulky biarylphosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, the ligand, and NaOtBu.
-
Reagent Addition: Add this compound and the amine to the flask. Add the anhydrous solvent.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the desired arylamine by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) | Bulky, electron-rich ligands are essential for promoting the coupling of sterically hindered aryl bromides.[13] |
| Base | NaOtBu or other strong, non-nucleophilic bases | A strong base is required for the deprotonation of the amine to form the palladium-amido complex. |
| Solvent | Anhydrous Toluene or Dioxane | Anhydrous conditions are important to prevent catalyst deactivation and side reactions. |
| Temperature | 80-120 °C | Higher temperatures are often needed to facilitate the reaction with challenging substrates. |
Conclusion
This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The steric hindrance imposed by the ortho-methoxy group necessitates the use of specialized catalytic systems, particularly those employing bulky, electron-rich phosphine ligands. By understanding the mechanistic nuances and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this building block to synthesize a wide array of complex molecules. The protocols provided herein serve as a robust starting point for the development of efficient and high-yielding transformations.
References
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- MDPI. (2021).
- BenchChem. (2025). Comparative Efficacy of 1-((2-Bromophenyl)sulfonyl)
- International Journal of Biology and Chemistry. (2022). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex.
- ResearchGate. (2021). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Fluoro-2-methoxy-N-methylaniline.
- National Institutes of Health. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- PubMed. (2005).
- Journal of Chemical Education. (2021).
- Organic Syntheses. (2014).
- Thieme. (2014). The Suzuki-Miyaura Cross-Coupling Reaction.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Heck Reaction.
- Yoneda Labs. (2021). Suzuki-Miyaura coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- YouTube. (2024).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2022). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex.
- Organic Chemistry Portal.
- ResearchGate. (2022). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
- ResearchGate. (2014). The Heck reaction: Mechanistic insights and novel ligands.
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- ResearchGate. (2019).
- National Institutes of Health. (2018). Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole.
- PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Dalton Transactions (RSC Publishing). (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
- ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2013).
- MDPI. (2013).
- The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions.
- ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media.
- arkat usa. (2022).
- National Institutes of Health. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
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Application Notes and Protocols for the Synthetic Manipulation of 4-Bromo-2-methoxybiphenyl
Abstract
This comprehensive guide serves as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex biaryl scaffolds. 4-Bromo-2-methoxybiphenyl is a versatile intermediate, poised for a variety of synthetic transformations. This document provides a detailed exploration of the experimental setups for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as Grignard reagent formation. The protocols herein are presented with an emphasis on the underlying mechanistic principles and the rationale behind the selection of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction: The Strategic Importance of this compound
Substituted biphenyl moieties are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics.[1][2] The presence of both a methoxy group and a bromine atom on the this compound scaffold offers a unique combination of steric and electronic properties that can be strategically exploited. The methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring, while the bromine atom serves as a versatile handle for a multitude of cross-coupling reactions. This application note will delve into the practical aspects of harnessing this reactivity to construct diverse molecular architectures.
Foundational Cross-Coupling Strategies
The synthetic utility of this compound is primarily unlocked through palladium- and copper-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partner.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3][4][5]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of ligand, base, and solvent is critical for an efficient reaction. For an electron-rich aryl bromide like this compound, a moderately electron-rich phosphine ligand is often optimal to facilitate the oxidative addition step without hindering the reductive elimination.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | (e.g., 263 mg, 1.0 mmol) | Starting material. |
| Phenylboronic Acid | 1.2 | (e.g., 146 mg, 1.2 mmol) | Coupling partner. |
| Pd(PPh₃)₄ | 0.03 | (e.g., 35 mg, 0.03 mmol) | Palladium catalyst. |
| K₂CO₃ | 2.0 | (e.g., 276 mg, 2.0 mmol) | Base. |
| Toluene | - | 5 mL | Solvent. |
| Water | - | 1 mL | Co-solvent. |
| Reaction Conditions | |||
| Temperature | - | 90 °C | |
| Time | - | 12 h | Monitor for completion. |
| Atmosphere | - | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[6][7][8]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the arylamine.[7] The steric hindrance from the ortho-methoxy group in this compound may necessitate the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote efficient reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | (e.g., 263 mg, 1.0 mmol) | Starting material. |
| Morpholine | 1.2 | (e.g., 105 µL, 1.2 mmol) | Amine coupling partner. |
| Pd₂(dba)₃ | 0.02 | (e.g., 18 mg, 0.02 mmol) | Palladium precatalyst. |
| XPhos | 0.04 | (e.g., 19 mg, 0.04 mmol) | Ligand. |
| NaOtBu | 1.4 | (e.g., 135 mg, 1.4 mmol) | Base. |
| Toluene | - | 5 mL | Anhydrous, degassed solvent. |
| Reaction Conditions | |||
| Temperature | - | 110 °C | |
| Time | - | 16 h | Monitor for completion. |
| Atmosphere | - | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene followed by morpholine via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[9][10]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.[10] Anhydrous and anaerobic conditions are typically required to prevent side reactions.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | (e.g., 263 mg, 1.0 mmol) | Starting material. |
| Phenylacetylene | 1.1 | (e.g., 120 µL, 1.1 mmol) | Alkyne coupling partner. |
| Pd(PPh₃)₂Cl₂ | 0.02 | (e.g., 14 mg, 0.02 mmol) | Palladium catalyst. |
| CuI | 0.04 | (e.g., 8 mg, 0.04 mmol) | Copper(I) co-catalyst. |
| Triethylamine (TEA) | 2.0 | (e.g., 279 µL, 2.0 mmol) | Base and solvent. |
| THF | - | 5 mL | Anhydrous, degassed solvent. |
| Reaction Conditions | |||
| Temperature | - | 60 °C | |
| Time | - | 8 h | Monitor for completion. |
| Atmosphere | - | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Heat the reaction to 60 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ether, and filter to remove the ammonium salt.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound opens up another avenue for C-C bond formation through nucleophilic addition to various electrophiles.[11][12][13]
Causality and Considerations: The formation of a Grignard reagent requires strictly anhydrous conditions, as any trace of water will quench the highly basic reagent.[12] The magnesium metal must be activated, often by crushing or using a small amount of iodine, to remove the passivating oxide layer.[13][14] The ortho-methoxy group may have a slight directing effect but is generally well-tolerated.
Experimental Workflow: Grignard Reagent Formation and Reaction
Caption: Workflow for Grignard Reaction.
Analytical Monitoring of Reactions
Effective reaction monitoring is crucial for optimizing conditions and ensuring complete conversion. A combination of techniques is often employed.
| Technique | Principle | Application for this compound Reactions |
| TLC | Separation by polarity on a solid phase. | Rapid, qualitative monitoring of the disappearance of starting material and appearance of the less polar product. |
| GC-MS | Separation by volatility and polarity, with mass detection. | Quantitative analysis of volatile components, providing confirmation of product mass. |
| LC-MS | Separation by polarity in the liquid phase, with mass detection. | Ideal for less volatile or thermally sensitive products, common in Buchwald-Hartwig aminations. |
| NMR | Nuclear magnetic resonance spectroscopy. | Provides detailed structural information of the final product and can be used to monitor reaction kinetics by observing the disappearance of reactant signals and the appearance of product signals. |
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Use flammable solvents in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. Strict anhydrous and inert atmosphere techniques are mandatory.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The judicious application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as classic organometallic transformations like the Grignard reaction, allows for the efficient construction of a wide array of complex organic molecules. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this important intermediate.
References
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IUCr Journals. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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University of California, Davis. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]
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MDPI. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
ResearchGate. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
-
Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
-
ACS Publications. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link]
-
arkat usa. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
-
ACS Publications. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. Retrieved from [Link]
-
SpringerLink. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
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ACS Publications. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
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Grignard Reaction. (n.d.). Retrieved from [Link]
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ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]
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Topic: Scale-Up Synthesis of 4-Bromo-2-methoxybiphenyl Derivatives
An Application Note for Drug Development Professionals
Abstract
4-Bromo-2-methoxybiphenyl and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their synthesis, particularly on a large scale, demands robust, safe, and efficient protocols. This application note provides a comprehensive guide for the scale-up synthesis of this biphenyl system, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We further detail a downstream Friedel-Crafts acylation to produce a functionalized derivative, a common step in drug development pathways. The protocols herein are designed with an emphasis on process control, safety, and purification strategies suitable for multi-kilogram production, providing researchers and process chemists with a validated framework for development.
Part I: Synthesis of the this compound Core via Suzuki-Miyaura Coupling
The construction of the biaryl scaffold is the cornerstone of this synthesis. The Palladium-catalyzed Suzuki-Miyaura coupling is the method of choice for its high functional group tolerance, excellent yields, and the commercial availability of a vast library of boronic acids and aryl halides.[1][2]
Mechanistic Overview & Strategic Rationale
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromoanisole), forming a Pd(II) complex. The reactivity order for the halide is I > Br > Cl.[3] For scale-up, aryl bromides often provide the best balance of reactivity and cost.
-
Transmetalation: The organic group from the organoboron species (e.g., 4-bromophenylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the Palladium center, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Fig 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For the synthesis of this compound, two primary routes are viable:
-
Route A: 2-Bromoanisole + 4-Bromophenylboronic acid
-
Route B: 1,4-Dibromobenzene + 2-Methoxyphenylboronic acid
Route A is often preferred due to the generally lower cost and higher stability of aryl bromides compared to some boronic acids, and it avoids the potential for double coupling that can occur with 1,4-dibromobenzene.
Process Parameters & Optimization for Scale-Up
Migrating a Suzuki coupling from the bench to a pilot plant requires careful consideration of several parameters to ensure safety, efficiency, and scalability.
-
Catalyst System: While many catalyst systems exist, for large-scale operations, robust and efficient pre-catalysts or combinations of a stable Pd source and a bulky, electron-rich phosphine ligand are favored. Using a Pd(0) source like Pd₂(dba)₃ can be effective, but Pd(II) sources such as Pd(OAc)₂ are often more stable, cheaper, and are reduced in situ to the active Pd(0) species.[4] Modern phosphine ligands like SPhos or P(t-Bu)₃ are highly effective but can be costly. For initial scale-up, triphenylphosphine can be evaluated, though it is considered older technology and may require higher catalyst loading and temperatures.[4]
-
Base Selection: Simple inorganic bases are preferred over organic amines for cost, safety, and ease of removal.[5] Potassium carbonate (K₂CO₃) is a common and cost-effective choice. Potassium phosphate (K₃PO₄) is another excellent option, particularly for challenging couplings. The base must be sufficiently strong to facilitate the formation of the boronate complex but not so strong as to cause degradation of starting materials or products.
-
Solvent System: Solvent choice is critical. While laboratory-scale reactions often use solvents like 1,4-dioxane, its peroxide-forming nature and safety profile make it less ideal for scale-up. Toluene or 2-methyltetrahydrofuran (2-MeTHF) are excellent, safer alternatives. The use of a co-solvent of water is common, as it helps dissolve the inorganic base and can accelerate the transmetalation step.[6] However, anhydrous systems are also viable.
-
Temperature and Reaction Monitoring: Suzuki couplings are exothermic.[6][7] On a large scale, an "all-in" approach where all reagents are mixed and then heated can lead to a dangerous, uncontrolled exotherm.[7] A safer strategy is to heat the mixture of the aryl halide, base, and solvent to the target temperature before adding a solution of the boronic acid, or in some cases, adding the catalyst last to initiate the reaction. Continuous monitoring via HPLC is essential to track the consumption of starting materials and the formation of product and impurities.
Detailed Scale-Up Protocol: Synthesis of this compound (1 kg Scale)
Materials:
| Reagent | M.W. | Amount (kg) | Moles | Equivalents |
| 2-Bromoanisole | 187.04 | 1.00 | 5.35 | 1.0 |
| 4-Bromophenylboronic acid | 200.82 | 1.18 | 5.88 | 1.1 |
| Palladium(II) Acetate | 224.50 | 0.006 | 0.027 | 0.005 |
| Tri-tert-butylphosphine tetrafluoroborate | 290.17 | 0.017 | 0.059 | 0.011 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.48 | 10.70 | 2.0 |
| Toluene | - | 8.0 L | - | - |
| Water | - | 2.0 L | - | - |
Procedure:
-
Vessel Preparation: To a clean, dry, and inerted 20 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge toluene (8.0 L), 2-bromoanisole (1.00 kg), and potassium carbonate (1.48 kg).
-
Inerting: Sparge the resulting slurry with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst. Maintain a positive inert atmosphere throughout the reaction.
-
Catalyst Preparation: In a separate, inerted vessel, dissolve Palladium(II) acetate (6.0 g) and Tri-tert-butylphosphine tetrafluoroborate (17.0 g) in a portion of the degassed toluene. Causality Note: Pre-forming the catalyst complex can improve consistency and reaction initiation.
-
Reaction Initiation: Heat the reactor contents to 80-85 °C with vigorous stirring. Once at temperature, add the catalyst solution to the reactor.
-
Substrate Addition: Add the 4-bromophenylboronic acid (1.18 kg) and water (2.0 L) to the reactor. Safety Note: The addition may cause a controlled exotherm. Monitor the internal temperature closely and apply cooling if necessary to maintain the temperature below 95 °C.
-
Reaction Execution: Maintain the reaction mixture at 85-90 °C. Monitor the reaction progress every 1-2 hours by HPLC analysis of a quenched sample. The reaction is typically complete within 6-12 hours.
-
Reaction Completion: Once HPLC analysis shows <1% of the limiting reagent (2-bromoanisole) remaining, the reaction is considered complete.
Work-up and Purification
-
Cooling and Filtration: Cool the reaction mixture to room temperature (20-25 °C). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene (2 x 1 L).
-
Phase Separation: Transfer the combined filtrate to a separatory funnel or a vessel suitable for phase separation. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with 2 M HCl (2 L), water (2 L), and saturated brine (2 L). This removes residual base and water-soluble impurities.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. This crystallization step is crucial for removing non-polar impurities like homocoupled byproducts.[8]
Part II: Downstream Functionalization via Friedel-Crafts Acylation
To demonstrate the utility of the biphenyl core, we describe the synthesis of 1-(4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one, a common synthetic step.
Reaction Overview
Friedel-Crafts acylation introduces an acetyl group onto one of the aromatic rings. The methoxy group is a strong activating group, while the bromo group is deactivating. Therefore, acylation is expected to occur on the non-substituted ring, primarily at the para position to the point of biaryl linkage due to steric hindrance.
Detailed Scale-Up Protocol
Materials:
| Reagent | M.W. | Amount (kg) | Moles | Equivalents |
| This compound | 263.13 | 1.00 | 3.80 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 0.56 | 4.18 | 1.1 |
| Acetyl Chloride | 78.50 | 0.33 | 4.18 | 1.1 |
| Dichloromethane (DCM) | - | 10.0 L | - | - |
Procedure:
-
Vessel Setup: To a clean, dry, and inerted 20 L reactor, add dichloromethane (10.0 L) and cool to 0-5 °C.
-
Lewis Acid Slurry: Carefully and portion-wise, add aluminum chloride (0.56 kg). Safety Note: AlCl₃ reacts exothermically with any residual moisture. Ensure the system is dry.
-
Acylating Agent Addition: Slowly add acetyl chloride (0.33 kg) to the AlCl₃ slurry, maintaining the temperature at 0-5 °C. Stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Dissolve the this compound (1.00 kg) in DCM (2.0 L) and add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to stir at 5-10 °C. Monitor progress by HPLC. The reaction is typically complete in 3-5 hours.
-
Quenching: In a separate vessel, prepare a mixture of crushed ice (5 kg) and concentrated HCl (0.5 L). Very slowly and carefully, transfer the reaction mixture onto the ice/HCl mixture with vigorous stirring. Safety Note: This is a highly exothermic quench that will release HCl gas. Perform in a well-ventilated area with appropriate safety measures.
-
Work-up: After the quench is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 1 L).
-
Washing & Isolation: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry over MgSO₄, filter, and concentrate under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a toluene/heptane mixture, to yield the pure acetophenone derivative.
Part III: Process Safety and Environmental Considerations
Scaling up chemical reactions introduces risks that must be rigorously managed.
Hazard Analysis
| Reagent/Process | Hazard | Mitigation Strategy |
| Suzuki Coupling | Exothermic Reaction: Potential for thermal runaway.[6][7] | Controlled addition of reagents, robust reactor cooling, reaction calorimetry studies during development. |
| Palladium Catalysts | Toxicity/Heavy Metal: Can be toxic and are environmental hazards. | Wear appropriate PPE. Contain all waste streams. Recover catalyst from filter cakes where possible. |
| Phosphine Ligands | Toxicity/Pyrophoricity: Some alkylphosphines can be pyrophoric. | Use air-stable salts (e.g., HBF₄ salts) when possible. Handle in an inert atmosphere. |
| Friedel-Crafts | Highly Exothermic Quench: Rapid gas evolution (HCl). | Slow, controlled reverse quench onto ice. Ensure adequate ventilation and pressure relief on the reactor. |
| Aluminum Chloride | Water Reactive/Corrosive: Reacts violently with water. | Handle in a dry, inert environment. Use appropriate corrosion-resistant equipment. |
| Halogenated Solvents | Environmental/Health Hazard: DCM is a suspected carcinogen. | Use in a closed system. Minimize atmospheric release. Consider greener solvent alternatives if possible. |
Waste Management
-
Palladium Waste: The filtered catalyst on Celite® and any aqueous streams containing palladium should be collected separately and sent for specialized heavy metal waste disposal or recovery.
-
Organic Waste: Halogenated and non-halogenated solvent streams should be segregated for appropriate disposal, typically via incineration.
-
Aqueous Waste: Acidic and basic aqueous layers should be neutralized before being sent to a wastewater treatment facility, ensuring they meet local discharge regulations.
Overall Process Workflow
The entire synthetic sequence can be visualized as a linear process with critical inputs and control points at each stage.
Caption: Fig 2: Overall workflow from starting materials to the final functionalized biphenyl derivative.
Conclusion
The scale-up synthesis of this compound derivatives is reliably achieved through a well-optimized Suzuki-Miyaura coupling, followed by standard downstream functionalization reactions. Success on a large scale hinges on a deep understanding of the reaction mechanism, careful selection of scalable and safe reagents, and rigorous control over process parameters, especially reaction exotherms. By implementing the protocols and safety considerations outlined in this note, development teams can confidently and safely advance these valuable intermediates through the drug development pipeline.
References
- Time in Pasuruan, ID. Google Search.
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Acetophenone, ω-methoxy . Organic Syntheses Procedure. [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
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Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species . ACS Publications - Organic Process Research & Development. [Link]
- Process for purifying biphenyl.
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions . Purdue College of Engineering. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts . National Institutes of Health. [Link]
-
Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system . ResearchGate. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions . University College Cork. [Link]
- Process for the preparation of 4-bromophenyl derivatives.
-
Your "Go-To", "just couple already", Suzuki conditions? . Reddit. [Link]
- Process for the preparation of p-methoxyacetophenone.
-
Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition . ResearchGate. [Link]
-
2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS- . Unknown Source. [Link]
-
Suzuki-Miyaura . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Method for preparing high-purity biphenyl
- Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
Chemical Methods Used in Purification | Request PDF . ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions . WWJMRD. [Link]
-
Separation and purification applications for mutagenic impurities . European Pharmaceutical Review. [Link]
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Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-methoxybiphenyl in Modern Drug Discovery
Abstract
In the intricate landscape of medicinal chemistry, the selection of foundational building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. 4-Bromo-2-methoxybiphenyl emerges as a highly strategic and versatile intermediate, offering a unique combination of steric and electronic properties that chemists can exploit for the construction of complex molecular architectures. This guide provides an in-depth exploration of its application, moving beyond simple reaction schemes to explain the causality behind its use. We will detail its role in the synthesis of key therapeutic classes, including kinase inhibitors and cannabidiol (CBD) analogues. This document provides field-proven, step-by-step protocols for cornerstone reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, complete with data tables and workflow diagrams to ensure reproducibility and methodological transparency.
The Strategic Value of this compound in Molecular Scaffolding
Substituted biphenyls are a privileged scaffold in pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2] Their rigid, yet conformationally flexible nature allows them to present functional groups to biological targets in a precise three-dimensional arrangement. This compound is not merely another biphenyl precursor; its specific substitution pattern imparts distinct advantages:
-
Regioselective Functionalization: The bromine atom at the 4-position serves as a reliable and predictable reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.[3] This allows for the controlled and directed introduction of new aryl, heteroaryl, alkyl, or amino groups, which is fundamental to building molecular complexity.
-
Steric and Electronic Influence: The ortho-methoxy group is a powerful modulator. Electronically, it is an electron-donating group, which can influence the reactivity of the aromatic system. Sterically, its presence adjacent to the biaryl linkage can restrict free rotation, creating a "kinked" or non-planar conformation. In advanced applications, this steric hindrance can be exploited to generate atropisomers—stereoisomers arising from hindered rotation—which is a feature of several complex natural products and drugs.[2]
-
Metabolic Stability and Lipophilicity: The methoxy group can serve as a potential site for O-demethylation by cytochrome P450 enzymes, a predictable metabolic pathway. Chemists can leverage this, or replace it, to fine-tune a drug candidate's pharmacokinetic profile. The overall biphenyl structure contributes significantly to the molecule's lipophilicity, impacting its ability to cross cell membranes.
The diagram below illustrates the primary synthetic transformations enabled by the unique structure of this compound.
Caption: Key synthetic pathways originating from this compound.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[4] Many kinase inhibitors feature a biaryl or aryl-heteroaryl core that occupies the ATP-binding pocket.[5] The this compound scaffold is an excellent starting point for constructing these inhibitors via Suzuki-Miyaura cross-coupling. This reaction forms a new carbon-carbon bond between the biphenyl core and another aromatic or heteroaromatic system, a cornerstone of modern medicinal chemistry.[6]
Protocol 1: Suzuki-Miyaura Coupling for a Model Aryl-Heteroaryl Scaffold
This protocol describes the palladium-catalyzed coupling of this compound with pyridine-3-boronic acid. This transformation is representative of a key step in synthesizing scaffolds for inhibitors of kinases like TAK1 and MAP4K2.[5]
Objective: To synthesize 3-(2-methoxy-[1,1'-biphenyl]-4-yl)pyridine.
Experimental Workflow Diagram:
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Standard laboratory glassware, inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, pyridine-3-boronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical as oxygen can deactivate the palladium(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system.
-
Degassing: Sparge the resulting suspension with Argon for 15-20 minutes to ensure all dissolved oxygen is removed. The choice of a pre-degassed solvent and subsequent sparging provides a self-validating system for ensuring an anaerobic environment.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Data Summary Table:
| Parameter | Typical Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice for many standard couplings.[7][8] Pd(dppf)Cl₂ is often superior for heteroaromatic partners as the dppf ligand can stabilize the catalyst and promote efficient coupling. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[6] K₃PO₄ is often more effective than K₂CO₃ for challenging substrates as it is a stronger base and less nucleophilic. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | The aqueous component is crucial for dissolving the base and facilitating the catalytic cycle. Dioxane and toluene are excellent solvents for the organic components.[9] |
| Temperature | 80 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Typical Yield | 70 - 95% | Yields are highly dependent on substrate purity, catalyst efficiency, and the rigorous exclusion of oxygen. |
Application in the Synthesis of Cannabidiol (CBD) Analogues
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid with significant therapeutic interest for its neuroprotective, anti-inflammatory, and antiepileptic properties.[10][11] The total synthesis of CBD and its novel analogues often relies on the condensation of an olivetol derivative (a 5-pentylresorcinol) with a terpene moiety like p-menthadienol.[12][13] this compound can serve as a versatile starting material for the synthesis of the requisite functionalized resorcinol core, demonstrating its utility beyond cross-coupling reactions.
Protocol 2: A Conceptual Multi-Step Pathway to an Olivetol Precursor
This protocol outlines a synthetic route to transform this compound into a key intermediate for CBD analogue synthesis.
Synthetic Pathway Diagram:
Caption: Multi-step synthesis of a key CBD precursor from this compound.
Step-by-Step Methodology:
-
Grignard Formation and Alkylation:
-
React this compound with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.
-
Add pentanal to the Grignard reagent at 0 °C. This nucleophilic addition forms a secondary alcohol.
-
Causality: This classic organometallic approach is a robust method for forming a C-C bond and introducing the required five-carbon side chain.
-
-
Oxidation to Ketone:
-
Oxidize the secondary alcohol to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Insight: This step is necessary to set up the subsequent reduction, which is a more reliable method for cleanly installing the alkyl chain than direct alkylation.
-
-
Reduction to Alkyl Chain:
-
Reduce the ketone to a pentyl chain using standard methods like Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
-
Trustworthiness: These are classic, high-yielding reactions for the complete reduction of an aryl ketone to an alkane, providing a reliable route to the desired 4-pentyl-2-methoxybiphenyl.
-
-
Demethylation to Form the Phenol:
-
Treat the resulting product with a strong Lewis acid like boron tribromide (BBr₃) in dichloromethane (DCM) at low temperature.
-
Expertise: BBr₃ is a highly effective reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack by the bromide ion. This step reveals one of the hydroxyl groups required for the final olivetol-like structure. Further steps (not detailed here) would be required to modify the second phenyl ring to complete the resorcinol core.
-
Advanced Applications: C-N Bond Formation for CNS Agents
The formation of carbon-nitrogen bonds is paramount in the synthesis of countless pharmaceuticals, especially those targeting the central nervous system (CNS).[14] The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms aryl amines from aryl halides.[15][16] After an initial Suzuki coupling on this compound to form a new biaryl system, a second halogen (introduced separately) could be functionalized via Buchwald-Hartwig amination to install a key pharmacophore.
Protocol 3: Buchwald-Hartwig Amination on a Biaryl Scaffold
This protocol provides a generalized method for this critical transformation.
Catalytic Cycle Diagram:
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
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- 14. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 4-Bromo-2-methoxybiphenyl
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to empower you to improve your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is giving very low yields or failing completely. What is the most likely cause?
A1: Low yields with this substrate are common and typically stem from its structure. The ortho-methoxy group introduces significant steric hindrance, which can impede key steps of the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl bromide and the final reductive elimination step.[1][2] Furthermore, conventional catalyst systems, like those using Pd(PPh₃)₄, are often inefficient for these challenging substrates.[1][3]
Q2: I'm observing significant formation of a biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?
A2: This side product results from the homocoupling of your boronic acid. It is a common side reaction, often exacerbated by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4][5] To minimize homocoupling, ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[5][6]
Q3: My boronic acid seems to be decomposing during the reaction, leading to poor conversion. How can I address this?
A3: You are likely observing protodeboronation , where the boronic acid's C-B bond is cleaved and replaced with a C-H bond.[4][7] This is often caused by excess water or overly harsh basic conditions.[7] To mitigate this, consider using anhydrous solvents and a non-aqueous base like potassium phosphate (K₃PO₄).[8] Alternatively, using more stable boronic esters, such as pinacol esters, can protect the boronic acid functionality until it is needed in the catalytic cycle.[4][9]
Q4: Which palladium catalyst and ligand system is best for a sterically hindered substrate like this compound?
A4: For sterically hindered couplings, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps.[1][4] Buchwald ligands, such as SPhos and XPhos, are excellent choices.[8][10][11] N-heterocyclic carbene (NHC) ligands have also shown high efficiency.[12] Using stable precatalysts that incorporate these ligands can also improve consistency and activity.
Q5: How critical is the choice of base and solvent?
A5: The base and solvent are critical and interdependent. The base is required to activate the boronic acid for the transmetalation step.[13] For sensitive substrates prone to protodeboronation, a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often superior to aqueous sodium or potassium carbonate.[8][14] The solvent must solubilize all components and be stable at the required reaction temperature. Aprotic polar solvents like 1,4-dioxane, THF, or toluene are common choices.[4][12][15]
Troubleshooting Guide: From Low Yield to High Purity
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low Conversion / No Reaction
If you observe a significant amount of unreacted this compound, follow this diagnostic workflow.
}
Problem 2: Significant Side Product Formation
The presence of undesired products complicates purification and reduces the yield of your target molecule.
| Side Product | Primary Cause(s) | Proposed Solution(s) | Supporting Rationale |
| Boronic Acid Homocoupling | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst. | 1. Ensure rigorous degassing of all reagents and solvents.[5][6] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst.[8] | Oxygen can facilitate a Pd(II)-mediated homocoupling pathway.[5][16] Pd(II) sources can also stoichiometrically couple boronic acids to generate the active Pd(0) catalyst.[4] |
| Protodeboronation | Excess water; Base is too strong or hydrophilic. | 1. Use anhydrous solvents and reagents. 2. Switch to a base like K₃PO₄.[8][17] 3. Use a boronic ester (e.g., pinacol) instead of the boronic acid.[4] | Boronic acids are susceptible to hydrolysis, which is often base-catalyzed. Minimizing water and using a suitable base can slow this undesired process.[4][18] |
| Dehalogenation | Hydride source in the reaction mixture (e.g., from solvent or base). | 1. Choose a solvent less prone to acting as a hydride donor. 2. Use a milder, non-coordinating base. | After oxidative addition, the palladium complex can sometimes react with a hydride source, leading to reductive elimination of the dehalogenated arene.[4] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The steric hindrance of this compound primarily affects the Oxidative Addition and Reductive Elimination steps.
}
-
Expertise & Experience Insight: The ortho-methoxy group's steric bulk can hinder the approach of the Pd(0) catalyst to the C-Br bond, slowing Oxidative Addition . More critically, it can prevent the two aryl groups on the Pd(II) intermediate from achieving the cis-orientation required for Reductive Elimination . Bulky, electron-rich ligands form a wider "bite angle" and create a more electron-rich palladium center, which accelerates both of these crucial, often rate-limiting, steps.[4]
Optimized Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Screening Conditions
This protocol uses a common catalyst system and is a good baseline for initial screening.
-
Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).[19]
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (4:1) or Dioxane/Water (4:1), via syringe to achieve a substrate concentration of ~0.1 M.[19]
-
Reaction: Place the sealed vial in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion (or after 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Hindered Substrates
This protocol employs a modern ligand system designed to overcome steric challenges and improve yields.
-
Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or pinacol ester (1.2 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).[17]
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%). Alternatively, use a pre-formed precatalyst like SPhos-Pd-G3 (1-2 mol%).
-
Inert Atmosphere: Seal the flask. Evacuate and backfill with Argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or CPME via syringe to achieve a substrate concentration of ~0.1 M.[7][12]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir.
-
Monitoring & Work-up: Follow steps 6-7 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Haskel, A., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Thomas, J. M., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Wang, D., et al. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
-
The Suzuki Reaction. (2014). [Link]
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Temperature effect on coupling reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
Lee, J., et al. (2017). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. MDPI. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Kumar, A., et al. (2016). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction? [Link]
-
ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
El-Boraey, H. A., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistrySelect. [Link]
-
Naeimi, H., & Kiani, F. (2015). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Beilstein Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]
-
Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
-
Organic Syntheses Procedure. 4-methoxy-2'-methylbiphenyl. [Link]
- Google Patents. (2016). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
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- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-methoxybiphenyl
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 4-Bromo-2-methoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modern synthetic chemistry. The unique electronic and steric properties of this compound, with its electron-donating methoxy group ortho to the bromine atom, can present specific challenges. This resource provides in-depth, field-proven insights to help you overcome common hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The primary challenge arises from the steric hindrance imposed by the ortho-methoxy group. This bulkiness can impede the approach of the palladium catalyst to the C-Br bond, slowing down the crucial oxidative addition step in the catalytic cycle.[1][2] Furthermore, the electron-donating nature of the methoxy group can decrease the electrophilicity of the aryl bromide, making it less reactive towards oxidative addition.[3]
Q2: What are the most common side reactions I should expect when working with this substrate?
A2: The most prevalent side reactions include:
-
Homocoupling: Dimerization of the boronic acid or organometallic reagent, particularly in Suzuki and Negishi couplings. This is often exacerbated by the presence of oxygen.[4][5]
-
Dehalogenation (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-methoxybiphenyl. This can be promoted by certain solvents, bases, or impurities.
-
Protodeborylation: Cleavage of the C-B bond in the boronic acid coupling partner before transmetalation occurs, a common issue in Suzuki reactions.[6]
Q3: How does the choice of palladium catalyst and ligand impact the success of the reaction?
A3: The selection of the palladium precursor and, more critically, the phosphine ligand is paramount for overcoming the steric hindrance of this compound. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the palladium(0) species.[7][8][9][10] For instance, dialkylbiaryl phosphine ligands like SPhos and XPhos have demonstrated high efficacy in coupling sterically hindered aryl halides.[11][12] The choice of a pre-catalyst, which can rapidly generate the active Pd(0) species, can also be advantageous.[13]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Use a palladium pre-catalyst or ensure efficient in-situ reduction of Pd(II) to Pd(0). Perform a pre-stir of the Pd source and ligand before adding substrates.[14] | The active catalyst is a Pd(0) species. Inefficient generation from Pd(II) sources can stall the reaction. |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[11][12] Consider using N-heterocyclic carbene (NHC) ligands.[15] | These ligands facilitate oxidative addition to the sterically encumbered C-Br bond and promote reductive elimination.[7] |
| Inappropriate Solvent | Use ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene. Avoid chlorinated solvents, acetonitrile, and pyridine which can inhibit the catalyst. | Solvent choice affects solubility and catalyst stability. Inhibitory solvents can coordinate to the palladium center and deactivate it. |
| Insufficient Temperature | Gradually increase the reaction temperature. Consider using a higher boiling point solvent if necessary. | Higher temperatures can provide the necessary activation energy to overcome the steric barrier for oxidative addition. |
Troubleshooting Workflow: Low Conversion
Caption: A stepwise guide to troubleshooting low reaction conversion.
Problem 2: Predominant Formation of Homocoupling Product
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can promote the oxidative homocoupling of boronic acids.[4] |
| Pd(II) Species | If using a Pd(II) source, ensure rapid reduction to Pd(0). The presence of excess Pd(II) can catalyze the homocoupling of boronic acids.[4] | The desired cross-coupling pathway is initiated by Pd(0). |
| Base Selection | For Suzuki couplings, consider using weaker bases like K₂CO₃ or Cs₂CO₃ initially. Strong bases can sometimes accelerate homocoupling. | The choice of base can influence the relative rates of the desired cross-coupling and undesired side reactions. |
Reaction Mechanism: Suzuki Coupling and Homocoupling Side Reaction
Sources
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. An efficient indenyl-derived phosphine ligand for the Suzuki-Miyaura coupling of sterically hindered aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Base for 4-Bromo-2-methoxybiphenyl Ullmann Reaction
Welcome to the technical support center for the Ullmann reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of 4-Bromo-2-methoxybiphenyl via an Ullmann-type coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Ullmann reaction?
The base in an Ullmann-type C-O coupling reaction serves a critical, multi-faceted role. Primarily, it deprotonates the nucleophile (in this case, a phenol) to generate the more nucleophilic phenoxide anion.[1] This is a crucial step as phenols are generally not nucleophilic enough to participate in the coupling directly. Additionally, the base can play a role in the catalytic cycle by facilitating the regeneration of the active Cu(I) catalyst and influencing the overall reaction kinetics.[2]
Q2: How does the choice of base impact the yield and purity of this compound?
The selection of the base is a critical parameter that can significantly affect the reaction's success. A base that is too weak may not deprotonate the phenol effectively, leading to low or no conversion. Conversely, a base that is too strong can lead to side reactions, such as the decomposition of the starting materials or the product, which will decrease the yield and complicate purification. The solubility of the base in the chosen solvent is also a key factor; a heterogeneous mixture can sometimes be beneficial, while in other cases, a soluble base is preferred for a homogeneous reaction. Inorganic bases like potassium phosphate, potassium carbonate, and cesium carbonate are often preferred over organic bases for C-O Ullmann etherification as they tend to give better results.[3]
Q3: Are there any general guidelines for selecting a starting base for my optimization?
For the Ullmann synthesis of biaryl ethers, moderately strong inorganic bases are a good starting point. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used and have a good track record of success in these reactions.[3] Potassium phosphate (K₃PO₄) is another excellent choice. The choice can also be influenced by the electronic properties of your substrates. For electron-rich phenols, a weaker base might suffice, while electron-poor phenols may require a stronger base to achieve efficient deprotonation.
Q4: What are the visual or analytical signs of a suboptimal base in my Ullmann reaction?
Several observations can indicate that the chosen base is not optimal for your reaction:
-
Low Conversion: TLC or LC-MS analysis showing a significant amount of unreacted starting material (the phenol and/or the this compound precursor) is the most direct sign.
-
Formation of Dark Tar-like Substances: This often suggests decomposition, which can be caused by a base that is too strong or a reaction temperature that is too high.
-
Multiple Side Products: A complex mixture of products observed by TLC or LC-MS can indicate that the base is promoting undesired reaction pathways.
-
Inconsistent Results: Poor reproducibility between batches can sometimes be traced back to the quality, hydration state, or heterogeneity of the base.
Troubleshooting Guide: Base-Related Issues in the Ullmann Reaction
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Low to no yield of this compound.
-
Possible Cause: The base may be too weak to deprotonate the phenol effectively, or it may be insoluble in the reaction solvent, leading to poor reactivity. The base could also be hydrated, which can quench the reaction.
-
Recommended Solution:
-
Switch to a stronger base: If you are using a weak base like NaHCO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Ensure the base is anhydrous: Dry the base in an oven before use, especially if it is hygroscopic.
-
Screen different solvents: The effectiveness of a base can be highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used in Ullmann reactions.[3][4]
-
Consider a phase-transfer catalyst: If the base has low solubility, adding a phase-transfer catalyst can sometimes improve the reaction rate.
-
Problem 2: Significant formation of side products, complicating purification.
-
Possible Cause: The base might be too strong, leading to side reactions such as the self-coupling of the aryl halide or decomposition of the starting materials. High reaction temperatures can also exacerbate this issue.
-
Recommended Solution:
-
Use a milder base: If you are using a very strong base like t-BuOK, consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.
-
Lower the reaction temperature: Ullmann reactions often require elevated temperatures, but excessive heat can lead to decomposition.[4][5] Try running the reaction at a lower temperature for a longer period.
-
Optimize the stoichiometry of the base: Using a large excess of the base is not always better. A screen of base equivalents (e.g., 1.5, 2.0, 2.5 eq.) can help find the optimal amount. Typically, around 3 equivalents of base relative to the substrate is a good starting point.[3]
-
Problem 3: The reaction is not reproducible.
-
Possible Cause: The physical properties of the base can vary between batches. For solid bases, particle size can affect the reaction rate in a heterogeneous mixture. The hydration state of the base is also a common source of irreproducibility.
-
Recommended Solution:
-
Use a consistent source and batch of the base: If possible, use the same bottle of base for a series of experiments.
-
Grind the base: For heterogeneous reactions, gently grinding the base to a fine, consistent powder before use can improve reproducibility.
-
Strictly control the reaction setup: Ensure that all reaction vessels are properly dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of water.
-
Experimental Protocol: Screening of Bases for the Ullmann Synthesis of this compound
This protocol outlines a parallel screening experiment to identify the optimal base for your reaction.
Objective: To determine the most effective base for the copper-catalyzed C-O coupling of a phenol with a suitable aryl halide to produce this compound.
Materials:
-
Aryl halide (e.g., 1-bromo-4-iodo-2-methoxybenzene or similar precursor)
-
Phenol
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Bases for screening: K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK
-
Anhydrous solvent (e.g., DMF, DMSO, or toluene)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), and ligand (0.2 mmol, 20 mol%) to each of four reaction vials.
-
Addition of Base: To each vial, add one of the bases to be screened (2.0 mmol, 2.0 eq.).
-
Addition of Solvent: Add the anhydrous solvent (5 mL) to each vial.
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C). Stir the reactions for a set amount of time (e.g., 24 hours).
-
Monitoring: After the allotted time, cool the reactions to room temperature. Take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to determine the conversion and the presence of side products.
-
Work-up and Analysis: If the reaction has gone to completion, perform an appropriate aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it. Determine the yield of this compound for each reaction.
Data Presentation: Base Optimization Results
The following table shows representative data from a base optimization study for the synthesis of this compound.
| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Observations |
| 1 | K₂CO₃ | 110 | 24 | 75 | 68 | Clean reaction, some starting material remaining. |
| 2 | K₃PO₄ | 110 | 24 | 95 | 88 | High conversion, clean product formation. |
| 3 | Cs₂CO₃ | 110 | 24 | >99 | 92 | Complete conversion, highest yield. |
| 4 | t-BuOK | 110 | 12 | >99 | 55 | Fast reaction, but significant decomposition observed. |
Visualizations
Experimental Workflow for Base Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the base in your Ullmann reaction.
Caption: Workflow for troubleshooting and optimizing the base.
Proposed Mechanism of the Ullmann C-O Coupling Reaction
This diagram illustrates a generally accepted catalytic cycle for the Ullmann ether synthesis, highlighting the role of the base.
Caption: Proposed mechanism for the Ullmann C-O coupling reaction.
References
-
Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Monge, M. A., & Toste, F. D. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access, 17(1), 1-35. [Link]
-
Wikipedia. (2023, December 2). Ullmann reaction. In Wikipedia. Retrieved from [Link]
-
van der Vlugt, J. I. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(42), 10046-10055. [Link]
-
Rao, K. V., & Ramprasad, R. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 6296-6306. [Link]
-
Gate Chemistry. (2018, July 21). Ullmann Coupling - Carbon Heteroatom Coupling [Video]. YouTube. [Link]
-
Giri, R., & Daugulis, O. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. Organometallics, 37(10), 1541-1550. [Link]
-
Wikipedia. (2023, November 29). Ullmann condensation. In Wikipedia. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 4-Bromo-2-methoxybiphenyl Suzuki Reaction
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered when working with sterically hindered substrates, particularly 4-Bromo-2-methoxybiphenyl. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
The Suzuki-Miyaura coupling of this compound presents a classic challenge: steric hindrance. The methoxy group at the C2 (ortho) position significantly encumbers the palladium catalyst's access to the carbon-bromine bond, which can impede the crucial oxidative addition step and the final reductive elimination step of the catalytic cycle.[1][2] This guide will walk you through catalyst selection, reaction optimization, and troubleshooting to overcome these hurdles.
The Suzuki-Miyaura Catalytic Cycle: Key Pressure Points
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4][5] For a sterically hindered substrate like this compound, the efficiency of each step is critical.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a direct question-and-answer format.
Q1: My reaction with this compound has a very low yield or failed completely. Where should I start troubleshooting?
A1: Low yield is the most common issue, especially with challenging substrates. A systematic approach is best.[6][7] Before making drastic changes to the catalyst system, verify the fundamentals.
Causality:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Oxidation leads to catalyst deactivation, effectively stopping the reaction before it can achieve significant turnover.
-
Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation where the C-B bond is cleaved and replaced by a C-H bond.[6][8] This depletes your nucleophile. Bases can absorb moisture, which can interfere with the reaction, and clumping prevents effective interaction.[8]
Q2: Which palladium catalyst and ligand should I choose for this sterically hindered coupling?
A2: This is the most critical choice for your reaction. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate because the triphenylphosphine ligands are not bulky or electron-rich enough to promote efficient oxidative addition and reductive elimination with hindered partners.[9]
You need a catalyst system designed for challenging couplings. The most successful systems utilize bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands .[10][11][12] These ligands stabilize the catalytically active monoligated Pd(0) species, which is smaller and more reactive, facilitating the difficult oxidative addition step.[12]
| Ligand Class | Key Examples | Characteristics & Rationale | Recommended Precatalyst |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | High steric bulk and strong electron-donating ability. Promotes fast oxidative addition and reductive elimination. Highly effective for ortho-substituted and deactivated aryl halides.[10][12][13] | Pd₂(dba)₃, Pd(OAc)₂, or specialized precatalysts (e.g., XPhos Pd G3) |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-iPr | Very strong electron donors. Form highly stable and active palladium complexes. Excellent for coupling aryl chlorides and other challenging substrates.[14] | Pd(OAc)₂, PEPPSI™-themed precatalysts |
| Ferrocenyl Phosphines | tBuXPhos, DavePhos | Robust and versatile. The ferrocene backbone provides a unique steric and electronic profile suitable for a broad range of substrates. | Pd₂(dba)₃, Pd(OAc)₂ |
Senior Application Scientist Recommendation: For this compound, an excellent starting point is a second or third-generation Buchwald precatalyst like XPhos Pd G3 or SPhos Pd G3 . These are air-stable complexes that rapidly generate the active Pd(0) species in solution, leading to more reproducible results. If using a separate ligand and palladium source, SPhos or XPhos with Pd(OAc)₂ is a robust combination.[10][11]
Q3: How do I select the optimal base and solvent for my reaction?
A3: The base and solvent are not passive components; they critically influence the reaction outcome.
Base Selection: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[14] For sterically hindered couplings, a moderately strong, non-nucleophilic base is often preferred.
| Base | Strength | Common Use & Rationale |
| K₃PO₄ | Moderate/Strong | Often the base of choice for challenging couplings. Its moderate strength and high solubility in aqueous mixtures are highly effective.[1][12] |
| Cs₂CO₃ | Strong | A very effective base, often used when others fail. Its high solubility can accelerate the reaction, but it can also promote side reactions if not used carefully.[15][16] |
| K₂CO₃ | Moderate | A standard, cost-effective base. May be less effective for this specific hindered substrate compared to K₃PO₄ but can work under optimized conditions.[17][18] |
| KF | Weak | Used when base-sensitive functional groups are present. Activates the boronic acid without causing hydrolysis of esters, etc.[14] |
Solvent Selection: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases. Aprotic polar solvents are generally preferred.
| Solvent | Common Pairings | Rationale |
| 1,4-Dioxane / H₂O | K₃PO₄, K₂CO₃ | A classic combination. The water is essential for dissolving the inorganic base and facilitating boronate formation.[19] |
| Toluene / H₂O | K₃PO₄, Cs₂CO₃ | Good for higher temperature reactions. The phase separation can sometimes be beneficial. |
| THF / H₂O | K₃PO₄ | Another excellent choice, particularly for reactions at or slightly above room temperature. |
| DMF or DMAc | K₂CO₃ | High-boiling polar aprotic solvents. Useful for very unreactive substrates requiring high heat, but can sometimes lead to side reactions.[7] |
Recommendation: Start with K₃PO₄ as the base in a 1,4-Dioxane/H₂O (e.g., 4:1 v/v) solvent system. This combination is well-documented to be effective for a wide range of challenging Suzuki couplings.[20]
Q4: I'm observing significant side products, such as the homocoupling of my boronic acid or debromination of my starting material. What is causing this?
A4: These side reactions point to specific problems in your catalytic cycle or reaction setup.
-
Homocoupling (Ar'-Ar'): This arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.
-
Cause: Inadequate degassing of the reaction mixture.[8]
-
Solution: Ensure your solvents are rigorously degassed (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[21]
-
-
Protodeboronation (Ar'-H): The boronic acid reacts with a proton source (often water) to lose its boron group.
-
Cause: Using a base that is too strong or reaction temperatures that are too high for extended periods can accelerate this process. The quality of the boronic acid is also critical.[6]
-
Solution: Use the recommended amount of a moderate base like K₃PO₄. Avoid excessively high temperatures if possible. Use fresh, high-purity boronic acid.
-
-
Dehalogenation/Reduction (Ar-H): Your starting this compound is converted to 2-methoxyanisole.
-
Cause: This happens when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before transmetalation can occur. This can be promoted by certain bases or impurities in the solvent.[22]
-
Solution: Ensure you are using anhydrous solvents. Sometimes, switching the base (e.g., from a carbonate to a phosphate) can mitigate this issue.
-
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane followed by degassed water (e.g., a 4:1 or 5:1 ratio). The mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
ACS Publications. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. [Link]
-
RSC Publishing. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
RSC Publishing. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ResearchGate. Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. [Link]
-
ACS Catalysis. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. [Link]
-
Sci-Hub. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. [Link]
-
NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Tetra-ortho-Substituted Biaryls Through Palladium-Catalyzed Suzuki—Miyaura Couplings with a Diaminochlorophosphine Ligand. [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]
-
ResearchGate. Pd-Catalyzed Cross-Coupling Reactions of Alkyl Halides. [Link]
-
PubMed. Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. [Link]
-
PubMed. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
-
RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
NIH. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
Harvard University. The Suzuki Reaction. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Dehalogenation of 4-Bromo-2-methoxybiphenyl
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the undesired dehalogenation of 4-Bromo-2-methoxybiphenyl in their synthetic routes. As a crucial intermediate in the synthesis of various biologically active molecules and advanced materials, maintaining the integrity of the carbon-bromine bond is paramount for successful outcomes.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to mitigate this common side reaction.
Troubleshooting Guide: Diagnosis and Resolution of Dehalogenation
This section is structured in a question-and-answer format to directly address the common issues observed during experimentation.
Q1: I am observing a significant amount of 2-methoxybiphenyl as a byproduct in my Suzuki-Miyaura coupling reaction. What is the primary cause?
A1: The formation of 2-methoxybiphenyl is a classic case of hydrodehalogenation, an undesired side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs when the rate of the desired cross-coupling is slow compared to the dehalogenation pathway.[2] The primary culprits are often palladium-hydride (Pd-H) species generated in the catalytic cycle. These species can arise from various sources within your reaction mixture.[3]
Immediate Troubleshooting Steps:
-
Analyze Your Base: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can generate hydride species, especially at elevated temperatures.[3] Consider switching to a weaker, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][4]
-
Evaluate Your Solvent: Protic solvents (e.g., alcohols) are direct hydride donors.[3] Aprotic solvents like DMF can also be problematic as they can be a source of hydrides; switching to a less reducible solvent like toluene or dioxane may be beneficial.[2][4] Ensure your solvents are anhydrous and thoroughly degassed.
-
Re-evaluate Your Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands accelerate the reductive elimination step, which is the desired product-forming step, thereby outcompeting the dehalogenation pathway.[3][4] For this specific substrate, ligands like XPhos, SPhos, or RuPhos are often effective.[3]
Q2: My Heck reaction with this compound is sluggish and yields mainly the dehalogenated product. How can I improve this?
A2: Dehalogenation in Heck reactions is often exacerbated by high temperatures. [2] The primary goal is to find conditions that promote the desired C-C bond formation at a lower temperature.
Optimization Strategies:
-
Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave irradiation can sometimes facilitate the desired reaction at lower bulk temperatures and shorter reaction times, potentially reducing dehalogenation.[2][4]
-
Choice of Base and Solvent: A combination of an inorganic base like K₂CO₃ or NaOAc in an aprotic polar solvent such as DMF or NMP is a good starting point.[2] However, if dehalogenation persists, consider switching the solvent to toluene or dioxane.[2][4]
-
Consider Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes enhance the reaction rate and minimize side reactions.[2]
Q3: I am attempting a Buchwald-Hartwig amination and observing hydrodehalogenation. What are the key parameters to control?
A3: Hydrodehalogenation can compete with the desired C-N bond formation, particularly with electron-rich aryl halides like this compound. [2] Success in this reaction hinges on promoting the C-N reductive elimination.
Key Control Parameters:
-
Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is crucial. Ligands from the Buchwald and Hartwig groups, such as XPhos, SPhos, and RuPhos, are designed to promote the amination pathway over dehalogenation.[3]
-
Base Selection: While strong bases like NaOtBu or KOtBu are often used, they can be a source of hydrides.[3] If dehalogenation is an issue, consider a weaker base like K₃PO₄ or Cs₂CO₃.[3]
-
Solvent Purity: Ensure the use of anhydrous, degassed solvents. Protic impurities can serve as proton sources for hydrodehalogenation.[3]
Q4: I am struggling with the formation of a Grignard reagent from this compound. The primary product I isolate is 2-methoxybiphenyl.
A4: The formation of 2-methoxybiphenyl during a Grignard reaction attempt indicates that the Grignard reagent, once formed, is being protonated by a source of acid in the reaction mixture. Grignard reagents are extremely strong bases.[5]
Critical Factors for Successful Grignard Formation:
-
Absolute Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (argon or nitrogen). The ether solvent must be anhydrous.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction.[5] Activation using a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[5]
-
Slow Addition: The aryl bromide should be added slowly to the magnesium suspension to maintain control over the exothermic reaction and minimize side reactions.
Frequently Asked Questions (FAQs)
What is the underlying mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
Dehalogenation, specifically hydrodehalogenation, in palladium-catalyzed reactions is primarily mediated by palladium-hydride (Pd-H) species.[3] These species can intercept the Ar-Pd(II)-X intermediate that is formed after the oxidative addition of the aryl halide to the Pd(0) catalyst. Instead of proceeding through transmetalation and reductive elimination to form the desired coupled product, the Ar-Pd(II)-H species undergoes reductive elimination to yield the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst.
How can I detect and quantify the extent of dehalogenation?
A combination of chromatographic and spectroscopic techniques is essential for accurate analysis.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like 2-methoxybiphenyl from the desired product and starting material.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of non-volatile products and impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the dehalogenated byproduct by integrating characteristic signals.[6]
Are there specific palladium catalysts or pre-catalysts that are less prone to causing dehalogenation?
While the ligand has a more pronounced effect, the choice of palladium source can be influential. Pre-catalysts based on N-heterocyclic carbenes (NHCs) have shown high activity in cross-coupling reactions, which can sometimes lead to faster desired product formation and less dehalogenation.[7][8] For example, (IPr)Pd(allyl)Cl has been shown to be a highly active catalyst for Suzuki-Miyaura couplings.[8]
Can the reaction temperature be optimized to prevent dehalogenation?
Yes, temperature is a critical parameter. Higher temperatures can increase the rate of dehalogenation.[2] It is often beneficial to run the reaction at the lowest temperature that allows for efficient coupling. Screening different temperatures is a recommended optimization step.[2]
Optimized Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol is designed to favor the cross-coupling pathway by using a bulky, electron-rich ligand and a weaker inorganic base.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a strict argon atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.[3]
-
Add this compound and the arylboronic acid to the tube.[3]
-
Add the anhydrous, degassed solvent via syringe.[3]
-
Seal the tube and heat the mixture to 80-100°C.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of Grignard Reagent from this compound
This protocol emphasizes the critical need for anhydrous conditions to prevent premature quenching of the Grignard reagent.
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine
Procedure:
-
Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (argon or nitrogen).
-
Place the magnesium turnings in the reaction flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of the anhydrous ether to cover the magnesium.
-
Dissolve the this compound in the remaining anhydrous ether in a dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a gentle reflux).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and the point at which dehalogenation occurs.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Troubleshooting Decision Workflow
This workflow provides a logical sequence of steps to diagnose and resolve dehalogenation issues.
Caption: Decision tree for troubleshooting dehalogenation.
Summary of Key Parameters and Recommendations
| Parameter | Common Issue | Recommended Action | Rationale |
| Base | Strong alkoxides (e.g., NaOtBu) can be hydride sources. | Switch to weaker inorganic bases (K₃PO₄, Cs₂CO₃).[2][3] | Reduces the formation of Pd-H species. |
| Solvent | Protic solvents or those that can degrade to form hydrides (e.g., DMF).[2][4] | Use anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane.[2][4] | Eliminates a primary source of hydrides. |
| Ligand | Insufficiently bulky or electron-donating ligands. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[3] | Accelerates the desired reductive elimination step. |
| Temperature | High temperatures can favor dehalogenation.[2] | Run the reaction at the lowest effective temperature. | Minimizes the rate of the undesired side reaction. |
| Atmosphere | Presence of water or oxygen. | Use rigorous inert atmosphere techniques (argon or nitrogen). | Prevents the formation of hydroxide and other species that can interfere. |
References
- BenchChem. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
- Yap, Y. T., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
- Reddit. (2017). significant dehalogenation in stille coupling. r/Chempros.
- Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(8), 1545-1548.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- BenchChem. (n.d.). confirming purity of synthesized 2-Methoxybiphenyl using analytical techniques.
-
OSHA. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
-
Gutierrez, O., et al. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. Retrieved from [Link]
-
MDPI. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Retrieved from [Link]
- Morken, J. P., et al. (2002). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 124(42), 12644-12645.
- BenchChem. (n.d.). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]
-
Scribd. (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
-
Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Methoxybiphenyl and 4-Methoxybiphenyl.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
MDPI. (2015). Heck Reaction—State of the Art. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ALS. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
ACS Publications. (1977). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
Sources
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Purification of 4-Bromo-2-methoxybiphenyl
Welcome to the technical support center for the purification of 4-Bromo-2-methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific accuracy and offer practical, field-proven insights to overcome common challenges encountered during the purification of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. Its synthesis, commonly achieved through cross-coupling reactions such as the Suzuki-Miyaura or Ullmann condensation, can often result in a mixture of the desired product, unreacted starting materials, and various byproducts.[1][2][3] Effective purification is therefore a critical step to ensure the integrity of subsequent reactions and the quality of the final product. This guide will walk you through the common issues and their solutions, empowering you to optimize your purification strategy.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound. Each issue is presented with its probable causes and a step-by-step solution.
Problem 1: Low Purity of the Final Product After Column Chromatography
Scenario: You've performed a Suzuki-Miyaura coupling to synthesize this compound and subsequently purified the crude product via flash column chromatography. However, NMR analysis of the collected fractions indicates the presence of significant impurities.
Probable Causes:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the product from the impurities.
-
Column Overloading: Applying too much crude product to the column can lead to poor separation.
-
Improper Column Packing: Channels or cracks in the silica gel bed can result in an uneven flow of the mobile phase, leading to co-elution of compounds.[4]
-
Presence of Highly Similar Impurities: Byproducts with polarities very close to the product can be difficult to separate with standard chromatography.
Step-by-Step Solution:
-
Optimize the Eluent System:
-
Initial Screening with TLC: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis of the crude mixture using various solvent systems of differing polarities (e.g., gradients of hexanes/ethyl acetate, or dichloromethane/hexanes). The ideal solvent system should provide a good separation between the product spot (Rf value of ~0.3-0.4) and the impurity spots.
-
Gradient Elution: If a single solvent system is insufficient, employ a gradient elution during column chromatography. Start with a less polar solvent to elute non-polar impurities and gradually increase the polarity to elute the product, leaving more polar impurities on the column.
-
-
Proper Column Loading and Packing:
-
Adsorbent to Sample Ratio: A general rule of thumb is to use a weight of silica gel that is 20-50 times the weight of the crude sample.[4] For difficult separations, a higher ratio may be necessary.
-
Dry vs. Slurry Packing: For silica gel, the slurry method is often preferred to avoid air bubbles and ensure a uniformly packed column.[4][5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be carefully added to the top of the column. This "dry loading" technique often results in sharper bands.[6]
-
-
Address Difficult-to-Separate Impurities:
-
Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (which can be acidic, neutral, or basic) or reverse-phase silica.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective secondary purification step after chromatography.[7][8]
-
Problem 2: Poor Crystal Formation or Oily Product During Recrystallization
Scenario: After an initial purification by chromatography, you attempt to further purify your this compound by recrystallization, but the compound either fails to crystallize or oils out of the solution upon cooling.
Probable Causes:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9]
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form upon cooling.
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals instead of a well-defined crystalline solid.[8]
Step-by-Step Solution:
-
Select an Appropriate Solvent:
-
Solubility Testing: Test the solubility of a small amount of your product in various solvents at both room temperature and their boiling points. Good candidate solvents will show low solubility at room temperature and high solubility when heated. For biphenyl compounds, common recrystallization solvents include ethanol, methanol, isopropanol, or mixed solvent systems like chloroform/petroleum ether.[10]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic scratches that provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small amount of pure product, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[8]
-
-
Control the Cooling Rate:
-
Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route.
-
Suzuki-Miyaura Coupling: Common impurities include unreacted starting materials (e.g., the boronic acid and the aryl halide), homocoupled byproducts of the boronic acid, and debrominated product.[11][12]
-
Ullmann Condensation: You might find unreacted aryl halide and phenol derivatives, as well as byproducts from side reactions catalyzed by the copper catalyst.[2][3][13]
-
Bromination of 2-methoxybiphenyl: Potential impurities include regioisomers (e.g., bromination at other positions on the aromatic rings) and poly-brominated products.
Q2: How can I effectively remove unreacted boronic acid from my crude product?
A2: Boronic acids can often be removed by performing an aqueous workup with a mild base.
-
Liquid-Liquid Extraction: During the workup of your reaction, washing the organic layer with an aqueous solution of a base like sodium bicarbonate or sodium hydroxide can help to deprotonate the boronic acid, making it more soluble in the aqueous phase.
-
Column Chromatography: Boronic acids are generally quite polar and will often stick to the baseline of a silica gel column when using a non-polar eluent system.
Q3: Is it better to use flash column chromatography or recrystallization for the primary purification?
A3: The choice depends on the nature of the crude product and the impurities present.
-
Flash column chromatography is a versatile technique that is generally effective for separating a wider range of impurities from the product, especially if the product is an oil or if the impurities have significantly different polarities.[4][5]
-
Recrystallization is an excellent and often more scalable method for purifying solid products, provided a suitable solvent can be found and the impurities have different solubility profiles from the product.[7][8][14] It is particularly good at removing small amounts of impurities from a large amount of product.
-
A combination of both methods is often the most effective approach. A preliminary purification by flash chromatography can remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline product.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Preparation: a. Place a small plug of cotton or glass wool at the bottom of the column.[5] b. Add a thin layer of sand on top of the plug.[5] c. Prepare a slurry of silica gel in the initial, least polar eluent.[5] d. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[4] e. Add another thin layer of sand on top of the packed silica gel. f. Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.[6]
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent. b. Carefully apply the solution to the top of the column using a pipette. c. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply pressure (e.g., with a pipette bulb or compressed air) to force the solvent through the column at a steady rate.[6] c. Collect the eluate in a series of fractions. d. Monitor the separation by TLC analysis of the collected fractions. e. Combine the fractions containing the pure product.
-
Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol describes a general procedure for the purification of solid this compound by recrystallization.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (determined by solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the recrystallization solvent to the flask. c. Gently heat the mixture on a hot plate while stirring or swirling until the solid completely dissolves.[9] Add more solvent in small portions if necessary to achieve complete dissolution. Avoid adding an excessive amount of solvent.[9]
-
Hot Filtration (if necessary): a. If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature.[8] b. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[9]
-
Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel and filter flask.[7] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. c. Allow the crystals to dry on the filter paper under vacuum.
-
Drying: a. Transfer the crystals to a watch glass or weighing paper and allow them to air dry completely, or dry them in a vacuum oven.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 60-90% | Good for complex mixtures and oily products. | Can be time-consuming and use large volumes of solvent. |
| Recrystallization | >98% | 70-95% | Excellent for high purity, scalable. | Only suitable for solids, requires finding a suitable solvent. |
Visualization
Purification Workflow Decision Diagram
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision tree for selecting a purification strategy.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. In PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-4'-methoxybiphenyl. In PubChem. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxyphenol. In PubChem. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. Retrieved from [Link]
-
University of Glasgow. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biphenyl. In PubChem. Retrieved from [Link]
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
-
YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
Technical Support Center: Optimizing Reactions with 4-Bromo-2-methoxybiphenyl
Welcome to the technical support guide for researchers utilizing 4-Bromo-2-methoxybiphenyl in synthesis. This resource is designed to provide in-depth, field-proven insights into a critical, yet often overlooked, parameter: the reaction solvent. The choice of solvent can profoundly influence reaction rate, yield, and impurity profiles. This guide moves beyond simple recommendations to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Understanding the Role of the Solvent in Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. The solvent is not merely an inert medium; it is an active participant that influences nearly every step of the catalytic cycle.[1][2] Its key properties—polarity, coordinating ability, and proticity—can dictate the stability of catalytic intermediates, the solubility of reagents, and the rate of crucial steps like oxidative addition and reductive elimination.[3][4]
A frequent misconception is that solvent effects correlate directly with a single property like the dielectric constant; however, the reality is more complex.[5] Factors such as the solvent's ability to coordinate with the palladium catalyst can sometimes be more influential than its bulk polarity, and can even invert the selectivity of a reaction.[6][7] This guide will help you navigate these subtleties.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is sluggish, providing low conversion to the desired biaryl product. Could the solvent be the cause?
A1: Absolutely. A suboptimal solvent choice is a leading cause of poor performance in Suzuki-Miyaura couplings. The ideal solvent must balance the solubility of the nonpolar aryl halide, the polar boronic acid, and the inorganic base.
Causality & Explanation: The catalytic cycle for the Suzuki reaction involves several steps, each with different solvent requirements. The transmetalation step, for instance, is often facilitated by the presence of water, which helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and activates the boronic acid.[8][9] Conversely, the initial oxidative addition of this compound to the Pd(0) catalyst is influenced by solvent polarity.
Troubleshooting Steps & Recommendations:
-
Start with a Standard System: For many aryl bromides, a mixture of a nonpolar aromatic solvent and water is a robust starting point. Toluene/water or 1,4-dioxane/water are excellent choices, providing good solubility for both the organic substrate and the inorganic base.[8][10]
-
Consider a Protic Co-Solvent: If base dissolution is a concern, using an alcohol/water mixture (e.g., ethanol/water) can be effective. The protic nature of alcohols can facilitate the reaction.[8]
-
Evaluate Polar Aprotic Solvents for Difficult Couplings: For particularly challenging substrates, a polar aprotic solvent like DMF or acetonitrile (ACN) may be necessary to increase reagent solubility and reaction rate.[1][11] However, be aware that these solvents can also coordinate to the palladium center, which may require a different ligand choice.[1]
-
Ensure Efficient Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[10]
Data Presentation: Solvent Effects in Suzuki-Miyaura Coupling
| Solvent System | Type | Dielectric Constant (ε) | Boiling Point (°C) | General Observations & Recommendations |
| Toluene / Water | Nonpolar / Protic | 2.4 / 80.1 | 111 / 100 | Excellent general-purpose system. Good for higher temperatures. Requires vigorous stirring.[8] |
| 1,4-Dioxane / Water | Nonpolar / Protic | 2.2 / 80.1 | 101 / 100 | Widely applicable and robust. Good solubility for many organic and inorganic reagents.[1][8] |
| THF / Water | Polar Aprotic / Protic | 7.6 / 80.1 | 66 / 100 | A versatile and common choice, though its low boiling point limits the reaction temperature.[8] |
| Ethanol / Water | Polar Protic | 24.5 / 80.1 | 78 / 100 | Protic nature can accelerate the reaction. Good for dissolving the base.[8] |
| DMF | Polar Aprotic | 36.7 | 153 | Used for challenging couplings due to high polarity and boiling point. Can coordinate to Pd and may promote side reactions.[1][8] |
Q2: I'm observing a significant amount of 2-methoxybiphenyl as a byproduct, resulting from hydrodebromination. How can my solvent choice minimize this?
A2: Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This is often exacerbated by the presence of a hydrogen donor in the reaction mixture.
Causality & Explanation: Protic solvents, particularly alcohols, can serve as hydrogen atom donors, leading to the reduction of the aryl halide. Some polar aprotic solvents, like DMF, can also decompose under basic, high-temperature conditions to produce species that act as hydrogen sources.[8]
Troubleshooting Steps & Recommendations:
-
Switch to Strictly Aprotic, Non-coordinating Solvents: The most effective way to curb hydrodebromination is to use a solvent that cannot act as a hydrogen donor. Toluene and 1,4-dioxane are excellent first choices.
-
Ensure Anhydrous Conditions: If using a solvent like THF or dioxane, ensure it is anhydrous, as residual water can sometimes contribute to this side reaction.
-
Lower the Reaction Temperature: If possible, lowering the reaction temperature can decrease the rate of the hydrodebromination side reaction relative to the desired cross-coupling.
Q3: My Buchwald-Hartwig amination of this compound is failing. What is the best solvent strategy?
A3: Solvent choice in Buchwald-Hartwig amination is highly dependent on the base and the amine coupling partner. The primary role of the solvent is to maintain a homogeneous solution while not interfering with the catalytic cycle.[12]
Causality & Explanation: The reaction typically uses strong alkoxide bases (e.g., NaOtBu, LiHMDS) which have limited solubility in nonpolar solvents. However, using a less polar solvent like toluene or dioxane is often advantageous because it can provide a thermodynamic driving force for the reaction.[1] Highly polar solvents can sometimes hinder the reaction, but there is no universal rule, and screening is often necessary.[13]
Troubleshooting Steps & Recommendations:
-
Default to Toluene or Dioxane: For most standard Buchwald-Hartwig reactions, toluene is the solvent of choice.[13] It is relatively non-polar and has a high enough boiling point for most transformations.
-
Consider Ether Solvents: Solvents like THF or 2-MeTHF can also be effective, particularly if lower reaction temperatures are desired.
-
Systematic Screening: If standard conditions fail, a systematic solvent screen is the best approach. Test a nonpolar solvent (Toluene), an ether (Dioxane or THF), and a polar aprotic solvent (DMF) to quickly identify a promising candidate.
Mandatory Visualization: Experimental Workflow for Solvent Screening Below is a logical workflow for troubleshooting a failing Buchwald-Hartwig amination reaction through solvent selection.
Caption: A decision-making workflow for troubleshooting a Buchwald-Hartwig reaction.
Frequently Asked Questions (FAQs)
Q1: How exactly does solvent polarity affect the rate-determining oxidative addition step?
A1: The oxidative addition of an aryl halide like this compound to a Pd(0) center is often the rate-determining step in the catalytic cycle.[14] This step involves the insertion of the palladium into the carbon-bromine bond, which typically proceeds through a transition state that is more polar than the starting materials. According to transition state theory, solvents that can stabilize this polar transition state will lower the activation energy and thus accelerate the reaction rate.[3] Therefore, more polar solvents are generally expected to increase the rate of oxidative addition.[4] However, this is a simplification, as other solvent properties, like coordinating ability, can also play a dominant role.[6]
Q2: What is the practical difference between a "coordinating" and "non-coordinating" solvent?
A2: The distinction is critical for understanding catalyst behavior.
-
Coordinating Solvents: These solvents possess lone pairs of electrons (e.g., on oxygen or nitrogen atoms) that can donate into empty orbitals on the palladium center, effectively acting as weak ligands.[1] Examples include DMF, acetonitrile (ACN), and THF. This coordination can stabilize the active catalyst, but it can also be inhibitory by competing with the substrate or the primary ligand for a binding site on the metal.[1][4]
-
Non-coordinating Solvents: These solvents interact much more weakly with the metal center. Examples include aromatic hydrocarbons like toluene and benzene, and alkanes like hexane. They provide a medium for the reaction without significantly binding to the catalyst.
The choice between them matters because in some catalytic systems, a vacant coordination site on the palladium is required for the reaction to proceed. In such cases, a coordinating solvent would be detrimental. Conversely, for some catalysts, coordination by the solvent is necessary to generate the active, and often more reactive, catalytic species.[7]
Mandatory Visualization: Solvent-Catalyst Interaction
Caption: Interaction of non-coordinating vs. coordinating solvents with a Pd catalyst.
Q3: When should I choose a protic versus an aprotic solvent?
A3: The choice depends heavily on the specific reaction type and the reagents involved.
-
Protic Solvents (e.g., H₂O, EtOH, MeOH) contain O-H or N-H bonds and can act as hydrogen bond donors.[15] They are most beneficial in Suzuki-Miyaura reactions where they help dissolve inorganic bases and facilitate the crucial transmetalation step.[8] However, they are incompatible with very strong bases (like NaH or organolithiums) and can promote unwanted side reactions like protodeboronation of the boronic acid.[10]
-
Aprotic Solvents (e.g., Toluene, THF, DMF, Dioxane) lack O-H or N-H bonds.[15] They are the workhorses for the majority of cross-coupling chemistry, including Buchwald-Hartwig aminations and many Suzuki couplings. They are generally more "spectator" solvents, providing a reaction medium without directly participating in proton transfer events.
Generalized Experimental Protocol for Solvent Screening
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. It is designed to be adapted for screening various solvent systems.
Safety Precaution: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[14]
-
Catalyst Addition: Add the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[14]
-
Solvent Addition: Add the anhydrous, degassed solvent to be tested (e.g., Toluene, 1,4-Dioxane, etc.) via syringe to achieve the desired concentration (typically 0.1–0.5 M). If a co-solvent like water is used, add it at this stage (e.g., a 4:1 ratio of organic solvent to water).
-
Reaction Execution: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots from the reaction mixture.
-
Workup & Analysis: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product to determine conversion and yield.
Mandatory Visualization: General Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Elias, E. K., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 10187-10192. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. Note: While the direct link is to a request page, the citation refers to the general principle discussed in such studies. [Link]
-
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 435-443. [Link]
-
Lu, X., et al. (2019). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 123(4), 2295-2302. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Reddit r/Chempros community. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. The University of Texas Rio Grande Valley. [Link]
-
National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
-
ResearchGate. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. [Link]
-
MDPI. (2021). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Catalysts, 11(11), 1369. [Link]
- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Royal Society of Chemistry. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
ResearchGate. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. [Link]
-
Elektronische Hochschulschriften der LMU München. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
ResearchGate. (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Polymers, 13(16), 2758. [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18029-18041. [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Workup and Troubleshooting for 4-Bromo-2-methoxybiphenyl Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-methoxybiphenyl. This guide provides in-depth, field-proven insights into the workup procedures for common cross-coupling reactions involving this substrate. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices to ensure both success and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just completed a Suzuki-Miyaura coupling with this compound. What is a reliable, general workup procedure?
A1: A robust workup for a Suzuki-Miyaura reaction is critical for isolating a clean product. The following is a standard, multi-step procedure that addresses common impurities and challenges.
Underlying Principle: The goal is to sequentially remove the palladium catalyst, inorganic salts (from the base), and any unreacted starting materials or byproducts like boronic acid derivatives.
-
Cooling and Initial Filtration:
-
Once the reaction is deemed complete by TLC or LCMS, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or toluene (typically 3-5 volumes).
-
Filter the diluted mixture through a pad of Celite® to remove the bulk of the precipitated palladium catalyst and inorganic salts.[1][2] Wash the filter cake with the same organic solvent to ensure complete recovery of the product.
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble inorganic salts).
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was acidic or to remove any acidic byproducts.
-
Brine (saturated NaCl solution) to break up any minor emulsions and to begin the drying process.[3]
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether.[1][4][5] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed if the product is a solid.
-
Q2: My crude product after workup is a dark grey or black oil/solid. How do I effectively remove residual palladium?
A2: The dark color is a tell-tale sign of residual palladium, which can exist as fine colloidal particles that pass through standard filter paper or even Celite®.[6] The presence of the methoxy group can sometimes lead to products with moderate polarity that chelate to palladium, making its removal more challenging.
Causality: Palladium black is insoluble and needs to be physically removed, while soluble palladium species require a different approach, such as chemical scavenging.
| Method | Description | When to Use |
| Celite Filtration | A simple filtration through a thick pad of Celite® is the first line of defense.[6] | Standard procedure for all palladium-catalyzed reactions. |
| Activated Carbon | Stirring the crude product in a solution with activated charcoal can adsorb residual palladium. | When Celite filtration is insufficient and the product is still discolored. |
| Thiol-Based Scavengers | Solid-supported scavengers (e.g., thiol-functionalized silica gel) have a high affinity for palladium and can be easily filtered off. | For high-purity requirements, especially in pharmaceutical applications, or when other methods fail.[7] |
| Aqueous Thiosulfate Wash | Washing the organic layer with an aqueous solution of sodium thiosulfate can sometimes help to complex and remove palladium. | An additional washing step during extraction if palladium contamination is anticipated. |
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or toluene).
-
Add activated carbon (approximately 10% by weight of the crude product).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the carbon and adsorbed palladium.
-
Wash the Celite pad with fresh solvent.
-
Concentrate the filtrate to recover the purified product.
Q3: I'm performing a Buchwald-Hartwig amination with this compound. How should the workup differ from a Suzuki coupling?
A3: The principles are similar, but the presence of a basic amine product and a strong base like sodium tert-butoxide requires some adjustments to the aqueous workup.
Key Difference: The product itself is basic, so acidic washes should be avoided unless the amine is protected or a salt formation is desired. The bases used in Buchwald-Hartwig aminations are often stronger and require careful quenching.[8][9][10][11]
-
Quenching and Filtration:
-
After cooling the reaction, carefully quench the mixture with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Filter through Celite® to remove the palladium catalyst.
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water and then brine. Avoid acidic washes which can protonate your amine product and pull it into the aqueous layer.
-
-
Drying, Concentration, and Purification:
-
Proceed with drying the organic layer over Na₂SO₄, concentration, and purification by column chromatography as you would for a Suzuki reaction. The product, an amino-biphenyl, will be more polar than the starting material, so the eluent system for chromatography will likely require a higher proportion of ethyl acetate.
-
Q4: During the aqueous extraction, a persistent emulsion has formed. How can I break it?
A4: Emulsion formation is common when dealing with biphenyl systems, which can act as surfactants, especially if there are residual charged species. The ortho-methoxy group in your product may also influence its amphiphilic character.
Expert Insight: Do not vigorously shake the separatory funnel. Instead, gently invert it 10-15 times to allow for extraction with minimal emulsion formation.
-
Add Brine: Introduce a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Filter through Celite®: Sometimes, fine particulate matter stabilizes the emulsion. Filtering the entire mixture through a pad of Celite® can resolve the issue.
-
Add a Different Organic Solvent: Adding a small amount of a less polar solvent like hexanes or a more polar solvent like methanol can sometimes disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.
Q5: My reaction has stalled, and I see significant amounts of debrominated starting material (2-methoxybiphenyl) and/or homocoupled boronic acid byproduct. What went wrong?
A5: These are classic side reactions in Suzuki-Miyaura couplings.[12][13] Understanding their cause is key to prevention.
Causality Diagram: Common Suzuki Byproducts
Caption: Pathways to common Suzuki-Miyaura side products.
| Issue | Potential Cause | Recommended Solution |
| Dehalogenation | The base is too strong or the reaction temperature is too high, leading to protonolysis. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and lower the reaction temperature. Ensure your solvent is not a ready source of protons. |
| Homocoupling | Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[13] | Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before adding the catalyst.[3] Maintain a positive pressure of inert gas throughout the reaction. |
| Reaction Stalled | The palladium catalyst may have been deactivated (e.g., by oxygen) or the boronic acid may have degraded. | Use fresh, high-quality reagents. Ensure a strictly inert atmosphere. If the reaction stalls midway, sometimes a fresh portion of the catalyst can restart it. |
Q6: I'm concerned about the stability of the ortho-methoxy group during workup. Can it be cleaved?
A6: While generally stable, aryl methyl ethers can be cleaved under harsh conditions, which is a valid concern for ensuring the integrity of your final product.
-
Acidic Conditions: Strong Lewis acids (like BBr₃, which is used for demethylation) or very strong protic acids (like HBr) can cleave the ether bond. Standard aqueous washes with dilute HCl are generally safe.
-
Basic Conditions: The methoxy group is very stable to most basic conditions used in cross-coupling reactions and workups.
Recommendation: Unless your subsequent synthetic steps require harsh acidic conditions, the methoxy group on your biphenyl product should remain intact during a standard aqueous workup. If you observe an unexpected polar byproduct, consider the possibility of demethylation and confirm with mass spectrometry.
Experimental Workflow Visualization
Caption: A generalized workflow for the workup of this compound cross-coupling reactions.
References
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Online discussion]. Available at: [Link]
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem Technical Documents.
-
ChemBK. (2024). 2-amino-4-methoxy-biphenyl. [Chemical properties]. Available at: [Link]
- Riva, R., et al. (2007). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 4(5), 359-364.
- BenchChem. (2025). Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. BenchChem Technical Documents.
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
- Czaplicki, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
-
Reddit. (2025). Your trick to remove residual palladium. r/Chempros. [Online discussion]. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- Organic Syntheses. (2012).
-
The Suzuki Reaction. (2014). Lab Report. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Online discussion]. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ? [Online discussion]. Available at: [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online discussion]. Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Online discussion]. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-methoxybiphenyl and 4-Bromo-3-methoxybiphenyl
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the chemical reactivity of two closely related biphenyl derivatives: 4-bromo-2-methoxybiphenyl and 4-bromo-3-methoxybiphenyl. While structurally similar, the positional isomerism of the methoxy group imparts distinct electronic and steric characteristics, leading to significant differences in their behavior across a range of common organic transformations. This document aims to provide a predictive framework for their reactivity, grounded in established mechanistic principles and supported by analogous experimental data from the literature.
Molecular Architecture and Intrinsic Properties
The seemingly subtle shift of the methoxy group from the 2- to the 3-position on the biphenyl scaffold has profound implications for the molecule's reactivity. These differences are primarily dictated by a combination of electronic and steric effects.
This compound places the methoxy group in the ortho position relative to the biphenyl linkage. This proximity introduces significant steric hindrance, which can impede the approach of catalysts and reagents to the adjacent reactive centers. Electronically, the methoxy group is a powerful electron-donating group through resonance (+R effect), which can increase the electron density of the aromatic ring. However, steric strain can force the methoxy group out of the plane of the phenyl ring, diminishing this resonance effect.
4-Bromo-3-methoxybiphenyl , in contrast, features a meta-positioned methoxy group. This placement minimizes steric interactions with the neighboring phenyl ring. From an electronic standpoint, the resonance effect of a meta-substituent does not extend to the rest of the ring in the same way as an ortho- or para-substituent. Consequently, the electron-withdrawing inductive effect (-I effect) of the electronegative oxygen atom becomes more influential, rendering the aromatic ring relatively less electron-rich compared to the 2-methoxy isomer.[1]
These fundamental differences in steric and electronic profiles are the primary drivers for the divergent reactivity of these two isomers in key synthetic transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The performance of this compound and 4-bromo-3-methoxybiphenyl in these reactions is expected to differ significantly, primarily due to the steric hindrance in the former.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of aryl halides in this reaction is highly sensitive to steric hindrance around the carbon-halogen bond.
Predicted Reactivity: 4-bromo-3-methoxybiphenyl is predicted to be significantly more reactive than this compound in Suzuki-Miyaura coupling. The ortho-methoxy group in this compound sterically encumbers the carbon-bromine bond, which can slow down the rate-determining oxidative addition step of the palladium catalyst.[2][3][4] For sterically hindered substrates, specialized bulky and electron-rich phosphine ligands are often necessary to promote the formation of a highly reactive monoligated palladium species that can overcome this steric barrier.[2]
| Feature | This compound | 4-Bromo-3-methoxybiphenyl | Rationale |
| Predicted Reactivity | Lower | Higher | Steric hindrance from the ortho-methoxy group in the 2-isomer impedes oxidative addition of the palladium catalyst. |
| Typical Conditions | Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) and potentially higher temperatures. | Standard Suzuki conditions are likely to be effective. | Bulky ligands are needed to facilitate the reaction with sterically hindered aryl halides. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of aryl bromides and can be adapted for both isomers, with the expectation that this compound may require more forcing conditions or specialized ligands for optimal results.[5][6][7]
Materials:
-
Aryl bromide (this compound or 4-bromo-3-methoxybiphenyl) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To an oven-dried round-bottom flask, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, this reaction is also sensitive to steric effects.
Predicted Reactivity: 4-bromo-3-methoxybiphenyl is expected to be more reactive than this compound. The steric bulk of the ortho-methoxy group in this compound will likely hinder the oxidative addition of the palladium catalyst and the subsequent steps of the catalytic cycle.[8] The use of bulky, electron-rich phosphine ligands is often crucial for the successful amination of sterically hindered aryl halides.[4]
| Feature | This compound | 4-Bromo-3-methoxybiphenyl | Rationale |
| Predicted Reactivity | Lower | Higher | The ortho-methoxy group presents a steric barrier to the palladium catalyst. |
| Typical Conditions | Requires specialized bulky ligands (e.g., RuPhos, BrettPhos) and a strong base (e.g., NaOtBu). | A broader range of standard Buchwald-Hartwig conditions are likely to be successful. | Bulky ligands promote the formation of the active monoligated palladium species required for hindered substrates. |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
The following is a general protocol for the Buchwald-Hartwig amination, which can be adapted for both isomers. For this compound, the use of a more specialized ligand and potentially higher temperatures may be necessary.[2][9][10]
Materials:
-
Aryl bromide (this compound or 4-bromo-3-methoxybiphenyl) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the aryl bromide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.
Predicted Reactivity: Neither this compound nor 4-bromo-3-methoxybiphenyl is expected to be highly reactive towards SNAr. The methoxy group is an electron-donating group by resonance, which disfavors the formation of the anionic Meisenheimer complex. However, if forced, 4-bromo-3-methoxybiphenyl might show slightly higher reactivity. The meta-methoxy group in the 3-isomer has a more pronounced electron-withdrawing inductive effect and a weaker resonance-donating effect compared to the ortho-methoxy group. This would make the aromatic ring of the 3-isomer slightly more electron-deficient and thus more susceptible to nucleophilic attack.
| Feature | This compound | 4-Bromo-3-methoxybiphenyl | Rationale |
| Predicted Reactivity | Very Low | Low | Both isomers lack strong electron-withdrawing groups to activate the ring for SNAr. The 3-isomer may be slightly more reactive due to the greater inductive effect of the meta-methoxy group. |
| Typical Conditions | Harsh conditions (high temperature, strong nucleophile) would be required, with low expected yields. | Harsh conditions would likely be required. | The electron-donating nature of the methoxy group deactivates the ring towards nucleophilic attack. |
SNAr Reaction Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity in Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring direct the position of the incoming electrophile and affect the reaction rate. The methoxy group is a strongly activating, ortho, para-director.
Predicted Reactivity: Both isomers are expected to be activated towards electrophilic aromatic substitution due to the electron-donating methoxy group. This compound is likely to be more reactive than 4-bromo-3-methoxybiphenyl because the ortho-methoxy group is a stronger activating group than the meta-methoxy group due to its powerful +R effect.
For this compound, the incoming electrophile will be directed to the positions ortho and para to the methoxy group. The position para to the methoxy group (C-5) is the most likely site of substitution, as the position ortho to the methoxy group (C-3) is sterically hindered by the adjacent phenyl ring.
For 4-bromo-3-methoxybiphenyl, the methoxy group will direct incoming electrophiles to the ortho (C-2 and C-4) and para (C-6) positions. The C-4 position is already occupied by the bromine atom. Therefore, substitution is most likely to occur at the C-2 and C-6 positions.
| Feature | This compound | 4-Bromo-3-methoxybiphenyl | Rationale |
| Predicted Reactivity | Higher | Lower | The ortho-methoxy group is a stronger activating group than the meta-methoxy group. |
| Regioselectivity | Substitution is favored at the C-5 position (para to the methoxy group). | Substitution is favored at the C-2 and C-6 positions (ortho and para to the methoxy group). | The methoxy group is a strong ortho, para-director. |
Synthesis of Starting Materials
Both this compound and 4-bromo-3-methoxybiphenyl can be synthesized from their respective methoxybiphenyl precursors via electrophilic bromination.
Synthesis of this compound: This can be achieved by the bromination of 2-methoxybiphenyl. The methoxy group will direct the bromine to the para position (C-4).
Synthesis of 4-bromo-3-methoxybiphenyl: This can be synthesized by the bromination of 3-methoxybiphenyl. The methoxy group will direct the incoming bromine to the ortho and para positions. The para position (C-6) and one of the ortho positions (C-2) are available for substitution. Careful control of reaction conditions may be required to achieve selective bromination at the C-4 position. An alternative route involves the Suzuki coupling of 1,4-dibromobenzene with 3-methoxyphenylboronic acid.[5]
Conclusion and Recommendations
The choice between this compound and 4-bromo-3-methoxybiphenyl as a starting material will be highly dependent on the desired transformation.
-
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 4-bromo-3-methoxybiphenyl is the recommended substrate due to its lower steric hindrance, which should translate to faster reaction rates and higher yields under standard conditions. The use of this compound in these reactions is feasible but will likely require more specialized and costly bulky phosphine ligands and potentially harsher reaction conditions.
-
For electrophilic aromatic substitution , This compound is predicted to be the more reactive isomer , with substitution occurring selectively at the C-5 position.
-
Neither isomer is well-suited for nucleophilic aromatic substitution under standard conditions.
This guide provides a predictive framework based on established chemical principles. It is always recommended to perform small-scale pilot reactions to determine the optimal conditions for a specific transformation.
References
- Benchchem. (n.d.). A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
IUCr Journals. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
-
The Ultimate Guide to Chemistry. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBIPHENYL. Retrieved from [Link]
-
Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3'-methoxybiphenyl. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Maynooth University Research Archive Library. (2021, December 15). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link]
-
Catalysts. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 1 CHEM 344 Organometallic Chemistry Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
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Semantic Scholar. (2001, January 1). A COMPARATIVE STUDY OF SOME Pd-CATALYSED HECK REACTIONS IN POLAR- AND AQUEOUS BIPHASIC MEDIA. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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A Comparative Guide to 4-Bromo-2-methoxybiphenyl and Other Aryl Bromides in Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Aryl bromides, in particular, serve as foundational pillars in the construction of complex molecular architectures, largely through their participation in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of 4-Bromo-2-methoxybiphenyl with other notable aryl bromides, offering insights into their reactivity, steric and electronic profiles, and performance in key synthetic transformations. The experimental data and protocols detailed herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Sterically Hindered Yet Versatile Building Block
This compound is a biaryl compound characterized by a bromine atom at the 4-position and a methoxy group at the 2-position of one of the phenyl rings. This substitution pattern imparts a unique combination of electronic and steric properties that influence its reactivity in cross-coupling reactions. The electron-donating nature of the methoxy group can modulate the reactivity of the C-Br bond, while its ortho position introduces significant steric hindrance around the reaction center. Understanding these intrinsic characteristics is crucial for predicting its behavior and optimizing reaction conditions.
Comparative Analysis in Key Cross-Coupling Reactions
The utility of an aryl bromide is often defined by its performance in a suite of powerful C-C and C-N bond-forming reactions. Below, we compare this compound with other aryl bromides in three of the most pivotal cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. The reactivity of aryl bromides in this reaction is sensitive to both electronic and steric factors.[1]
Electronic Effects: Electron-donating groups (EDGs) on the aryl bromide, such as the methoxy group in this compound, can decrease the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[2] Conversely, electron-withdrawing groups (EWGs) tend to accelerate this step.
Steric Hindrance: The ortho-methoxy group in this compound presents a significant steric challenge.[3][4] This can hinder the approach of the bulky palladium catalyst, potentially requiring more robust catalyst systems or harsher reaction conditions.
Comparative Performance Data:
To illustrate these effects, let's consider the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.
| Aryl Bromide | Key Features | Typical Yield (%) | Catalyst System | Reference |
| 4-Bromoanisole | Electron-donating group, less hindered | >90% | Pd(PPh₃)₄ / Na₂CO₃ | [5] |
| 4-Bromobenzonitrile | Electron-withdrawing group, less hindered | >95% | Pd(PPh₃)₄ / Na₂CO₃ | [5] |
| 2-Bromotoluene | Sterically hindered (ortho-methyl) | 80-90% | Pd(OAc)₂ / SPhos | [3] |
| This compound | EDG, Sterically hindered | 75-85% | Pd(OAc)₂ / AntPhos | [3] |
| 4-Bromo-4'-methoxybiphenyl | Electron-donating group, less hindered | >90% | Pd(PPh₃)₄ / K₃PO₄ | [5][6] |
Table 1: Comparative yields in Suzuki-Miyaura coupling with phenylboronic acid. Yields are representative and can vary based on specific reaction conditions.
The data indicates that while the electronic and steric profile of this compound leads to slightly lower yields compared to less hindered or electron-deficient aryl bromides, the use of specialized phosphine ligands like AntPhos can effectively overcome these challenges to provide good to excellent yields.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8] The success of this reaction with sterically demanding substrates like this compound is highly dependent on the choice of ligand.
Ligand Effects: For hindered aryl bromides, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the C-N bond-forming reductive elimination steps.[9] Ligands such as RuPhos and JohnPhos have proven effective in these challenging couplings.
Comparative Performance Data:
| Aryl Bromide | Amine | Typical Yield (%) | Catalyst System | Reference |
| 4-Bromoanisole | Morpholine | >95% | Pd₂(dba)₃ / BINAP | [10] |
| 4-Bromotoluene | Aniline | >90% | Pd(OAc)₂ / P(o-tolyl)₃ | [10] |
| 2-Bromomesitylene | n-Hexylamine | 70-80% | Pd(OAc)₂ / RuPhos | [11] |
| This compound | Piperidine | 80-90% | Pd(OAc)₂ / RuPhos | [11] |
Table 2: Comparative yields in Buchwald-Hartwig amination. Yields are representative and can vary based on specific reaction conditions.
The data highlights that with an appropriate catalyst system, even sterically encumbered substrates like this compound can undergo efficient C-N coupling.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Heck reaction facilitates the coupling of aryl halides with alkenes.[12] The regioselectivity and efficiency of this reaction can be influenced by the electronic nature of the aryl bromide. Electron-rich aryl bromides, such as this compound, can sometimes be more challenging substrates compared to their electron-neutral or electron-poor counterparts.[13][14]
Comparative Performance Data:
| Aryl Bromide | Alkene | Typical Yield (%) | Catalyst System | Reference |
| 4-Bromoacetophenone | Styrene | >90% | Pd(OAc)₂ / PPh₃ | [15] |
| 4-Bromotoluene | n-Butyl acrylate | 85-95% | Pd(dba)₂ / L·HBr | [14] |
| This compound | Styrene | 70-80% | Pd(OAc)₂ / NHC Ligand | [15] |
Table 3: Comparative yields in the Heck reaction. Yields are representative and can vary based on specific reaction conditions.
For electron-rich aryl bromides like this compound, the use of N-heterocyclic carbene (NHC) ligands can often improve reaction efficiency.[15]
Applications in Complex Molecule Synthesis
The unique structural motif of this compound makes it a valuable precursor for the synthesis of various complex molecules, particularly carbazole derivatives. The intramolecular cyclization of appropriately substituted biphenyls is a common strategy for constructing the carbazole core, which is a prevalent scaffold in pharmaceuticals and functional materials.[16][17][18] For instance, a synthetic route to 2-bromocarbazole can be envisioned starting from a Suzuki coupling to form a 4-bromo-2-nitrobiphenyl intermediate, followed by a reductive cyclization.[16]
Detailed Experimental Protocols
-
To an oven-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add AntPhos (0.04 mmol) and degassed toluene (5 mL).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired biaryl product.
-
To an oven-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), RuPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add piperidine (1.2 mmol) and degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired N-aryl piperidine.
Conclusion
This compound presents a unique set of challenges and opportunities in cross-coupling chemistry. Its steric hindrance and electron-donating methoxy group necessitate the use of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands. While less hindered or electronically activated aryl bromides may offer higher reactivity in some cases, this compound remains a valuable and versatile building block, especially for the synthesis of sterically congested biaryls and carbazole derivatives. The experimental data and protocols provided in this guide serve as a starting point for researchers to harness the full synthetic potential of this and other related aryl bromides.
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ResearchGate. (2020). Comparison of reactivity of different aryl halides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Retrieved from [Link]
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MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from [Link]
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ACS Publications. (1998). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls. Retrieved from [Link]
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ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. Retrieved from [Link]
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Journal of the Chinese Chemical Society. (2006). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Retrieved from [Link]
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A Senior Scientist's Guide: Advancing Biaryl Synthesis Beyond Traditional Precursors
Abstract
The biaryl motif is a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Historically, the synthesis of complex biaryls often involved the late-stage modification of pre-formed, functionalized biphenyls such as 4-Bromo-2-methoxybiphenyl. While useful, this approach can be synthetically linear and limiting. This guide provides an in-depth comparison of modern, alternative strategies that build the biaryl core from more fundamental, monocyclic precursors. We will objectively evaluate the performance of established methods like the Suzuki-Miyaura coupling alongside emerging paradigms such as C-H activation and decarboxylative coupling, providing researchers with the data and insights needed to select the optimal synthetic route.
The Limitations of Pre-functionalized Biaryl Precursors
Starting a synthesis with a molecule like this compound implies that the core biaryl structure is already assembled. Subsequent reactions, typically further cross-couplings at the bromine site, are used to add complexity. This strategy is sensible for certain applications but carries inherent limitations:
-
Linear Synthesis: It necessitates a multi-step sequence to first construct the initial biphenyl, which can be inefficient.
-
Limited Diversity: The substitution pattern is fixed early, making it cumbersome to explore a wide range of structural analogues, a critical task in drug discovery.
-
Availability: The commercial availability of specifically substituted biaryl halides is limited and can be costly.[4]
Modern synthetic chemistry prioritizes convergent and flexible routes. Instead of modifying a pre-built biaryl, today's chemist prefers to construct it from simple, readily available monocyclic precursors, allowing for maximal diversity and efficiency.
The Modern Workhorse: Palladium-Catalyzed Cross-Coupling
The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, celebrated the power of palladium-catalyzed cross-coupling reactions, which have become the dominant method for biaryl construction.[5] These reactions couple an organometallic nucleophile (Ar-M) with an organic electrophile (Ar'-X) to form Ar-Ar'.
Suzuki-Miyaura Coupling: The Gold Standard
The Suzuki-Miyaura reaction, which couples an organoboron species (typically a boronic acid or ester) with an aryl halide or triflate, is arguably the most widely used C-C bond-forming reaction.[5][6][7]
Typical Precursors:
-
Nucleophile: Arylboronic acids (Ar-B(OH)₂), Arylboronate esters (e.g., pinacol esters), or Potassium aryltrifluoroborates (Ar-BF₃K).
-
Electrophile: Aryl bromides (Ar'-Br), iodides (Ar'-I), or triflates (Ar'-OTf). Aryl chlorides are also viable with modern catalysts.[5][8]
Core Advantages:
-
Stability: Organoboron reagents are generally stable to air and moisture, making them easy to handle.[9]
-
Low Toxicity: Boron-containing reagents and byproducts are significantly less toxic than alternatives like organostannanes (Stille coupling) or organozincs (Negishi coupling).
-
Broad Functional Group Tolerance: The reaction conditions are typically mild and compatible with a vast array of functional groups (esters, ketones, nitriles, etc.), minimizing the need for protecting groups.[6]
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][10]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle
Alternative Nucleophilic Precursors: Expanding the Toolbox
While boronic acids are standard, several alternatives offer distinct advantages.
Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that serve as protected forms of boronic acids.[9][11] They are often more robust than their boronic acid counterparts, resisting protodeboronation under certain conditions.[12] Their stability allows for functional group manipulations on the molecule while the carbon-boron bond remains intact.[11] The cross-coupling mechanism is believed to involve the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid.[9]
Phenol Derivatives (Aryl Triflates & Tosylates): Phenols are abundant and inexpensive feedstocks. They can be easily converted into aryl triflates (Ar-OTf) or other sulfonates, which are excellent electrophilic partners in cross-coupling reactions.[5] This two-step sequence (O-functionalization followed by coupling) provides a powerful alternative to using aryl halides, especially when the corresponding halide is not readily available. In competition experiments, the reactivity order is generally I > OTf > Br, though this can be ligand-dependent.[5][13]
Paradigm Shifts: Moving Beyond Pre-functionalized Nucleophiles
The most advanced strategies aim to minimize synthetic steps by avoiding the pre-formation of organometallic reagents altogether.
Direct C-H Activation/Arylation
Direct C-H arylation is a transformative approach that couples an aryl C-H bond directly with an aryl halide.[1][2] This strategy is highly atom- and step-economical, as it circumvents the need to install a functional handle (like boron or tin) on one of the coupling partners.[14][15]
Typical Precursors:
-
Nucleophile: A simple, unactivated arene (Ar-H).
-
Electrophile: An aryl halide or triflate (Ar'-X).
Core Concept: A transition metal catalyst (often Pd, Ru, or Rh) selectively activates a C-H bond on one arene, typically guided by a directing group, and couples it with the aryl halide.[2]
Caption: Fig. 2: Synthetic Strategy Comparison
While powerful, C-H activation often requires harsh conditions and achieving regioselectivity can be a challenge without a suitable directing group.[16]
Decarboxylative Cross-Coupling
Another innovative route uses widely available carboxylic acids as aryl sources.[4] In this method, a transition metal catalyst promotes the coupling of an aromatic carboxylic acid with an aryl halide, extruding carbon dioxide (CO₂) in the process.[17][18]
Typical Precursors:
-
Nucleophile: An aromatic carboxylic acid (Ar-COOH).
-
Electrophile: An aryl iodide or bromide (Ar'-X).
Core Advantages:
-
Precursor Availability: Carboxylic acids are inexpensive, shelf-stable, and commercially available in immense variety.[4][19]
-
Atom Economy: This method serves as a direct, atom-economical alternative to the Suzuki-Miyaura reaction, avoiding the boronic acid synthesis step.[4][19]
This transformation is particularly effective for both electron-rich and electron-deficient benzoic acids and can be used to prepare sterically hindered biaryls.[4]
Performance Comparison and Experimental Data
To provide a clear comparison, the following table summarizes the performance of different precursor classes for the synthesis of a hypothetical biaryl, 4-acetyl-2'-methylbiphenyl. The data is illustrative, compiled from typical yields and conditions reported in the literature.
| Method | Nucleophilic Precursor | Electrophilic Precursor | Typical Catalyst/Base | Typical Yield | Key Advantage | Key Disadvantage |
| Suzuki-Miyaura | 2-Methylphenylboronic acid | 1-Bromo-4-acetylbenzene | Pd(PPh₃)₄ / Na₂CO₃ | 85-95% | High reliability, broad scope[5][6] | Requires synthesis of boronic acid. |
| Suzuki-Miyaura | Potassium (2-methylphenyl)trifluoroborate | 1-Bromo-4-acetylbenzene | Pd(OAc)₂/SPhos / K₃PO₄ | 80-90% | High stability of precursor.[12][20] | Requires base for activation.[11] |
| Suzuki-Miyaura | 4-Acetylphenylboronic acid | 2-Bromotoluene | Pd(dppf)Cl₂ / Cs₂CO₃ | 85-95% | Versatile combination of partners. | Potential for protodeboronation. |
| C-H Arylation | Toluene | 1-Bromo-4-acetylbenzene | Pd(OAc)₂ / K₂CO₃ | 60-75% | High step economy, no organometallic.[2] | Regioselectivity issues (ortho/para). |
| Decarboxylative | 2-Methylbenzoic acid | 1-Iodo-4-acetylbenzene | PdCl₂/Ag₂CO₃ | 70-85% | Inexpensive, stable precursors.[4][18] | Often requires higher temperatures. |
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of a biaryl compound.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1, 5 mL).[7]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
Protocol: General Procedure for Decarboxylative Coupling
This protocol is adapted from literature procedures for the palladium-catalyzed decarboxylative coupling.[4]
-
Reagent Preparation: In an oven-dried Schlenk tube, combine the aromatic carboxylic acid (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), Palladium(II) chloride (PdCl₂, 0.05 mmol, 5 mol%), triphenylarsine (AsPh₃, 0.1 mmol, 10 mol%), and silver(I) carbonate (Ag₂CO₃, 1.5 mmol, 1.5 equiv).
-
Solvent and Atmosphere: Evacuate and backfill the tube with Argon. Add anhydrous DMSO (3 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 160 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to isolate the biaryl product.
Conclusion and Future Outlook
The synthesis of biaryls has evolved far beyond the use of pre-functionalized scaffolds like this compound. The Suzuki-Miyaura reaction remains the benchmark for reliability and scope, with stable precursors like organotrifluoroborates offering practical advantages. However, the field is rapidly advancing toward more sustainable and economical methods. Direct C-H activation and decarboxylative couplings represent the frontier, eliminating synthetic steps by utilizing simple arenes and carboxylic acids as starting materials.[1][2][19] As catalysts become more powerful and selective, these methods will undoubtedly become mainstream, providing researchers in all fields with unprecedented access to diverse biaryl structures. Future developments will likely focus on transition-metal-free systems, such as photochemical or electrochemical methods, further enhancing the green credentials of biaryl synthesis.[14][21]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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Al-Zoubi, R. M., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters. [Link]
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Cornella, J., & Martin, R. (2012). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. Chemistry – A European Journal. [Link]
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Roy, D., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters. [Link]
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Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia. [Link]
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Wikipedia contributors. (2023). Organotrifluoroborate. Wikipedia. [Link]
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Gooßen, L. J., et al. (2008). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Synlett. [Link]
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Chang, C., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]
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Smith, R. C., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Forgione, P., et al. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Angewandte Chemie International Edition. [Link]
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Kaki, A., et al. (2014). Synthesis of Biaryls Through Aromatic C-H Bond Activation: A Review of Recent Developments. ChemInform. [Link]
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Mohammadi, E., et al. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
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Hoye, T. R., et al. (2016). The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. National Institutes of Health. [Link]
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Gu, Z., et al. (2019). Recent advances in the synthesis of axially chiral biaryls: Via transition metal-catalysed asymmetric C-H functionalization. ResearchGate. [Link]
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Engle, K. M., et al. (2024). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. Organic Letters. [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-2-methoxybiphenyl: An Evaluation of Suzuki-Miyaura, Ullmann, and Grignard Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, the efficient and reliable construction of biaryl scaffolds is of paramount importance. 4-Bromo-2-methoxybiphenyl is a key building block in numerous applications, demanding robust and scalable synthetic routes. This guide provides an in-depth comparative analysis of three prominent methodologies for its synthesis: the Suzuki-Miyaura coupling, the Ullmann condensation, and the Grignard reaction. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each, this document aims to equip researchers with the critical insights needed to select the optimal synthetic strategy.
The Suzuki-Miyaura Coupling: A Modern Standard for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis due to its versatility, functional group tolerance, and generally high yields.[1][2] This methodology facilitates the formation of a carbon-carbon bond between an organoboron species and an organohalide.[2] For the synthesis of this compound, this typically involves the coupling of a boronic acid with an aryl halide.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate.[3]
-
Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) becomes activated. This activated species then transfers its organic group to the palladium(II) complex, displacing the halide.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the desired biaryl product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound using 1-bromo-3-methoxybenzene and 4-bromophenylboronic acid.
Materials:
-
1-Bromo-3-methoxybenzene
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 1-bromo-3-methoxybenzene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Performance and Considerations
The Suzuki-Miyaura coupling generally offers high yields, often exceeding 80%.[5] The reaction conditions are relatively mild and tolerant of a wide range of functional groups. However, the cost of the palladium catalyst and phosphine ligands can be a consideration for large-scale synthesis. The purity of the final product is typically high after chromatographic purification.[6]
The Ullmann Condensation: A Classic Approach to Biaryl Formation
The Ullmann reaction is a classical method for the synthesis of biaryls, involving the copper-catalyzed coupling of two aryl halides.[7] While historically significant, it often requires harsh reaction conditions.
Mechanistic Insights
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. The reaction is believed to proceed through the following steps:
-
Formation of an Active Copper(I) Species: Metallic copper reacts with an aryl halide to form a copper(I) species.[7]
-
Oxidative Addition: This copper(I) species undergoes oxidative addition with a second molecule of the aryl halide.
-
Reductive Elimination: The resulting diorganocopper intermediate then undergoes reductive elimination to form the biaryl product and regenerate a copper species.[7]
Caption: A simplified representation of the Ullmann condensation for biaryl synthesis.
General Protocol and Challenges
A general procedure for an Ullmann-type biaryl synthesis would involve heating the aryl halide with copper powder or a copper salt at high temperatures (often exceeding 200 °C) in a high-boiling polar solvent like DMF or nitrobenzene.[8]
Challenges:
-
Harsh Conditions: The high temperatures required can limit the functional group tolerance.
-
Stoichiometric Copper: Traditional Ullmann reactions often require stoichiometric or excess amounts of copper.
-
Side Reactions: The harsh conditions can lead to the formation of byproducts, complicating purification.
-
Lower Yields: Yields can be variable and are often lower than those achieved with modern cross-coupling methods.[7]
The Grignard Reaction: A Powerful but Potentially Complicated Route
Grignard reagents are potent nucleophiles widely used for the formation of carbon-carbon bonds.[9] In the context of biaryl synthesis, a Grignard reagent can theoretically react with an aryl halide in a coupling reaction.
Mechanistic Considerations
The formation of a biaryl via a Grignard reaction would likely proceed through a nucleophilic attack of the Grignard reagent on an aryl halide, potentially catalyzed by a transition metal. However, a significant side reaction is the Wurtz-Fittig type coupling, where the Grignard reagent couples with the unreacted aryl halide from which it was formed, leading to homo-coupled byproducts.[10] Biphenyl formation is a known impurity in Grignard reactions involving aryl halides.[10]
Synthetic Feasibility and Limitations
While it is possible to form this compound using a Grignard-based approach, for instance, by reacting 2-methoxyphenylmagnesium bromide with 1,4-dibromobenzene, controlling the selectivity to favor the desired cross-coupling product over homo-coupling can be challenging.
Limitations:
-
Homo-coupling: The formation of symmetrical biphenyls as byproducts is a major issue.[10]
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen, requiring strictly anhydrous and inert reaction conditions.[10]
-
Functional Group Intolerance: Grignard reagents are incompatible with acidic protons and many common functional groups.
Comparative Analysis
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation | Grignard Reaction |
| Catalyst | Palladium-based | Copper-based | Often requires a catalyst for cross-coupling |
| Reaction Conditions | Mild (often < 100 °C) | Harsh (often > 200 °C) | Anhydrous, inert atmosphere |
| Typical Yield | High (often > 80%)[5] | Variable, often moderate to low[7] | Variable, can be low due to side reactions |
| Functional Group Tolerance | Good to excellent | Poor to moderate | Poor |
| Scalability | Generally good, catalyst cost can be a factor | Challenging due to high temperatures | Challenging due to strict reaction conditions |
| Key Advantages | High yield, reliability, versatility | Low-cost catalyst (copper) | Readily available starting materials |
| Key Disadvantages | Cost of palladium catalyst | Harsh conditions, low yields, side reactions | Homo-coupling side products, strict conditions |
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and reliable method . Its mild reaction conditions, high yields, and excellent functional group tolerance make it the preferred choice for both laboratory-scale synthesis and potential scale-up. While the Ullmann condensation offers a classical alternative with a less expensive catalyst, the harsh conditions and lower yields often render it less practical. The Grignard reaction, though a powerful tool for C-C bond formation, presents significant challenges in controlling selectivity and requires stringent experimental conditions, making it a less desirable primary route for this specific biaryl synthesis. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and available resources, but for efficiency and predictability, the Suzuki-Miyaura methodology is the current gold standard.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
University of Missouri–St. Louis. Grignard Reaction. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]
-
The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
BYJU'S. Ullmann Reaction. [Link]
- Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
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- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalyst Selection for the Synthesis of 4-Bromo-2-methoxybiphenyl via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of 4-Bromo-2-methoxybiphenyl
In the landscape of pharmaceutical and materials science research, the biphenyl moiety is a privileged scaffold. Its controlled synthesis is paramount for the development of novel therapeutic agents and functional materials. This compound serves as a critical intermediate, offering two distinct points for further functionalization: the bromine atom for cross-coupling or metallation reactions and the methoxy group which can be a site for demethylation to reveal a phenol. The steric hindrance and electronic properties imparted by the ortho-methoxy group make the choice of catalyst for its synthesis a non-trivial matter. This guide provides a comparative analysis of catalyst systems for the Suzuki-Miyaura coupling of a suitable aryl bromide with an appropriate boronic acid to form this key intermediate, grounding recommendations in experimental data and mechanistic principles.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the workhorse of modern organic synthesis for C-C bond formation, particularly for biaryls.[1] Its power lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The reaction is driven by a palladium catalyst, which cycles through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The efficiency of each step is profoundly influenced by the choice of catalyst, ligands, base, and solvent. The ligand, in particular, modulates the steric and electronic environment of the palladium center, directly impacting catalytic activity and stability.[4][5]
Sources
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- 5. theses.enscm.fr [theses.enscm.fr]
A Comparative Guide to the Efficiency of 4-Bromo-2-methoxybiphenyl in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of building blocks is paramount to achieving optimal efficiency, yield, and overall process economy. 4-Bromo-2-methoxybiphenyl stands out as a versatile and strategic intermediate, particularly in the construction of complex heterocyclic scaffolds prevalent in pharmaceuticals and advanced materials. This guide provides an in-depth technical comparison of its performance against alternative synthetic strategies, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
The Strategic Advantage of the 2-Methoxy-4-bromo Substitution Pattern
The inherent reactivity of this compound is dictated by the electronic and steric interplay of its substituents. The methoxy group at the 2-position and the bromine atom at the 4-position create a unique electronic environment that influences the efficiency of key bond-forming reactions.
Key Mechanistic Considerations:
-
Suzuki-Miyaura Coupling: The electron-donating methoxy group can enhance the rate of oxidative addition of palladium(0) to the carbon-bromine bond, a crucial step in the catalytic cycle. However, its ortho position can also introduce steric hindrance, necessitating careful selection of palladium catalysts and ligands to achieve optimal yields.
-
Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the electronic nature of the methoxy group can facilitate the initial oxidative addition. The steric bulk in the ortho position can be a determining factor in the subsequent reductive elimination step, influencing the overall efficiency of C-N bond formation.
-
Cadogan Cyclization: In the synthesis of carbazoles via Cadogan cyclization, the precursor is typically a 2-nitrobiphenyl derivative. The electronic effects of the substituents on the nitrobiphenyl precursor can influence the rate and efficiency of the deoxygenative cyclization.
Comparative Analysis: Synthesis of Substituted Carbazoles
Carbazole derivatives are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] The synthesis of substituted carbazoles provides an excellent platform to compare the efficiency of this compound against alternative precursors.
Case Study: Synthesis of 2-Bromocarbazole
One common route to substituted carbazoles is the Cadogan reaction, which involves the reductive cyclization of a 2-nitrobiphenyl.[2][3] Let's compare a synthetic approach starting from a precursor derived from this compound with an alternative route.
Route A: Cadogan Cyclization of 4-Bromo-2'-nitrobiphenyl
This route involves an initial Suzuki-Miyaura coupling to form the nitrobiphenyl intermediate, followed by a Cadogan cyclization.
Caption: Synthetic workflow for 2-Bromocarbazole via Cadogan cyclization.
Route B: Direct Bromination of a Pre-formed Carbazole
An alternative approach involves the direct bromination of a commercially available or synthesized carbazole precursor.
Caption: Synthetic workflow for 2-Bromocarbazole via direct bromination.
Quantitative Data Comparison
| Parameter | Route A (Cadogan Cyclization) | Route B (Direct Bromination) |
| Starting Material | This compound | 2-Methoxycarbazole |
| Key Transformations | Suzuki Coupling, Cadogan Cyclization | Electrophilic Bromination, Separation |
| Overall Yield | Good to Excellent[4] | Moderate to Good (often with isomer mixtures) |
| Regioselectivity | High | Poor, requires separation |
| Number of Steps | 2 (from biphenyl) | 1 (from carbazole) |
Analysis of Efficiency:
While Route B appears shorter, it often suffers from poor regioselectivity, leading to a mixture of brominated isomers that require tedious chromatographic separation, ultimately lowering the overall isolated yield of the desired product. Route A, utilizing this compound, offers a more controlled and regioselective synthesis, making it a more efficient strategy for obtaining a specific isomer in higher purity. The initial investment in constructing the biphenyl precursor pays off in the final, clean cyclization step.
Case Study: Synthesis of the Carbazole Alkaloid Murrayanine
The natural product Murrayanine, a carbazole alkaloid with reported biological activities, provides another excellent case study for comparing synthetic efficiencies.[5][6]
Route 1: Buchwald-Hartwig Amination Approach
A convergent synthesis can be envisioned using an intramolecular Buchwald-Hartwig amination of a pre-formed aminobiphenyl.
Caption: Synthetic workflow for Murrayanine via Buchwald-Hartwig amination.
Route 2: Classical Approach from Diphenylamine
A more traditional, linear synthesis often starts with the construction of a diphenylamine derivative followed by cyclization.
Caption: Classical synthetic workflow for Murrayanine.
Comparative Efficiency Analysis
| Parameter | Route 1 (Buchwald-Hartwig) | Route 2 (Classical) |
| Key Building Block | This compound | 3-Methoxyaniline, 1-Bromo-4-nitrobenzene |
| Convergence | Convergent | Linear |
| Key C-N formation | Intramolecular Buchwald-Hartwig | Ullmann Condensation |
| Overall Yield | Generally higher due to convergence | Often lower due to linear sequence |
| Functional Group Tolerance | High (modern Pd catalysts) | Moderate (harsh conditions in Ullmann/Pschorr) |
The convergent approach (Route 1) starting with this compound is often more efficient for the synthesis of complex molecules like Murrayanine. The key bond formations are achieved with modern, high-yielding palladium-catalyzed reactions that tolerate a wide range of functional groups. In contrast, the linear classical approach (Route 2) can suffer from lower overall yields due to the cumulative loss at each step and may involve harsher reaction conditions with lower functional group compatibility.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the flask.
-
A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1), is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Cadogan Cyclization of a 2-Nitrobiphenyl Derivative
-
The 2-nitrobiphenyl precursor (1.0 equiv.) is dissolved in a high-boiling solvent such as 1,2-dichlorobenzene or triethyl phosphite (which also acts as the reagent).
-
If not used as the solvent, triethyl phosphite (2.0-3.0 equiv.) is added to the solution.[2]
-
The reaction mixture is heated to reflux (typically 160-220 °C) under an inert atmosphere.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired carbazole.
Conclusion
This compound proves to be a highly efficient and strategically valuable building block in multi-step synthesis, particularly for the construction of carbazole-based architectures. Its utility stems from the predictable and high-yielding nature of palladium-catalyzed cross-coupling reactions at the C-Br bond, leading to key biphenyl intermediates. When compared to alternative synthetic strategies, such as the direct functionalization of pre-existing heterocyclic systems or more linear classical approaches, the use of this compound often provides a more convergent, regioselective, and ultimately more efficient pathway to complex target molecules. The ability to leverage modern catalytic methods with this versatile intermediate allows for the streamlined synthesis of compounds with significant potential in both pharmaceutical and materials science applications.
References
-
Freeman, A. W., et al. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry, 70(13), 5014-9. [Link][2]
- Kamal, A., et al. (2015). A short synthesis of carbazole alkaloids murrayanine and mukonine. Tetrahedron Letters, 56(39), 5347-5350.
-
Jasztold-Howorko, R., et al. (2005). An alternative way of the synthesis of 1-substituted 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives. Acta Poloniae Pharmaceutica, 62(3), 207-12. [Link][7]
-
Google Patents. (2014). Synthetic method of 2-bromocarbazole. CN104211634A. [4]
-
Tius, M. A. (2020). Cadogan–Sundberg Indole Synthesis. In Organic Reactions (eds T. Rovis, S. E. Denmark, S. J. Miller and D. A. Evans). [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). 3,6-Dimethoxy-9H-carbazole: A Versatile Intermediate for Pharmaceutical Research. [Link][1]
-
Kaur, M., & Kumar, R. (2022). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. Asian Journal of Organic Chemistry. [Link][8]
-
Huang, H., et al. (2021). Visible-light-driven Cadogan reaction. Chinese Chemical Letters, 32(8), 2531-2534. [Link][9]
-
Radl, S., & Stach, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1198-1205. [Link][10][11]
-
Zhang, H., et al. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4179-4188. [Link][12]
-
Barrios-Landeros, F., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 42(6), 557-566. [Link][13]
-
Palakshamurthy, B. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 4), 364-367. [Link][14]
-
Mohanakrishnan, A., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(47), 32986-33010. [Link][15]
-
Kumar, A., et al. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 46(27), 13045-13051. [Link][16]
-
Wang, Y., et al. (2021). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 57(63), 7811-7814. [Link][17]
-
Al-Dhfyan, A., et al. (2020). Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells. Medical Science Monitor, 26, e922027. [Link][5]
-
Gryko, D. T., et al. (2018). Synthesis, crystal structures and properties of carbazole-based[1]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 14, 2137-2144. [Link][18]
-
Mahapatra, D. K., & Shivhare, R. S. (2016). Schiff's base derivatives of murrayanine demonstrated enhanced anti-oxidant activity than its parent moiety. Journal of Applied Pharmaceutical Science, 6(11), 188-192. [Link][6]
-
Mahapatra, D. K., Shivhare, R. S., & Dadure, K. M. (2018). Murrayanine-1, 3, 4-Thiadiazole-Uracil Hybrid as Emerging Anti-inflammatory Candidate. Acta Scientific Pharmaceutical Sciences, 2(7), 23-28. [Link][19]
-
PubChem. (n.d.). 2-Amino-4'-bromobenzophenone. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link][20]
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A Cost-Benefit Analysis of 4-Bromo-2-methoxybiphenyl in Modern Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical and Materials Science R&D
For researchers, scientists, and drug development professionals, the judicious selection of synthetic building blocks is a critical determinant of project timelines, cost, and ultimate success. 4-Bromo-2-methoxybiphenyl has established itself as a versatile and reliable reagent in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth cost-benefit analysis of utilizing this compound, offering an objective comparison with its main alternatives and supported by experimental data to inform strategic synthetic planning.
The Strategic Value of this compound
This compound is a bifunctional arene featuring a reactive bromine atom, ideal for cross-coupling, and a methoxy group that modulates the electronic properties and steric environment of the biphenyl core. This substitution pattern makes it a valuable precursor for a wide range of substituted biphenyls, which are privileged structures in numerous pharmaceuticals and advanced materials. Its primary utility is realized in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Key Cross-Coupling Reactions
The efficacy of a synthetic building block is best measured by its performance in key chemical transformations. While direct head-to-head comparative studies for this compound and its halogen analogs are not extensively documented under identical conditions, the well-established reactivity trends of aryl halides in palladium-catalyzed reactions provide a strong framework for evaluation.
The Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The choice of the aryl halide is a key determinant of reaction efficiency. The general reactivity trend for the oxidative addition step, which is often rate-limiting, is I > OTf > Br > Cl.
| Feature | 4-Iodo-2-methoxybiphenyl | 2-methoxybiphenyl-4-yl Triflate | This compound | 4-Chloro-2-methoxybiphenyl |
| Relative Reactivity | Highest | High | Moderate | Low |
| Typical Reaction Temp. | Room Temp – 80 °C | Room Temp – 80 °C | 50 – 110 °C | 80 – 120 °C |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | Standard (e.g., Pd(OAc)₂/PCy₃)[1] | Standard or with activating ligands | Requires highly active catalysts (e.g., with Buchwald ligands) |
| Typical Yields | Good to Excellent | Good to Excellent[1] | Good to Excellent | Moderate to Good (highly condition dependent) |
Causality Behind Experimental Choices:
-
Aryl Iodides and Triflates: Their high reactivity stems from the weaker C-I bond and the excellent leaving group ability of the triflate, respectively. This allows for milder reaction conditions and often lower catalyst loadings, which can be advantageous for sensitive substrates.
-
Aryl Bromides: this compound represents a "sweet spot." It is reactive enough to couple efficiently under standard conditions without the need for highly specialized and often expensive catalyst systems.[2]
-
Aryl Chlorides: The strength of the C-Cl bond necessitates more forcing conditions and highly active, electron-rich, and sterically demanding phosphine ligands to facilitate the challenging oxidative addition step. While aryl chlorides are economically attractive, the cost of the required specialized catalysts can offset this advantage.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[3][4] Similar to the Suzuki coupling, the reactivity of the aryl halide is a key parameter. This compound is a competent substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. The use of modern, sophisticated phosphine ligands has greatly expanded the scope of this reaction to include less reactive aryl chlorides.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a self-validating system; successful formation of the product confirms the activity of the catalyst and the viability of the chosen conditions.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.
Cost-Benefit Analysis
The choice of starting material in a synthesis campaign, especially in a drug development setting, is a multi-faceted decision that balances raw material cost against process efficiency and robustness.
| Reagent | Representative Cost (per gram) | Key Benefits | Key Drawbacks |
| 4-Chloro-2-methoxyphenol | ~$12.80/g | Lowest initial cost. | Requires more active, expensive catalysts and often harsher conditions. |
| 4-Bromo-2-methoxyphenol | ~$18.60/g[6] | Good balance of reactivity and cost; reliable performance with standard catalysts. | Higher initial cost than the chloro analog. |
| 4-Iodo-2-methoxyphenol | ~$15.45/g (for 25g)[7] | Highest reactivity, allowing for milder conditions. | Higher cost, potential for side reactions, and lower stability. |
| 4-Methoxyphenyl Triflate | ~$18.80/g[8] | High reactivity, comparable to iodoarenes.[1] | Generally higher cost and requires an additional synthetic step from the corresponding phenol. |
Note: Prices are approximate and based on currently available catalog listings for related methoxyphenol precursors. Prices for the biphenyl analogs may vary but are expected to follow a similar trend. Costs can fluctuate significantly based on supplier, purity, and quantity.
Analysis:
-
For academic and early-stage discovery research: this compound often provides the best balance. Its reliability and compatibility with standard, readily available catalyst systems minimize the time spent on reaction optimization, which is often a more significant "cost" than the reagent price itself.
-
For process development and large-scale synthesis: The lower unit price of a chloro-analog makes it an attractive target for optimization. The initial investment in developing a robust process with a more specialized catalyst can be justified by the significant savings in raw material costs over a large-scale campaign. However, this must be weighed against the cost of the catalyst, potential for higher impurity levels, and increased energy consumption from more forcing conditions.
Alternative Synthetic Strategies
Cross-coupling reactions are not the only approach to substituted biphenyls. For certain targets, alternative disconnections may prove more efficient.
-
Ullmann Coupling: A classical copper-catalyzed reaction, often requiring higher temperatures than palladium-catalyzed methods.[9]
-
Reductive Coupling of Phenol Derivatives: This approach can offer a different regiochemical outcome and avoids the use of halogenated starting materials.[10]
-
Synthesis from Non-Biphenyl Precursors: For instance, 2-methoxybiphenyl itself can be synthesized via the methylation of 2-phenylphenol. Subsequent functionalization, such as bromination, can then be performed. This route may be advantageous if 2-phenylphenol is a more cost-effective starting material.
Caption: Alternative synthetic pathways to functionalized 2-methoxybiphenyls.
Conclusion
This compound is a robust and versatile building block that offers a strategic balance of reactivity, cost, and reliability for the synthesis of complex biphenyl derivatives. While iodo and triflate analogs provide higher reactivity, and chloro-analogs offer lower initial cost, the bromo-derivative frequently represents the most practical choice for rapid and predictable synthesis in a research and development setting. For large-scale manufacturing, a thorough process optimization study to enable the use of a more economical chloro-analog is often warranted. A comprehensive understanding of the cost-benefit trade-offs associated with each alternative, as outlined in this guide, is essential for efficient and economically viable chemical synthesis.
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- Buchwald–Hartwig amination. (2023, December 27). In Wikipedia.
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- Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxyl
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
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- Comparing the efficacy of different synthetic routes to polyhydroxyl
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- 4-Bromo-2-methoxyphenol, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
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- 4-Methoxyphenyl Trifluoromethanesulfon
- (4-Methoxyphenyl)
- 4-Bromo-2-methoxyphenol. (n.d.). Oakwood Chemical.
- Buy 4-CHLORO-2-METHOXYPHENOL from Conier Chem&Pharma Limited. (n.d.). ECHEMI.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(11), 3298.
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- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(38), 27325-27330.
- (4-Methoxyphenyl)
- 4-Methoxybiphenyl, min 99% (GC), 100 grams. (n.d.). CP Lab Chemicals.
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- 4-Methoxybiphenyl, 98+% 25 g. (n.d.). Thermo Scientific Chemicals.
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assessing the purity of synthesized 4-Bromo-2-methoxybiphenyl
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Bromo-2-methoxybiphenyl
For researchers, scientists, and drug development professionals, the chemical purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which reliable, reproducible, and meaningful results are built. This compound is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. The presence of impurities, even in trace amounts, can drastically alter reaction kinetics, lead to unforeseen byproducts, and compromise the biological activity and safety of the final product.
This guide provides an in-depth comparison of the essential analytical techniques for . It moves beyond procedural steps to explain the causality behind methodological choices, ensuring a robust and self-validating approach to quality assessment.
Understanding the Impurity Profile
Before delving into analytical techniques, it is crucial to anticipate the likely impurities. The synthesis of this compound typically involves a cross-coupling reaction, such as the Suzuki-Miyaura or Ullmann reaction.[1][2] This foreknowledge allows for a targeted analytical strategy.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual aryl halides or boronic acids/esters.
-
Homocoupling Products: Formation of a biaryl from the coupling of two identical boronic acid molecules is a common side reaction, especially in the presence of oxygen.[3][4]
-
Dehalogenated Byproduct: Reduction of the starting aryl bromide to 2-methoxybiphenyl is another frequent side reaction.[3][5]
-
Solvent and Reagent Residues: Trace amounts of solvents (e.g., toluene, DMF) or bases (e.g., carbonates) used in the reaction and workup.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation and purity assessment. It provides a detailed atomic-level view of the molecule, allowing for unambiguous confirmation of the desired structure and the identification of structurally related impurities.
Causality of Choice
¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR confirms the carbon skeleton of the molecule. For this compound, NMR can readily distinguish the product from starting materials and byproducts like the dehalogenated analog (2-methoxybiphenyl) by analyzing the distinct aromatic proton signals and their coupling patterns.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Data Interpretation
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with literature data or predicted spectra for this compound.[6][7] The presence of signals corresponding to the methoxy group (~3.8 ppm) and the distinct aromatic protons confirms the target molecule.
-
Impurity Identification: Look for small, unassigned signals. For instance, the presence of 2-methoxybiphenyl would introduce a new set of aromatic signals and lack the characteristic downfield shift caused by the bromine atom. Homocoupled impurities will also have unique spectral signatures.
-
Semi-Quantitative Analysis: The relative integration of impurity signals compared to the product signals in the ¹H NMR spectrum can provide an estimate of their concentration.
Visualized Workflow: NMR Analysis
Caption: Workflow for NMR-based purity and structural assessment.
Section 2: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse
HPLC is the premier technique for the quantitative determination of purity. Its high resolving power allows for the separation of the main component from closely related impurities, making it ideal for calculating percentage purity.
Causality of Choice
A reversed-phase HPLC method using a C18 or Biphenyl stationary phase is particularly effective for aromatic compounds.[8][9] The hydrophobicity of these columns provides strong retention and excellent separation of biphenyl derivatives based on subtle differences in polarity. UV detection is highly sensitive for these chromophoric molecules. A validated HPLC method can provide highly accurate and precise purity values.[10]
Experimental Protocol: Reversed-Phase HPLC Analysis
-
System Preparation:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).
-
Analysis: Inject the sample solution and run a gradient elution (e.g., 50% B to 95% B over 15 minutes).
-
Purity Calculation: Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.
Visualized Workflow: HPLC Analysis
Caption: Workflow for quantitative HPLC purity analysis.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - Profiling Volatile Components
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is exceptionally useful for identifying and quantifying volatile and semi-volatile impurities.
Causality of Choice
For thermally stable compounds like this compound, GC-MS provides excellent separation efficiency. It is particularly adept at detecting non-polar byproducts such as the dehalogenated 2-methoxybiphenyl or homocoupled products. The mass spectrometer provides molecular weight and fragmentation data, which is crucial for the definitive identification of unknown impurities by comparing them against spectral libraries.[11][12]
Experimental Protocol: GC-MS Analysis
-
System Preparation:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection at 250 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it with a reference library (e.g., NIST) for identification.
Visualized Workflow: GC-MS Analysis
Caption: Workflow for impurity profiling by GC-MS.
Section 4: Melting Point Analysis - A Classic Indicator of Purity
Melting point is a fundamental physical property that provides a quick and inexpensive, albeit non-specific, indication of purity. The principle of melting point depression states that impurities lower and broaden the melting range of a pure substance.[13]
Causality of Choice
This technique is valuable as a first-pass screening tool. A sharp melting range that is consistent with the literature value suggests high purity. Conversely, a broad and depressed melting range is a clear indicator of the presence of significant impurities, warranting further investigation by more specific techniques like HPLC or GC-MS. The procedure is standardized by pharmacopeias such as the USP.[14][15]
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[15]
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[13]
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting range.
Visualized Workflow: Melting Point Determination
Caption: Workflow for capillary melting point determination.
Comparative Analysis and Integrated Strategy
No single technique provides a complete picture of purity. A robust assessment relies on an integrated approach where the strengths of one method compensate for the limitations of another.
| Technique | Principle | Information Obtained | Pros | Cons |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Structural confirmation, identification of related impurities | Definitive structural information; good for identifying isomers. | Lower sensitivity than chromatographic methods; quantification can be complex. |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Quantitative purity (Area %), separation of non-volatile impurities | High precision and accuracy; robust and widely available; excellent for quality control. | Requires a chromophore for UV detection; may not identify co-eluting peaks.[9] |
| GC-MS | Separation by boiling point/polarity, detection by mass | Identification and quantification of volatile/semi-volatile impurities | High sensitivity; definitive identification via mass spectra and libraries.[11] | Not suitable for thermally labile or non-volatile compounds; requires derivatization for some polar compounds. |
| Melting Point | Colligative property (melting point depression) | Indication of bulk purity | Fast, inexpensive, simple equipment.[16] | Non-specific; insensitive to small amounts of impurities; not quantitative. |
Integrated Purity Assessment Strategy
-
Initial Screening (Melting Point): Perform a quick melting point analysis. A sharp range close to the literature value indicates the material is likely of high purity.
-
Structural Confirmation (NMR): Use ¹H and ¹³C NMR to confirm the identity of the main component and to identify any major structurally related impurities.
-
Quantitative Analysis (HPLC): Employ a validated HPLC method to obtain a precise quantitative purity value (e.g., 99.5% area). This is the primary result for a certificate of analysis.
-
Impurity Profiling (GC-MS): Use GC-MS to identify and quantify any volatile impurities that may not be detected by HPLC, such as residual solvents or low-boiling point byproducts.
By combining these orthogonal techniques, researchers can build a comprehensive and trustworthy purity profile for synthesized this compound, ensuring the quality and integrity of their subsequent research and development efforts.
References
-
Ullmann Reaction – Knowledge and References. Taylor & Francis. Available at: [Link]
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Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Melting point determination. University of Calgary. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. Available at: [Link]
-
usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia. Available at: [Link]
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Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. Available at: [Link]
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Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at: [Link]
-
DETERMINATION OF MELTING POINTS. Available at: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Available at: [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. IUCr Journals. Available at: [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at: [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Ullmann reaction. Wikipedia. Available at: [Link]
-
Ullmann Reaction. BYJU'S. Available at: [Link]
- RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. Google Patents.
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Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry. ACS Publications. Available at: [Link]
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HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available at: [Link]
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]
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The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. ResearchGate. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Supporting Information. Wiley-VCH. Available at: [Link]
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Supporting Information. Beilstein Journals. Available at: [Link]
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Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Reddit. Available at: [Link]
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GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting | Separation Science. Separation Science. Available at: [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development. ACS Publications. Available at: [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent. Agilent. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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The Strategic Application of 4-Bromo-2-methoxybiphenyl in the Synthesis of Bioactive Bibenzyls: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical analysis of the applications of 4-Bromo-2-methoxybiphenyl, a versatile building block, with a particular focus on its utility in the synthesis of bioactive bibenzyl scaffolds. We will objectively compare its performance with alternative synthetic strategies, supported by experimental data, to provide a comprehensive resource for informed decision-making in the laboratory.
Introduction to this compound: A Versatile Precursor
This compound is a substituted biphenyl that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom and a methoxy group on one of the phenyl rings, offers two key points for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds. The methoxy group, on the other hand, can influence the electronic properties of the aromatic ring and can be a precursor for a hydroxyl group, a common feature in many biologically active molecules.
This guide will explore the application of this compound and its analogs in the synthesis of combretastatins, a class of potent antimitotic agents that have garnered significant interest in cancer research. We will compare a well-established synthetic route, the Wittig reaction, with the Suzuki coupling approach, highlighting the advantages and disadvantages of each and providing a rationale for choosing a particular strategy.
The Target: Combretastatin A-4 - A Potent Bioactive Bibenzyl
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1] Its simple bibenzyl structure, consisting of a 3,4,5-trimethoxyphenyl ring linked by an ethylene bridge to a 4-hydroxy-3-methoxyphenyl ring, has made it an attractive target for synthetic chemists. The cis-stilbene double bond is crucial for its biological activity, but is also susceptible to isomerization to the less active trans-isomer.[1] This has led to the development of numerous synthetic analogs with improved stability and efficacy. For the purpose of this guide, we will focus on the synthesis of the core bibenzyl structure as a key strategic challenge.
Comparative Synthetic Strategies for the Bibenzyl Core
The construction of the bibenzyl core of combretastatin and its analogs can be achieved through several synthetic routes. Here, we will compare two of the most prominent methods: the Wittig reaction and the Suzuki-Miyaura cross-coupling.
Method A: The Wittig Reaction - A Classic Approach
The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds from a phosphorus ylide and a carbonyl compound.[2] In the context of combretastatin synthesis, this typically involves the reaction of a substituted benzylphosphonium salt with a substituted benzaldehyde.
Logical Workflow for the Wittig Reaction Approach:
Caption: Workflow for Bibenzyl Synthesis via the Wittig Reaction.
Method B: The Suzuki-Miyaura Cross-Coupling - A Modern Alternative
The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. For the synthesis of a bibenzyl core, this could involve the coupling of a vinylboronic acid or ester with an aryl halide. A hypothetical approach using a precursor like this compound would involve its conversion to a suitable coupling partner.
Logical Workflow for a Suzuki Coupling Approach:
Caption: Workflow for Bibenzyl Synthesis via Suzuki-Miyaura Coupling.
Performance Comparison: Wittig vs. Suzuki
| Parameter | Wittig Reaction | Suzuki-Miyaura Coupling | Causality and Field Insights |
| Starting Materials | Substituted benzyl halides and benzaldehydes.[2] | Substituted aryl halides and vinylboronic acids/esters.[3] | The availability and stability of starting materials can be a deciding factor. Benzaldehydes are generally stable and widely available. Vinylboronic acids can be less stable but offer a more direct route. |
| Stereoselectivity | Often produces a mixture of (E)- and (Z)-isomers, requiring careful control of reaction conditions or subsequent separation.[3] | Generally stereospecific, retaining the geometry of the vinylboronic acid.[3] | For bioactive molecules like combretastatin A-4 where the cis-(Z) isomer is crucial, the stereoselectivity of the Suzuki coupling is a significant advantage. |
| Functional Group Tolerance | Tolerant of a wide range of functional groups. | Highly tolerant of a wide range of functional groups, a key advantage of palladium-catalyzed cross-coupling reactions. | Both methods are robust, but the mild conditions of many Suzuki protocols can be beneficial for complex molecules with sensitive functional groups. |
| Typical Yield | Can be moderate to high, but often requires optimization to maximize the yield of the desired isomer. | Generally high yields are achievable under optimized conditions.[4] | The efficiency of the Suzuki coupling, often proceeding with high conversion and clean reaction profiles, can lead to higher isolated yields. |
| Reaction Conditions | Often requires strong bases like n-butyllithium or sodium hydride, which can be sensitive to air and moisture.[5] | Typically employs milder bases such as carbonates or phosphates and is often performed in aqueous or mixed solvent systems.[4] | The operational simplicity and safety of the Suzuki coupling, avoiding pyrophoric reagents, make it more amenable to scale-up and high-throughput synthesis. |
| Catalyst | Stoichiometric use of triphenylphosphine, leading to the formation of triphenylphosphine oxide as a byproduct, which can complicate purification.[2] | Catalytic amounts of palladium are used. | The catalytic nature of the Suzuki reaction is more atom-economical and avoids the generation of stoichiometric phosphine oxide waste. |
Experimental Protocols
Protocol 1: Synthesis of a Combretastatin Analog via Wittig Reaction
This protocol is a generalized procedure based on established methods for the synthesis of combretastatin A-4 and its analogs.[3]
Step 1: Preparation of the Phosphonium Salt
-
To a solution of 3,4,5-trimethoxybenzyl bromide (1.0 eq) in toluene, add triphenylphosphine (1.1 eq).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and collect the resulting white precipitate by filtration.
-
Wash the solid with cold toluene and dry under vacuum to afford the 3,4,5-trimethoxybenzyl)triphenylphosphonium bromide.
Step 2: The Wittig Reaction
-
Suspend the phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78 °C and add n-butyllithium (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 30 minutes, then add a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the (Z)- and (E)-isomers of the combretastatin analog.
Protocol 2: Synthesis of a Bibenzyl Core via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a vinylboronic acid, which could be adapted for a synthesis starting from a this compound derivative.[4]
-
In a Schlenk flask, combine the aryl bromide (e.g., a derivative of this compound) (1.0 eq), the vinylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bibenzyl derivative.
Conclusion and Future Perspectives
Both the Wittig reaction and the Suzuki-Miyaura coupling are powerful tools for the synthesis of the bibenzyl core of bioactive molecules like combretastatin A-4. The choice between these methods depends on several factors, including the desired stereochemistry, the availability of starting materials, and the scale of the synthesis.
The Wittig reaction, while a classic and reliable method, often suffers from a lack of stereoselectivity and the generation of stoichiometric byproducts. In contrast, the Suzuki-Miyaura coupling offers excellent stereocontrol, high functional group tolerance, and milder reaction conditions, making it a highly attractive alternative for modern drug discovery and development.
For the synthesis of complex bibenzyls, a strategy employing a versatile building block like this compound in a Suzuki coupling reaction presents a compelling approach. The ability to introduce diverse functionalities through cross-coupling reactions opens up avenues for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. As the demand for more effective and selective therapeutics continues to grow, the strategic application of such modern synthetic methodologies will be paramount in accelerating the drug discovery process.
References
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Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity. (2020). NIH. Retrieved from [Link]
-
Studies in the synthesis of bibenzyl. (n.d.). NISCAIR. Retrieved from [Link]
-
Synthesis of Phenanthrene‐Based Polycycles by Gold(I)‐Catalyzed Cyclization of Biphenyl‐Embedded Trienynes. (n.d.). Wiley Online Library. Retrieved from [Link]
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Bibenzyl synthesis in Cannabis sativa L. (2022). The Plant Journal. Retrieved from [Link]
-
Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum. (2019). Taylor & Francis Online. Retrieved from [Link]
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Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum. (2019). PubMed. Retrieved from [Link]
-
Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent. (2022). NIH. Retrieved from [Link]
-
Studies in the synthesis of bibenzyl. (2005). Semantic Scholar. Retrieved from [Link]
-
The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri-Kansas City. Retrieved from [Link]
-
Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata. (2022). Frontiers. Retrieved from [Link]
-
Synthesis of Combretastatin A-4 Analogs and their Biological Activities. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies. (2022). NIH. Retrieved from [Link]
-
Combretastatin A-4 analogs: Past, present, and future directions. (2022). ResearchGate. Retrieved from [Link]
-
A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. (2020). PubMed. Retrieved from [Link]
-
Bioactive bibenzyl derivatives and fluorenones from Dendrobium nobile. (2016). PubMed. Retrieved from [Link]
-
Synthesis of combretastatin A-4 analogs and their structures. (n.d.). ResearchGate. Retrieved from [Link]
-
Wittig Reaction. (n.d.). University of Missouri-Kansas City. Retrieved from [Link]
-
A Solvent Free Wittig Reaction. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]
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Straightforward Synthesis of Phenanthrenes. (2012). ChemistryViews. Retrieved from [Link]
-
Bioactive Phenanthrene and Bibenzyl Derivatives from the Stems of Dendrobium nobile. (2016). PubMed. Retrieved from [Link]
-
Straightforward synthesis of phenanthrenes from styrenes and arenes. (2012). Royal Society of Chemistry. Retrieved from [Link]
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- 5. d.web.umkc.edu [d.web.umkc.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-methoxybiphenyl
This guide provides a detailed protocol for the safe and compliant disposal of 4-Bromo-2-methoxybiphenyl. As a halogenated aromatic compound, its disposal requires meticulous planning and execution to mitigate risks to personnel and the environment. This document is structured to provide researchers, scientists, and drug development professionals with the necessary operational and safety information, grounded in established chemical safety principles.
Important Preliminary Note: A specific Safety Data Sheet (SDS) for this compound was not identified during the literature search for this guide. The following procedures are therefore synthesized from data on structurally analogous compounds, such as other halogenated biphenyls and anisoles. It is imperative to treat this compound as a hazardous substance and to consult with your institution's Environmental Health & Safety (EHS) department for guidance specific to your location and regulations. The chemical supplier should also be contacted for a substance-specific SDS.
Part 1: Hazard Assessment and Chemical Profile
Understanding the hazard profile of this compound is the foundation of its safe management. Based on data from similar halogenated compounds, it should be presumed to possess several hazardous characteristics. The biphenyl structure suggests potential for environmental persistence, while the bromine substituent places it in the category of halogenated organic waste, which has specific disposal requirements.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | Anticipated Effects & Rationale | Supporting Sources for Analogous Compounds |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. Biphenyl derivatives can cause systemic damage.[1] | [1] |
| Skin & Eye Irritation | Expected to cause skin irritation and serious eye irritation upon contact.[1][2] | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as dust or vapor.[1][2] | [1][2] |
| Environmental Hazard | Halogenated biphenyls are often very toxic to aquatic life and can have long-lasting adverse effects on the environment.[3] | [3] |
| Combustion Hazard | Incomplete or low-temperature combustion of halogenated organic compounds can produce highly toxic byproducts such as dioxins and furans.[4][5] |[4][5] |
Part 2: Immediate Safety Protocols and Spill Management
Safe handling is a prerequisite for proper disposal. Adherence to the following personal protective equipment (PPE) and spill management protocols is mandatory.
Personal Protective Equipment (PPE)
All handling of this compound and its associated waste must be performed with the following PPE to prevent exposure:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves prior to use and remove them with care to avoid skin contamination.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, wear impervious clothing to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate filter cartridge.[6] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[3]
Spill Containment and Cleanup
In the event of a spill, immediate and correct action is critical to prevent the spread of contamination and personnel exposure.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[6]
-
Assess and Equip: Ensure you are wearing the appropriate PPE before approaching the spill.
-
Containment: Prevent the spilled material from entering drains or waterways.[6][7]
-
Cleanup (Solid Spill):
-
Decontamination:
-
Wash the spill area thoroughly with soap and water.
-
Collect all cleaning materials (e.g., paper towels, wipes) and contaminated PPE as hazardous waste in a sealed, labeled container.
-
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. Drain or regular trash disposal is strictly forbidden.[8]
Step 1: Waste Classification and Segregation
-
Classification: All waste containing this compound, including contaminated labware, spill cleanup materials, and expired reagents, must be classified as Hazardous Halogenated Organic Waste .
-
Segregation: This waste stream must be kept separate from all other laboratory waste, particularly non-halogenated solvents and aqueous waste, to ensure it is routed to the correct disposal facility.[8] Never mix incompatible wastes.[8]
Step 2: Containerization
-
Primary Container: Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[6][9] The original product container, if in good condition, is a suitable option.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]
Step 3: Labeling
-
The waste container must be clearly and indelibly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear list of all components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., harmful, irritant, environmental hazard).[1]
-
Step 4: On-Site Accumulation and Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from incompatible materials like strong oxidizing agents.[3]
-
Keep containers closed except when adding waste.[8]
Step 5: Final Disposal and Destruction
-
Professional Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][10] Provide the contractor with a copy of the chemical's Safety Data Sheet.[9]
-
Recommended Technology: The preferred and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .[4][5] This process must be conducted in a specialized facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion. Incineration at temperatures around 1200 K (927 °C) is necessary to ensure complete destruction and prevent the formation of toxic dioxins and furans.[4][5][11]
Visualization of the Disposal Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
-
4-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 4034005. PubChem, National Center for Biotechnology Information. [Link]
-
Bani-Hani, E. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers. [Link]
-
Bani-Hani, E. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - 4-bromo-2-fluorobiphenyl. SD Fine-Chem Limited. [Link]
-
Bani-Hani, E., & Elhaj Assad, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Request PDF, ResearchGate. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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- 2. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. madridge.org [madridge.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
Navigating the Safe Handling of 4-Bromo-2-methoxybiphenyl: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. 4-Bromo-2-methoxybiphenyl, a substituted biphenyl, is one such compound where a comprehensive understanding of its safety profile is crucial for ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for similar chemical structures.
Understanding the Potential Hazards
Substituted biphenyls as a class of compounds can present various hazards. Based on data from similar molecules, this compound should be presumed to be at a minimum:
-
Harmful if swallowed.[1]
-
A cause of skin irritation.[1]
-
A cause of serious eye irritation.[2]
-
Potentially causing respiratory irritation.[2]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| Operation | Required Personal Protective Equipment | Justification |
| Weighing and preparing solutions | - Nitrile gloves- Chemical splash goggles- Lab coat- N95 dust mask (if handling powder) | Prevents skin and eye contact with the solid compound. The dust mask minimizes inhalation of fine particles. |
| Conducting reactions and transfers | - Nitrile gloves- Chemical splash goggles or a face shield- Lab coat- Work in a certified chemical fume hood | A fume hood provides essential ventilation to prevent inhalation of any vapors or aerosols that may be generated. A face shield offers additional protection during procedures with a higher risk of splashes. |
| Handling waste and decontamination | - Nitrile gloves- Chemical splash goggles- Lab coat | Protects against contact with contaminated materials and cleaning solutions. |
Always inspect your PPE for any signs of damage before use and ensure a proper fit.[3]
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your research.
Step 1: Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, within the fume hood to minimize movement in and out of the designated area.
Step 2: Weighing and Transfer
-
Solid Handling: If working with the solid form, carefully weigh the required amount in a tared container inside the fume hood. Use a spatula for transfers to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
Step 3: During the Reaction
-
Closed System: Whenever possible, maintain the reaction in a closed system to contain any potential vapors.
-
Monitoring: Regularly monitor the reaction for any unexpected changes.
Step 4: Post-Reaction Work-up and Cleaning
-
Quenching: If necessary, quench the reaction carefully within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Workflow for Safe Handling of this compound
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
